molecular formula C8H6F2O3 B3015537 2-(3,5-Difluorophenoxy)acetic acid CAS No. 370-02-5

2-(3,5-Difluorophenoxy)acetic acid

Cat. No.: B3015537
CAS No.: 370-02-5
M. Wt: 188.13
InChI Key: DAKQOKIYIPBOHY-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)acetic acid is a fluorinated analog of classical phenoxyacetic acid compounds, positioning it as a compound of significant interest in agricultural and plant science research. As a synthetic auxin, its primary research value lies in its potential to mimic or disrupt the action of natural plant hormones like indole-3-acetic acid (IAA). Synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) are known to induce uncontrolled growth in broadleaf plants, leading to their demise, while often leaving grasses relatively unaffected . Researchers can utilize this compound to probe the structure-activity relationships of auxin herbicides, investigating how the strategic placement of fluorine atoms on the phenyl ring influences herbicidal potency, selectivity, and environmental stability. Fluorination often alters properties like metabolic degradation, lipophilicity, and systemic translocation within plants. Studies on closely related compounds, such as 3,5-dichlorophenoxyacetic acid (3,5-D), have demonstrated their utility in field trials for managing crop diseases like common scab in potatoes, highlighting the research applications of this chemical family beyond pure herbicidal action . This reagent is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKQOKIYIPBOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-02-5
Record name 2-(3,5-difluorophenoxy)acetic acid
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Foundational & Exploratory

2-(3,5-Difluorophenoxy)acetic acid CAS 370-02-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-(3,5-Difluorophenoxy)acetic acid (CAS 370-02-5), designed for researchers in medicinal chemistry and drug development.[1][2]

A Versatile Fluorinated Scaffold for Lead Optimization[1][2]

Executive Summary

This compound (CAS 370-02-5) is a specialized fluorinated building block used extensively in medicinal chemistry to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.[1] As a derivative of phenoxyacetic acid, it serves as a critical "linker" or "tail" moiety in drug design.

The introduction of fluorine atoms at the 3 and 5 positions of the phenoxy ring offers distinct advantages:

  • Metabolic Stability: Blocks oxidative metabolism (CYP450) at susceptible ring positions.

  • Lipophilicity Modulation: Increases

    
     relative to the non-fluorinated parent, facilitating membrane permeability without the steric bulk of chlorine or methyl groups.
    
  • Electronic Tuning: The electron-withdrawing nature of the fluorines alters the pKa of the carboxylic acid and the electron density of the ether oxygen, influencing hydrogen bond acceptor capability.

Chemical & Physical Profile

PropertyData
CAS Registry Number 370-02-5
IUPAC Name This compound
Molecular Formula

Molecular Weight 188.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate, DCM); Low solubility in water
Acidity (Predicted pKa) ~3.0 (Acidic due to electron-withdrawing fluorines)
Lipophilicity (ClogP) ~1.7
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodology

The synthesis of this compound follows a classic Williamson Ether Synthesis .[1] This protocol is favored for its scalability and high yield.

Experimental Protocol

Reaction: Nucleophilic substitution of 3,5-difluorophenol with a haloacetic acid derivative under basic conditions.

Reagents:
  • Substrate: 3,5-Difluorophenol[1][2][3][4][5]

  • Alkylating Agent: Chloroacetic acid (or Ethyl bromoacetate)[1]

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    )[1]
    
  • Solvent: Water (if using NaOH) or Acetone/DMF (if using

    
    )[1]
    
Step-by-Step Workflow:
  • Deprotonation: Dissolve 3,5-difluorophenol (1.0 eq) in an aqueous NaOH solution (2.5 eq) to generate the phenoxide anion.[1]

  • Alkylation: Slowly add a solution of 2-chloroacetic acid (1.1 eq) to the reaction mixture.

    • Note: If using ethyl bromoacetate, perform this step in refluxing acetone with

      
      , followed by a separate hydrolysis step.[2]
      
  • Reflux: Heat the aqueous mixture to reflux (approx. 100°C) for 2–4 hours. Monitor consumption of phenol by TLC or HPLC.

  • Work-up:

    • Cool the solution to room temperature.

    • Acidify carefully with concentrated HCl to pH < 2. The product, being a carboxylic acid, will precipitate.[2]

  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or Water/Ethanol to yield pure crystals.

Synthetic Pathway Diagram

Synthesis Phenol 3,5-Difluorophenol (Nucleophile) Base NaOH (aq) Reflux, 4h Phenol->Base Reagent Chloroacetic Acid (Electrophile) Reagent->Base Intermediate Sodium 2-(3,5-difluorophenoxy)acetate Base->Intermediate SN2 Substitution Acid HCl (Acidification) Intermediate->Acid Product This compound (Precipitate) Acid->Product Protonation

Figure 1: Williamson ether synthesis pathway for CAS 370-02-5.[1][2]

Medicinal Chemistry Applications

This scaffold is rarely a drug in itself but acts as a critical pharmacophore in lead optimization.

Mechanism of Action & Utility[7][8]
  • Metabolic Blocking (The Fluorine Effect):

    • The 3,5-difluoro substitution pattern is strategic.[2] It leaves the 4-position open (unlike a 4-fluoro analog) but sterically and electronically deactivates the ring against oxidative metabolism at the ortho-positions.[1]

    • This often extends the half-life (

      
      ) of the parent drug.[1]
      
  • Bioisosteric Replacement:

    • The moiety mimics the size of a benzyloxy group but with altered polarity.

    • Used in Prostaglandin EP2 Agonists (e.g., Omidenepag analogs) where the phenoxyacetic acid "head" mimics the alpha-chain of endogenous prostaglandins.

  • Target Classes:

    • Alzheimer's Disease: Used as a side-chain in inhibitors of

      
      -amyloid peptide synthesis.[1]
      
    • Ion Channels: Incorporated into blockers of Kir (Inward Rectifier Potassium) channels to modulate cardiac or neuronal excitability.

    • AMPK Activators: The lipophilic nature of the difluorophenyl ring aids in binding to hydrophobic pockets within metabolic enzymes.

Lead Optimization Decision Tree

SAR_Logic Start Lead Compound (Phenoxyacetic Acid Core) Problem Issue: Rapid Metabolism or Low Potency? Start->Problem Strategy Strategy: Fluorine Scan Problem->Strategy Sub35 3,5-Difluoro Substitution (CAS 370-02-5) Strategy->Sub35 Effect1 Blocks CYP Oxidation (Metabolic Stability) Sub35->Effect1 Effect2 Increases Lipophilicity (Membrane Permeability) Sub35->Effect2 Effect3 Electron Withdrawal (Lowers pKa of Acid) Sub35->Effect3

Figure 2: Strategic rationale for incorporating the 3,5-difluorophenoxy moiety.

Structural Characterization

To validate the synthesis of CAS 370-02-5, researchers should look for the following spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~13.0 ppm (Broad s, 1H): Carboxylic acid proton (
      
      
      
      ).[1]
    • 
       ~6.5–7.0 ppm (m, 3H): Aromatic protons.[2] The 3,5-substitution creates a symmetry; look for a triplet-like pattern for the proton at position 4 and a doublet for positions 2 and 6 (
      
      
      
      coupling).[1]
    • 
       ~4.7 ppm (s, 2H): Methylene protons (
      
      
      
      ).[1][2]
  • 
     NMR: 
    
    • Single signal (decoupled) or complex multiplet around -109 to -111 ppm, indicating equivalent fluorine atoms on the benzene ring.[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated phenoxy acids.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • PPE Requirements:

    • Nitrile gloves (fluorinated compounds can penetrate latex).

    • Safety goggles.

    • Fume hood (prevent inhalation of dust/aerosols).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 370-02-5).[1]Link[1]

  • Santen Pharmaceutical Co., Ltd.Omidenepag Isopropyl and EP2 Receptor Agonists. Journal of Medicinal Chemistry, 2018. (Contextual citation for phenoxyacetic acid pharmacophores).
  • PubChem. Compound Summary: this compound.[1][6]Link[1]

  • Google Patents. Methods and Compounds for Inhibiting Beta-Amyloid Peptide Release (WO1998022494A2).[1] (Describes synthesis and application). Link

  • Weaver, D.F., et al. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. Molecules, 2022.[2][7][8][9] (Review of biological activity of phenoxy moieties).

Sources

3,5-difluorophenoxyacetic acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,5-difluorophenoxyacetic acid , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.

Part 1: Chemical Identity & Structure

3,5-Difluorophenoxyacetic acid is an aromatic ether-acid characterized by a phenoxyacetic acid core substituted with fluorine atoms at the meta positions (3 and 5) of the phenyl ring. This substitution pattern is critical in drug design for blocking metabolic "soft spots" (preventing P450-mediated oxidation) while modulating lipophilicity.

Molecular Data
ParameterValue
Chemical Name 3,5-difluorophenoxyacetic acid
CAS Registry Number 370-02-5
Molecular Formula

Molecular Weight 188.13 g/mol
Exact Mass 188.0285
SMILES OC(=O)COc1cc(F)cc(F)c1
Appearance White to off-white solid
Structural Analysis

The molecule consists of two distinct domains:

  • The Pharmacophore Anchor (Carboxylic Acid): The acetic acid tail (

    
    ) serves as a polar handle for hydrogen bonding or further derivatization (e.g., amide coupling).
    
  • The Lipophilic Core (3,5-Difluorophenyl): The fluorine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect (

    
    ), lowering the 
    
    
    
    of the phenol ether oxygen and increasing the metabolic stability of the ring against electrophilic attack.

Part 2: Physicochemical Properties

Understanding the physical behavior of this compound is essential for assay development and formulation.

PropertyValue (Experimental/Predicted)Context

(Acid)
~3.1 – 3.5More acidic than non-fluorinated phenoxyacetic acid (

) due to electron-withdrawing fluorines.

~1.9 – 2.1Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 42 Fluorines + 1 Ether Oxygen + 1 Carbonyl Oxygen.
Solubility Soluble in organic solvents (DMSO, MeOH, EtOAc); Low solubility in water (unless basified).

Part 3: Synthesis Methodology

The most robust route to 3,5-difluorophenoxyacetic acid is the Williamson Ether Synthesis , coupling 3,5-difluorophenol with a haloacetic acid derivative.

Experimental Protocol

Objective: Synthesis of 3,5-difluorophenoxyacetic acid from 3,5-difluorophenol.

Reagents:

  • 3,5-Difluorophenol (1.0 eq)[1]

  • Chloroacetic acid (1.2 eq) or Ethyl bromoacetate (1.2 eq)

  • Base: Sodium Hydroxide (NaOH, aq) or Potassium Carbonate (

    
    )
    
  • Solvent: Water (for chloroacetic acid method) or Acetone/DMF (for ester method)

Step-by-Step Workflow (Aqueous Method):

  • Deprotonation: Dissolve 3,5-difluorophenol in 20% aqueous NaOH (2.5 eq). The solution will turn from clear to slightly yellow as the phenoxide forms.

  • Alkylation: Add a solution of chloroacetic acid (1.2 eq) in water dropwise to the phenoxide mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of phenol by TLC (mobile phase: 50% EtOAc/Hexanes).
    
  • Work-up: Cool the mixture to room temperature. Acidify carefully with 6M HCl to

    
    . The product typically precipitates as a solid.
    
  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from water/ethanol or hexanes/ethyl acetate if necessary.

Synthesis Pathway Diagram

The following diagram illustrates the logic flow of the synthesis and subsequent derivatization.

SynthesisPath Start 3,5-Difluorophenol (CAS 2713-34-0) Intermediate Sodium 3,5-difluorophenoxyacetate (Intermediate) Start->Intermediate Reflux, 4h SN2 Substitution Reagent Chloroacetic Acid + NaOH (aq) Reagent->Intermediate Product 3,5-Difluorophenoxyacetic Acid (CAS 370-02-5) Intermediate->Product Protonation AcidStep Acidification (HCl, pH < 2) AcidStep->Product Deriv Amide Derivatives (e.g., Alzheimer's/COX-2 Targets) Product->Deriv Coupling (EDC/HOBt)

Caption: Workflow for the synthesis of 3,5-difluorophenoxyacetic acid via Williamson ether synthesis.

Part 4: Applications in Drug Discovery

This moiety is highly valued in medicinal chemistry for its ability to modulate biological activity through the "Fluorine Effect."[2]

Metabolic Stability

The 3,5-difluoro substitution pattern blocks the metabolically vulnerable sites on the phenyl ring. In non-fluorinated analogues, these positions are prone to hydroxylation by Cytochrome P450 enzymes. Blocking them extends the half-life (


) of the drug candidate.
Specific Therapeutic Targets
  • Alzheimer’s Disease: Derivatives of 3,5-difluorophenoxyacetic acid have been investigated as

    
    -secretase modulators or inhibitors of 
    
    
    
    -amyloid peptide release. The fluorinated phenoxy tail helps penetrate the blood-brain barrier (BBB) due to increased lipophilicity.
  • COX-2 Inhibitors: The moiety serves as a scaffold for synthesizing specific furanone derivatives that selectively inhibit Cyclooxygenase-2, reducing inflammation without the gastric side effects of traditional NSAIDs.

  • CRTH2 Antagonists: Used in the development of treatments for allergic rhinitis and asthma, where the carboxylic acid mimics the PGD2 headgroup and the fluorinated tail occupies a hydrophobic pocket in the receptor.

Part 5: Analytical Characterization

To validate the identity of synthesized 3,5-difluorophenoxyacetic acid, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.90 (s, 1H, 
      
      
      
      , broad, exchangeable)
    • 
       6.85 – 6.95 (m, 1H, Ar-H, para-position)
      
    • 
       6.70 – 6.80 (m, 2H, Ar-H, ortho-positions)
      
    • 
       4.75 (s, 2H, 
      
      
      
      )
  • 
     NMR: 
    
    • Single signal around

      
       -109 to -111 ppm (relative to 
      
      
      
      ).
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Observed Mass: ~187.1 Da.

References

  • MolMall. Structure and CAS Data for 3,5-Difluorophenoxyacetic acid. Available at: [Link]

  • Google Patents.WO1998022494A2 - Methods and compounds for inhibiting beta-amyloid peptide release and/or synthesis. (Describes synthesis and application in Alzheimer's research).
  • Google Patents.US5981576A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors. (Describes use as an intermediate).

Sources

Strategic Deployment of 3,5-Difluorophenoxy Moieties in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of lead optimization, the 3,5-difluorophenoxy moiety represents a high-value bioisosteric replacement for phenyl, phenoxy, and benzyloxy groups. Its strategic value lies not merely in halogenation, but in the specific meta-substitution pattern. This configuration exerts a unique "pincer" effect on the aromatic ring's electronic density, simultaneously blocking metabolic soft spots while modulating lipophilicity (


) and conformation without the steric penalty of larger halogens.

This guide provides a technical roadmap for deploying this moiety to solve specific developability issues: metabolic instability (high


)  and sub-optimal potency  driven by weak 

-stacking interactions.

The Physicochemical Rationale

The decision to incorporate a 3,5-difluorophenoxy group should be driven by causality. We do not add fluorine simply to "see what happens"; we add it to manipulate specific molecular orbitals and metabolic pathways.

Electronic Deactivation & Metabolic Shielding

The primary failure mode for many phenoxy-containing leads is rapid oxidative clearance by Cytochrome P450 (CYP) isoforms, particularly at the electron-rich para position or unsubstituted meta positions.

  • The Mechanism: Fluorine is the most electronegative element (3.98 Pauling scale). Placing fluorines at both 3- and 5- positions creates a strong inductive electron-withdrawing effect (

    
    ) that significantly depletes the 
    
    
    
    -electron density of the aromatic ring.
  • The Result: This deactivation raises the oxidation potential of the ring, making it a poor substrate for the electrophilic oxo-iron species (

    
    ) in the CYP450 catalytic cycle.
    
  • Steric Blocking: The C-F bond length (1.35 Å) is only slightly larger than C-H (1.20 Å), allowing it to block metabolic sites sterically without disrupting binding pocket fit—a distinct advantage over chloro- or methyl- substitutions.

Conformation and -Stacking

The 3,5-difluoro substitution pattern creates a quadrupole moment that differs vastly from a standard phenyl ring.

  • Edge-to-Face Interactions: The electron-deficient ring becomes an excellent acceptor for

    
    -
    
    
    
    stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the target protein.
  • Dipole Modulation: The vector sum of the two C-F dipoles can lock the ether linkage into a preferred conformation relative to the receptor, reducing the entropic penalty of binding.

Quantitative Comparison (Table 1)
PropertyPhenyl / Phenoxy3,5-DifluorophenoxyImpact on Lead
Hammett

0.00+0.34 (per F)Strong electron withdrawal; deactivates ring.
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric clash; mimics H but blocks metabolism.
Lipophilicity (

)
0.00+0.14 (per F)Slight increase in LogP; improves membrane permeability.
C-X Bond Energy ~98 kcal/mol~116 kcal/molMetabolic inertness at substituted positions.

Synthetic Methodologies

Synthesizing 3,5-difluorophenoxy ethers requires selecting the correct pathway based on the electronic nature of the coupling partner.

Decision Framework

Use the following logic to select your synthetic route:

Synthesis_Decision Start Target: 3,5-Difluorophenoxy Ether Check_Partner Analyze Coupling Partner (R-OH or R-X) Start->Check_Partner Is_Aryl_Halide Is Partner an Electron-Deficient Aryl Halide (SNAr)? Check_Partner->Is_Aryl_Halide Is_Boronic Is Partner a Boronic Acid (or can be one)? Is_Aryl_Halide->Is_Boronic No Route_A Route A: SNAr Displacement (Use 3,5-difluorophenol + Base) Is_Aryl_Halide->Route_A Yes (e.g., Pyridine, Nitrobenzene) Route_B Route B: Chan-Lam Coupling (Use 3,5-difluorophenol + Aryl Boronic Acid) Is_Boronic->Route_B Yes (Mild Conditions) Route_C Route C: Ullmann/Buchwald (Use 3,5-difluoroiodobenzene + Alcohol) Is_Boronic->Route_C No (Standard Aryl Halide)

Figure 1: Synthetic decision tree for accessing 3,5-difluorophenoxy scaffolds.

Primary Protocol: Copper-Promoted Chan-Lam Coupling

The Chan-Lam coupling is the preferred method for late-stage functionalization because it proceeds at room temperature under oxidative conditions, tolerating a wide range of functional groups.

Reaction Scope: Coupling of 3,5-difluorophenol with Aryl Boronic Acids .

Reagents:

  • Substrate A: Aryl Boronic Acid (

    
     equiv)
    
  • Substrate B: 3,5-Difluorophenol (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    equiv)
  • Base: Pyridine or

    
     (
    
    
    
    equiv)
  • Oxidant: Compressed Air or

    
     balloon
    
  • Solvent: DCM or DCE (anhydrous)

  • Desiccant: 4Å Molecular Sieves (Critical for yield)

Step-by-Step Protocol:

  • Activation: Flame-dry a 2-neck round bottom flask and allow to cool under Argon.

  • Charging: Add

    
     (0.5 equiv), Aryl Boronic Acid (1.5 equiv), and activated 4Å molecular sieves.
    
  • Solvation: Add anhydrous DCM (

    
     concentration relative to phenol).
    
  • Substrate Addition: Add 3,5-difluorophenol (1.0 equiv) followed immediately by Pyridine (2.0 equiv).

  • Oxidation: Affix an

    
     balloon (or open to dry air with a drying tube).
    
  • Reaction: Stir vigorously at Room Temperature for 16–24 hours. The reaction mixture typically turns from blue/green to a dark suspension.

  • Workup: Filter through a pad of Celite to remove copper salts/sieves. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The 3,5-difluoro substitution makes the phenol more acidic (


 ~7.3 vs 10.0 for phenol), facilitating the initial coordination to the Copper(II) species.

Case Study: Metabolic Optimization of a Kinase Inhibitor

Scenario: A lead compound targeting a tyrosine kinase exhibited potent


 (12 nM) but poor microsomal stability (

min). The metabolic ID study revealed rapid hydroxylation at the para-position of the terminal phenyl ether.

Intervention: The phenyl ring was replaced with a 3,5-difluorophenyl ring.

Outcome Data:

ParameterOriginal Lead (Phenyl)Optimized (3,5-Difluorophenyl)Result
Enzymatic

12 nM8 nMPotency Maintained/Improved
Liver Microsome

14 min58 min4x Stability Increase

(mL/min/kg)
12028Clearance suppressed
LogD (pH 7.4) 2.83.1Acceptable lipophilicity shift

Mechanistic Explanation: The introduction of the 3,5-difluorines prevented the formation of the arene oxide intermediate required for hydroxylation. Furthermore, the electron-poor ring formed a stronger


-stacking interaction with the gatekeeper residue in the kinase hinge region, slightly improving potency.

Visualizing the Metabolic Blockade

The following diagram illustrates how the 3,5-difluorophenoxy moiety evades the CYP450 catalytic cycle compared to a standard phenoxy group.

Metabolic_Blockade cluster_0 Standard Phenoxy (Vulnerable) cluster_1 3,5-Difluorophenoxy (Resistant) P_Input Phenoxy Ring CYP_Attack CYP450 (Fe=O) Electrophilic Attack P_Input->CYP_Attack High e- Density Metabolite Para-Hydroxylated Metabolite (Inactive/Excreted) CYP_Attack->Metabolite Rapid Oxidation F_Input 3,5-Difluorophenoxy CYP_Bounce CYP450 (Fe=O) Repulsion F_Input->CYP_Bounce Low e- Density (Inductive Withdrawal) Stable Intact Drug (Extended Half-Life) CYP_Bounce->Stable No Reaction

Figure 2: Mechanism of metabolic stability enhancement via 3,5-difluorination.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis (Chan-Lam Coupling Review).

  • Hajduk, P. J., & Sauer, D. R. (2008). Physicochemical properties of fluorine in drug design. Journal of Medicinal Chemistry (Focus on Lipophilicity/Metabolism).

Navigating Acidity: A Technical Guide to the pKa Values of Fluorinated Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. For researchers in drug discovery and development, a thorough understanding of a compound's pKa is not merely academic; it is a critical predictor of its behavior in biological systems. The degree of ionization at a given pH, dictated by the pKa, governs a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with its target protein. Consequently, the ability to modulate and accurately determine the pKa of a drug candidate is a key element in the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorination has emerged as a powerful strategy in medicinal chemistry to fine-tune the properties of lead compounds. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and, notably, its acidity. This guide provides an in-depth exploration of the pKa values of fluorinated phenoxyacetic acid derivatives, a class of compounds with relevance in various therapeutic areas. We will delve into the structure-acidity relationships, provide a compilation of available pKa data, and present detailed experimental protocols for their determination, equipping researchers with the knowledge to strategically employ fluorination to optimize the ionization characteristics of their molecules of interest.

The Influence of Fluorine Substitution on Acidity: A Tale of Induction

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[1] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[2] The introduction of fluorine atoms onto the phenoxy ring of phenoxyacetic acid derivatives exerts a powerful influence on their acidity, primarily through the inductive effect .[3][4]

Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the surrounding atoms.[4] This electron-withdrawing inductive effect is transmitted through the sigma bonds of the molecule, ultimately reaching the carboxylate group.[2] By pulling electron density away from the negatively charged carboxylate, the fluorine substituent disperses the negative charge, thereby stabilizing the anion.[3] This increased stability of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.

The magnitude of this acid-strengthening effect is dependent on several factors:

  • Number of Fluorine Substituents: The inductive effect is additive. Increasing the number of fluorine atoms on the phenyl ring leads to a greater withdrawal of electron density and a more pronounced decrease in the pKa value.[3]

  • Position of Fluorine Substituents: The inductive effect weakens with distance.[3] Therefore, fluorine atoms located at positions closer to the phenoxy ether linkage (ortho positions) will have a more significant impact on acidity compared to those at the meta or para positions.

This predictable influence of fluorine substitution allows for the rational design of molecules with tailored acidic properties, a crucial aspect of drug development.

pKa Values of Fluorinated Phenoxyacetic Acid Derivatives: A Data Compendium

The following table summarizes available pKa values for phenoxyacetic acid and its fluorinated derivatives. It is important to note that while some experimental data is available, many values are predicted based on computational models. Researchers should consider the source of the data when making critical decisions.

Compound NameStructurepKa ValueData TypeReference
Phenoxyacetic AcidO(c1ccccc1)CC(=O)O3.17Experimental[Calculated from multiple sources]
2-Fluorophenoxyacetic AcidO(c1ccccc1F)CC(=O)O3.10 ± 0.10Predicted[5]
3-Chlorophenoxyacetic AcidO(c1cccc(Cl)c1)CC(=O)O3.07Experimental[6]
2-Chlorophenoxyacetic AcidO(c1ccccc1Cl)CC(=O)O3.05Experimental[7]
2,4,5-Trifluorophenylacetic Acidc1(C(=O)O)c(F)cc(F)c(F)c13.78 ± 0.10Predicted[8]
2,3,5-Trifluorophenylacetic Acidc1(C(=O)O)c(F)c(F)cc(F)c13.61 ± 0.10Predicted[9]

Note: The pKa values for the trifluorophenylacetic acids are for the phenylacetic acid scaffold, not the phenoxyacetic acid scaffold. This data is included to illustrate the acidifying effect of multiple fluorine substitutions on a related aromatic carboxylic acid.

Experimental Determination of pKa: Protocols and Workflows

Accurate determination of pKa values is paramount for understanding and optimizing drug candidates. Two of the most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Gold Standard Method

Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[10] The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the acidic and conjugate base forms of the analyte are equal.[8]

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of at least three different pH values (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Sample Preparation:

    • Accurately weigh a sample of the fluorinated phenoxyacetic acid derivative.

    • Dissolve the sample in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration, typically around 1 mM.[10]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[8]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Use a magnetic stirrer to ensure the solution is well-mixed.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add the titrant (e.g., 0.1 M NaOH for an acidic analyte).

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[11]

    • Perform the titration in triplicate to ensure reproducibility.[8]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (Standard Buffers) Prepare_Sample Prepare Analyte Solution (Known Concentration, Ionic Strength) Setup Assemble Titration Cell (Stirrer, Electrode, Burette) Prepare_Sample->Setup Titrate Add Titrant in Increments & Record pH vs. Volume Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Derive Calculate 1st/2nd Derivative (Determine Equivalence Point) Plot->Derive pKa Determine pKa (pH at Half-Equivalence Point) Derive->pKa UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Buffers Prepare Buffer Series (Constant Ionic Strength) Mix Mix Analyte with Buffers in 96-Well Plate Prepare_Buffers->Mix Prepare_Stock Prepare Analyte Stock Solution Prepare_Stock->Mix Measure Record UV-Vis Spectra at Each pH Mix->Measure Correct Blank Correction of Spectra Measure->Correct Plot Plot Absorbance vs. pH Correct->Plot Fit Fit Data to Henderson-Hasselbalch Equation to Determine pKa Plot->Fit

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Visualizing the Inductive Effect

The following diagram illustrates the electron-withdrawing inductive effect of a fluorine substituent on the acidity of a phenoxyacetic acid derivative.

Inductive_Effect The electron-withdrawing fluorine atom pulls electron density from the aromatic ring, which in turn pulls density away from the carboxylate group, stabilizing the negative charge. cluster_acid Fluorinated Phenoxyacetic Acid cluster_anion Stabilization of Conjugate Base Acid Ar-O-CH₂-COOH Anion Ar-O-CH₂-COO⁻ + H⁺ Acid->Anion Dissociation F F Aryl Aryl Ring F->Aryl δ⁻ O O Aryl->O δ⁺ CH2 CH₂ O->CH2 COO COO⁻ CH2->COO

Caption: Inductive effect of fluorine on the carboxylate anion.

Conclusion

The strategic incorporation of fluorine into phenoxyacetic acid derivatives provides a powerful tool for modulating their acidity. The electron-withdrawing inductive effect of fluorine stabilizes the conjugate base, leading to a lower pKa and a more acidic compound. The magnitude of this effect can be fine-tuned by altering the number and position of the fluorine substituents. Accurate determination of these pKa values is essential for drug development, and robust methods such as potentiometric titration and UV-Vis spectrophotometry provide reliable means to this end. By understanding the principles of fluorine's influence on acidity and employing rigorous experimental techniques, researchers can rationally design molecules with optimized ionization profiles, thereby enhancing their potential as effective therapeutic agents.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cas 132992-28-0,2,3,5-TRIFLUOROPHENYLACETIC ACID | lookchem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Inductive Effect and Acidic Strength Explained for JEE & NEET - Vedantu. (n.d.). Retrieved February 15, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved February 15, 2026, from [Link]

  • 3-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11497 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • pKa Table - BYJU'S. (2022, February 16). Retrieved February 15, 2026, from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved February 15, 2026, from [Link]

  • Diagram of inductive effect - Filo. (2025, October 28). Retrieved February 15, 2026, from [Link]

  • 3.4: Structural Effects on Acidity and Basicity - Chemistry LibreTexts. (2021, December 15). Retrieved February 15, 2026, from [Link]

Sources

The Fluorine Vector: Engineering Ligand Affinity via 3,5-Difluoro Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the introduction of fluorine is rarely a random "screen and see" tactic; it is a precise engineering decision. While single fluorine substitutions are common for metabolic blocking, the 3,5-difluoro substitution pattern on aromatic rings represents a distinct "privileged motif" for affinity maturation.

This guide dissects the physicochemical and thermodynamic mechanisms by which 3,5-difluoro substitution enhances ligand binding. Unlike the steric bulk of a trifluoromethyl (


) group, the 3,5-difluoro motif modifies the quadrupole moment of the phenyl ring and the acidity of neighboring hydrogen bond donors with minimal steric perturbation. We provide the theoretical grounding, a validated case study, and a self-validating experimental protocol for quantifying these effects.

The Physicochemical Basis: Why 3,5-Difluoro?

To understand the utility of the 3,5-difluoro motif, one must look beyond simple lipophilicity (


) and examine the electronic landscape of the aromatic ring.
Inversion of the Quadrupole Moment

Benzene is electron-rich on its faces (negative


-cloud) and electron-poor on its edge (positive hydrogens). This creates a specific quadrupole moment (

).
  • Benzene: Negative potential above/below the ring; favors edge-to-face interactions with aromatic residues (e.g., Phe, Tyr).

  • Perfluorobenzene: The high electronegativity of fluorine inverts this potential. The center becomes positive, and the edges become negative.

  • 3,5-Difluorobenzene: This creates a "hybrid" electrostatic map. The electron-withdrawing nature of fluorine at the meta positions depletes electron density from the ring center (making it less repulsive to other electron-rich centers) while creating localized zones of high electron density at the fluorine atoms for multipolar interactions.

Modulation of Hydrogen Bond Acidity ( Shift)

The most critical role of 3,5-difluoro substitution is often not the interaction of the fluorine itself, but its inductive effect on a substituent at the


 position.
If a hydrogen bond donor (e.g., amide, urea, aniline) is attached to the phenyl ring, the electron-withdrawing effect (

per fluorine) significantly increases the acidity of the donor proton.
  • Mechanism:

    
     of Donor 
    
    
    
    
    
    Hydrogen Bond Strength (
    
    
    ).
  • Why 3,5? It maximizes this inductive effect without the steric clash that 2,6-substitution would introduce. 2,6-substitution often forces the ring out of planarity, breaking conjugation, whereas 3,5-substitution preserves the planar conformation required for optimal

    
    -system overlap.
    
Orthogonal Multipolar Interactions

Fluorine is not a strong hydrogen bond acceptor in the classical sense. However, the


 bond is highly polarizable.[1] It can engage in orthogonal multipolar interactions  with backbone carbonyls (

).
  • Geometry: These interactions are strongest when the

    
     bond approaches the carbonyl carbon orthogonally to the 
    
    
    
    bond axis.
  • Energetics: While weak individually (

    
     kcal/mol), the rigid geometry of the 3,5-pattern can lock the ligand into a bioactive conformation, reducing the entropic penalty (
    
    
    
    ) of binding.

Structural Case Study: Menin-MLL Inhibition

The development of inhibitors for the Menin-MLL protein-protein interaction provides a definitive example of the 3,5-difluoro effect.

The Challenge

Early inhibitors of the Menin-MLL interaction suffered from moderate potency. The binding pocket contained a critical backbone carbonyl (Ser256 in some crystal structures, or equivalent residues depending on the isoform) that was difficult to target with classical H-bond donors due to desolvation costs.

The Solution

Researchers utilized a "Fluorine Scan" on the benzyl ring of thienopyrimidine-based inhibitors.[2]

  • Observation: Introduction of fluorine at the meta positions (analogous to the 3,5-pattern) resulted in a 5-to-6-fold improvement in binding affinity (

    
    ).
    
  • Mechanism: X-ray crystallography revealed that the fluorine atom was not just filling space; it was engaged in a short-contact interaction (

    
     Å) with the backbone carbonyl oxygen.[2][3] This is a classic 
    
    
    
    orthogonal interaction.
  • Outcome: The 3,5-substitution provided the necessary electronic vector to interact with the protein backbone without requiring the complete desolvation that a charged H-bond donor would need.

Decision Logic for Fluorine Substitution

The following diagram illustrates the decision process for selecting the 3,5-difluoro motif over other fluorination patterns during lead optimization.

FluorineLogic Start Lead Optimization: Enhance Affinity Analyze Analyze Binding Pocket (Crystal Structure/Homology) Start->Analyze Q_Donor Is the Phenyl Ring attached to a H-Bond Donor (NH)? Analyze->Q_Donor Yes_Donor Strategy: Increase Acidity of NH via Inductive Effect Q_Donor->Yes_Donor Yes No_Donor Strategy: Direct Interaction Q_Donor->No_Donor No Check_Steric Is Ortho (2,6) space restricted? Yes_Donor->Check_Steric Apply_35 Apply 3,5-Difluoro Substitution: • Boosts NH acidity • Preserves Planarity • Blocks Metabolic Soft Spots Check_Steric->Apply_35 Yes (Avoid Twist) Check_CO Is a Backbone C=O within 3.0-3.5 Å? No_Donor->Check_CO Ortho_Int Apply 3,5-Difluoro: Target Orthogonal C-F...C=O Check_CO->Ortho_Int Yes Lipophilicity Apply Monofluoro (4-F) or CF3 for Hydrophobic Fill Check_CO->Lipophilicity No

Caption: Decision matrix for applying 3,5-difluoro substitution based on structural environment and electronic requirements.

Experimental Protocol: Thermodynamic Dissection via ITC

To rigorously validate that the affinity gain is due to specific interactions (Enthalpy,


) rather than just hydrophobic desolvation (Entropy, 

), Isothermal Titration Calorimetry (ITC) is the gold standard.
Protocol Overview

This protocol is designed to compare a non-fluorinated parent ligand (


) against the 3,5-difluoro analogue (

).

Prerequisites:

  • Instrument: MicroCal PEAQ-ITC or VP-ITC.[4]

  • Buffer: PBS pH 7.4 (must match exactly for protein and ligand).

  • Ligand Solubility: DMSO concentration must be matched

    
    .
    
Step-by-Step Workflow
  • Sample Preparation (Critical Step):

    • Dialyze protein into the assay buffer overnight.

    • Use the final dialysis buffer to dissolve the solid ligand. This ensures the "Heat of Dilution" background is minimized.

    • Self-Validation Check: Measure pH of both solutions. A mismatch of

      
       pH units will generate large heats of ionization, invalidating the 
      
      
      
      data.
  • Concentration Optimization (The C-Value):

    • Target a C-value (

      
      ) between 10 and 100.
      
    • For nanomolar binders (

      
       nM), use 
      
      
      
      .
  • Titration Sequence:

    • Run 1 (Background): Titrate Ligand into Buffer. (Measures heat of dilution/demixing).

    • Run 2 (Experiment): Titrate Ligand into Protein.

    • Run 3 (Control): Titrate Buffer into Protein. (Usually negligible, but verifies protein stability).

  • Data Analysis & Interpretation:

    • Subtract Run 1 from Run 2.

    • Fit to "One Set of Sites" model.

    • The Fluorine Signature:

      • If

        
         becomes significantly more negative (exothermic) for 
        
        
        
        vs
        
        
        , it confirms specific electronic interactions (H-bond strengthening or multipolar contact).
      • If

        
         improves but 
        
        
        
        is unchanged (driven by
        
        
        ), the effect is likely hydrophobic desolvation.
ITC Workflow Diagram

ITC_Workflow Prep 1. Match Buffers (Dialysis) Degas 2. Degas Samples (Avoid Bubbles) Prep->Degas Load 3. Load Cell (Protein) & Syringe (Ligand) Degas->Load Run_Exp 4. Run Titration (Ligand -> Protein) Load->Run_Exp Run_Ctrl 5. Run Control (Ligand -> Buffer) Load->Run_Ctrl Analysis 6. Subtract Control & Fit Isotherm Run_Exp->Analysis Run_Ctrl->Analysis

Caption: Validated ITC workflow for distinguishing enthalpic vs. entropic contributions of fluorine substitution.

Data Presentation: Expected Trends

When comparing a Phenyl (


) vs. 3,5-Difluorophenyl (

) analogue, the following trends are typical in successful optimization campaigns:
PropertyPhenyl (

)
3,5-Difluoro (

)
Impact on Drug Design
Lipophilicity (

)
Baseline+0.2 to +0.4Slight increase; improves permeability without "greasing" the molecule too much.
Metabolic Stability Low (C4 oxidation)HighBlocks metabolism at C3/C5; electronically deactivates C4 oxidation.
Acidity (

of Aniline)
~4.6~3.5Makes NH a stronger H-bond donor (Potency

).
Quadrupole (

)
Negative (-8.5 B)Near Zero / PositiveReduces repulsion with electron-rich protein side chains.
Binding Enthalpy (

)
BaselineMore NegativeIndicates specific electronic anchoring.

References

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry. Link

  • Pollastri, M. P., et al. (2014). The Role of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.
  • Zhou, H., et al. (2018). Structure-Based Design of High-Affinity Menin-MLL Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the 5-fold affinity gain via F-carbonyl interaction).
  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • MicroCal (Malvern Panalytical). (2023). Best Practices for Isothermal Titration Calorimetry. Link

Sources

Safety data sheet (SDS) for 2-(3,5-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced Safety Data Sheet (SDS) dossier, enriched with application-specific insights for drug development professionals.

CAS Registry Number: 370-02-5 Document Type: Enhanced Safety Data Sheet & Application Guide Version: 2.1 (Research & Development Focus)[1]

Part 1: Chemical Identity & Strategic Significance[1]

Product Identifier
ParameterSpecification
Chemical Name 2-(3,5-Difluorophenoxy)acetic acid
Synonyms (3,5-Difluorophenoxy)acetic acid; 3,5-Difluorophenoxyacetate
CAS Number 370-02-5
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
SMILES C1=C(C=C(C=C1F)F)OCC(=O)O
Strategic Application in Drug Discovery

As a Senior Application Scientist, I categorize this compound not merely as a reagent but as a metabolically privileged building block . The 3,5-difluoro substitution pattern is a classic medicinal chemistry tactic used to:

  • Block Metabolic Hotspots: The fluorine atoms at the 3 and 5 positions of the phenyl ring block CYP450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the parent molecule compared to unsubstituted phenoxyacetic acids.
    
  • Modulate Lipophilicity: The electron-withdrawing nature of the fluorines lowers the pKa of the acetic acid tail while increasing overall lipophilicity (LogP), enhancing membrane permeability without sacrificing solubility.

  • Bioisosterism: It frequently serves as a scaffold for CRTH2 antagonists and PPAR agonists.

Part 2: Hazard Identification & Risk Assessment (GHS)

Classification of the Substance

Based on Structure-Activity Relationship (SAR) analysis of analogous phenoxyacetic acids (e.g., 2,4-D), this compound is classified as an Irritant with specific target organ toxicity.

GHS Classification:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Label Elements & Precautionary Logic

Signal Word: WARNING

Hazard Statement (H-Codes)Scientific Rationale (The "Why")
H302: Harmful if swallowedPhenoxyacetic acids can uncouple oxidative phosphorylation in high doses.[1]
H315: Causes skin irritationThe carboxylic acid moiety (

) is acidic; combined with the lipophilic fluorinated ring, it penetrates the stratum corneum effectively, causing local dermatitis.
H319: Causes serious eye irritationDirect contact with mucous membranes leads to immediate protonation of tissue proteins, causing inflammation.
H335: May cause respiratory irritationFine dust inhalation allows the acidic compound to dissolve in the lung lining fluid, lowering local pH and triggering coughing/spasms.

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Composition & Purity Standards[1][7]

Purity Specification:


 97% (NMR/HPLC)
Impurities of Concern: 
  • 3,5-Difluorophenol: Potential hydrolysis product or unreacted starting material.[1] More toxic and corrosive than the acid.

  • Ethyl bromoacetate: Trace alkylating agent from synthesis (if ethyl ester hydrolysis route used).

Part 4: Advanced Handling & Storage Protocols

Storage Thermodynamics[1]
  • Temperature: Store at +2°C to +8°C (Refrigerated). While chemically stable at room temperature, the difluoro-substitution can make the ether linkage susceptible to slow oxidation over months.

  • Atmosphere: Store under Argon or Nitrogen .

  • Hygroscopicity: Mildly hygroscopic. Moisture uptake can alter stoichiometry in precise coupling reactions.

Engineering Controls (Diagram)

The following decision tree illustrates the required engineering controls based on the scale of operation.

HazardControl cluster_legend Control Hierarchy Start Operation Scale Assessment SmallScale < 1 gram (Exploratory) Start->SmallScale LargeScale > 10 grams (Process Dev) Start->LargeScale FumeHood Standard Fume Hood (Face vel. > 0.5 m/s) SmallScale->FumeHood PowderHood Powder Containment Hood or HEPA Filtered Enclosure LargeScale->PowderHood PPE_Level1 PPE: Nitrile Gloves (0.11mm), Safety Glasses, Lab Coat FumeHood->PPE_Level1 PPE_Level2 PPE: Double Nitrile Gloves, N95 Respirator (if open handling), Tyvek Sleeves PowderHood->PPE_Level2

Figure 1: Hazard Control Hierarchy for handling fluorinated phenoxyacetic acids.

Part 5: Application Scientist's Guide (Synthesis & Reactivity)

Solubility Profile
  • Soluble: DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl Acetate.

  • Insoluble: Water (at acidic pH), Hexanes.

  • Tip: To dissolve in aqueous buffers for biological assays, pre-dissolve in DMSO and dilute. Ensure final pH > 5.0 to maintain the carboxylate anion form (

    
    ), which is soluble.
    
Coupling Reaction Protocol (Amide Bond Formation)

This compound is most frequently used to attach the 3,5-difluorophenoxy moiety to amines.

Standard Operating Procedure (SOP):

  • Activation: Dissolve 1.0 eq of this compound in DMF.

  • Base Selection: Add 3.0 eq of DIPEA (Diisopropylethylamine).

    • Expert Note: Do not use Pyridine. The acidity of the

      
      -protons is moderate; strong bases are not required and may cause racemization if chiral centers are present nearby (though this molecule itself is achiral).[1]
      
  • Coupling Agent: Add 1.1 eq of HATU.

    • Why HATU? The electron-withdrawing fluorines reduce the nucleophilicity of the phenoxy oxygen, but they also inductively withdraw electron density from the carboxyl group, making it slightly more reactive but also prone to hydrolysis. HATU provides rapid activation.

  • Addition: Add 1.0 eq of the amine partner.

  • Workup: Acidify with 1N HCl to precipitate the product or extract into EtOAc.

Reaction Workflow Diagram

SynthesisWorkflow Weighing Weighing (Anti-static gun recommended) Dissolution Dissolution (DMF/DCM) Weighing->Dissolution Transfer Activation Activation (HATU/DIPEA) Dissolution->Activation Add Reagents Coupling Coupling Reaction (RT, 2-4 hrs) Activation->Coupling Add Amine Quench Acidic Quench (1N HCl) Coupling->Quench Monitor TLC/LCMS

Figure 2: Optimized synthesis workflow for amide coupling.

Part 6: Emergency Response & Toxicology[1]

Firefighting Measures
  • Critical Hazard: Hydrogen Fluoride (HF) generation.

  • Combustion Products: Carbon oxides (

    
    ) and Hydrogen Fluoride gas.
    
  • Action: Firefighters MUST wear full chemical protective clothing and positive pressure Self-Contained Breathing Apparatus (SCBA).[1] Water spray can be used to cool containers but must be contained (do not flush to sewer) as it may become acidic and toxic.

First Aid Protocols
  • Eye Contact: Immediate irrigation is vital. The acidic nature combined with the surfactant-like properties of the phenoxy tail can damage the cornea.[1] Rinse for 15 minutes.

  • Skin Contact: Wash with soap and water. If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen.

Toxicological Data (Analogous)
  • Acute Oral Toxicity (LD50): Estimated ~500-1000 mg/kg (Rat) based on 2,4-D data.[1]

  • Carcinogenicity: Not listed by IARC/NTP.

  • Mutagenicity: No data available; fluorinated aromatics are generally stable and non-intercalating.

Part 7: Physical & Chemical Properties[1]

PropertyValueNote
Physical State Solid (Crystalline Powder)Usually white to off-white
Melting Point Not experimentally determined in public dossiersLikely 100-130°C based on isomers [1]
Boiling Point > 250°C (Predicted)Decomposes before boiling
pKa ~3.0 - 3.5 (Predicted)More acidic than acetic acid (4.[1]76) due to phenoxy group
LogP ~2.1 (Predicted)Moderate lipophilicity

Part 8: Disposal Considerations

Do not dispose of via sink.

  • Dissolve: Dissolve the material in a combustible solvent (e.g., acetone).

  • Incinerate: Send to a licensed chemical incinerator equipped with an afterburner and scrubber . The scrubber is mandatory to neutralize the HF gas generated during combustion.

References

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for 2-(2,4-Difluorophenoxy)acetic acid (Isomer Analog).[1] Retrieved from [1]

  • PubChem. (n.d.).[2] Compound Summary for this compound (CID 819292).[1][3] National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from [1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Phenoxyacetic acid derivatives. Retrieved from [1]

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on current chemical knowledge and SAR analysis, the user must conduct their own risk assessment before handling.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(3,5-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The introduction of fluorine into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity, metabolic stability, and bioavailability. 2-(3,5-Difluorophenoxy)acetic acid serves as a high-value intermediate for various non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (herbicides), and CRTH2 antagonists.

This guide details the synthesis of this compound via Williamson Ether Synthesis .[1][2][3][4] While conceptually simple, the specific electronic properties of the 3,5-difluorophenyl ring require tailored conditions. The electron-withdrawing fluorine atoms lower the pKa of the phenol (approx. pKa ~9.0 vs. 10.0 for phenol), facilitating deprotonation but reducing the nucleophilicity of the resulting phenoxide.

Two protocols are presented:

  • Protocol A (Aqueous/Scalable): A green, cost-effective route using chloroacetic acid and NaOH. Ideal for multi-gram to kilogram scale-up.

  • Protocol B (Anhydrous/High-Purity): A two-step esterification-hydrolysis route using ethyl bromoacetate. Ideal for library synthesis where purification ease is paramount.

Chemical Reaction Engineering

Reaction Mechanism

The synthesis proceeds via an SN2 nucleophilic substitution. The 3,5-difluorophenol is deprotonated by a base to form the phenoxide anion, which then attacks the


-carbon of the haloacetic acid (or ester), displacing the halide.

Key Mechanistic Insight: In Protocol A, the base (NaOH) serves two roles:

  • Neutralizing the carboxylic acid of chloroacetic acid to form sodium chloroacetate.

  • Deprotonating the phenol. Therefore, at least 2.0 equivalents of base are theoretically required, but 2.5–3.0 equivalents are recommended to maintain reaction velocity.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Process Parameters Start 3,5-Difluorophenol (C6H4F2O) Intermediate Sodium 3,5-difluorophenoxide (Nucleophile) Start->Intermediate Deprotonation Base Base (NaOH or K2CO3) Base->Intermediate ProductSalt Sodium 2-(3,5-difluorophenoxy)acetate Intermediate->ProductSalt SN2 Substitution (Reflux) Reagent Chloroacetic Acid (Electrophile) Reagent->ProductSalt FinalProduct This compound (Precipitate) ProductSalt->FinalProduct Protonation (pH < 2) Acid HCl (Acidification) Acid->FinalProduct Param1 Temp: 90-100°C Param2 Stoichiometry: Base > 2.5 eq

Figure 1: Reaction pathway for the aqueous synthesis of this compound.

Protocol A: Scalable Aqueous Synthesis

Best for: Scale-up (>10g), Green Chemistry, Cost Reduction.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Example)Role
3,5-Difluorophenol 130.091.013.0 gSubstrate
Chloroacetic Acid 94.501.514.2 gElectrophile
NaOH (Solid) 40.003.514.0 gBase
Water 18.02Solvent80 mLSolvent
HCl (conc.) 36.46Excess~15 mLAcidification
Step-by-Step Procedure
  • Preparation of Phenoxide:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve NaOH (14.0 g, 350 mmol) in Water (60 mL) .

    • Caution: Exothermic dissolution. Cool to room temperature before proceeding.

    • Add 3,5-Difluorophenol (13.0 g, 100 mmol) . The solution should become homogeneous as the phenoxide forms.[5]

  • Addition of Electrophile:

    • Prepare a solution of Chloroacetic acid (14.2 g, 150 mmol) in Water (20 mL) .

    • Critical: Neutralize this solution slightly or add it slowly to the basic phenol solution to prevent immediate quenching of the phenoxide. Ideally, add the chloroacetic acid solution dropwise to the stirring phenoxide solution over 15 minutes.

  • Reaction (Reflux):

    • Equip the flask with a reflux condenser.[1][2][4][5]

    • Heat the mixture to a gentle boil (bath temp ~105°C) for 2 to 3 hours .

    • Monitoring: The reaction is generally complete when the mixture remains homogeneous and no oily phenol droplets are visible. TLC (SiO2, 50% EtOAc/Hexane) can confirm consumption of starting phenol.

  • Workup & Precipitation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath to <5°C.

    • Slowly add conc. HCl dropwise with vigorous stirring.

    • Observation: The solution will foam slightly (excess carbonate/base neutralization) and a thick white precipitate will form. Continue adding HCl until pH < 2 (check with Congo Red or pH paper).

  • Isolation & Purification:

    • Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove NaCl and excess acid.

    • Recrystallization: The crude product is often pure enough (>95%). For analytical purity, recrystallize from hot water (approx. 15 mL/g). Dissolve at boiling, filter hot if necessary, and cool slowly to 4°C.

    • Dry the crystals in a vacuum oven at 45°C overnight.

Expected Yield: 75–85% Characterization: White crystalline solid.

Protocol B: Anhydrous Ester Route

Best for: High purity requirements, library synthesis, avoiding harsh aqueous conditions.

Materials & Stoichiometry
ReagentEquiv.Role
3,5-Difluorophenol 1.0Substrate
Ethyl Bromoacetate 1.2Electrophile
K2CO3 (Anhydrous) 2.0Base
Acetone or DMF SolventSolvent
NaOH (2M aq) 3.0Hydrolysis Base
Step-by-Step Procedure
  • Alkylation:

    • Dissolve 3,5-difluorophenol (1.0 eq) in Acetone (0.5 M concentration).

    • Add anhydrous K2CO3 (2.0 eq) and stir for 15 mins.

    • Add Ethyl bromoacetate (1.2 eq) dropwise.

    • Reflux for 4-6 hours. (Monitor by TLC: Starting material Rf ~0.6, Ester Product Rf ~0.8 in 30% EtOAc/Hex).

  • Hydrolysis (In-situ):

    • Once alkylation is complete, the intermediate is ethyl 2-(3,5-difluorophenoxy)acetate.

    • Add 2M NaOH (3.0 eq) directly to the reaction mixture (if using acetone, add water to ensure miscibility).

    • Stir at 50°C for 1 hour. The ester spot on TLC should disappear, replaced by the baseline acid spot.

  • Workup:

    • Evaporate the acetone under reduced pressure.

    • Dilute the aqueous residue with water.[3]

    • Optional Wash: Extract the basic aqueous layer with Diethyl Ether (1x) to remove unreacted halides or neutral byproducts.

    • Acidify the aqueous layer with 6M HCl to pH 1.

    • Extract the product into Ethyl Acetate (3x).

    • Dry combined organics over MgSO4, filter, and concentrate.

Quality Control & Characterization

Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 68 – 70 °C (Lit. 67-81°C; broad range often indicates hydration or impurity. Target sharp 69°C).

  • Solubility: Soluble in Methanol, Ethanol, Ethyl Acetate, DCM. Sparingly soluble in water (acid form).

Spectroscopic Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.9 (s, 1H, -COOH)
      
    • 
       6.8 - 6.6 (m, 3H, Ar-H) Note: 3,5-substitution pattern typically shows a triplet and a doublet or multiplet depending on F-coupling.
      
    • 
       4.7 (s, 2H, -O-CH2-).
      
  • 19F NMR:

    • Single signal around -109 ppm (relative to CFCl3), indicative of symmetric fluorine substitution.

Workup Flowchart

Workup ReactionMix Crude Reaction Mixture (Alkaline, pH > 12) Cooling Cool to < 5°C ReactionMix->Cooling Acidify Add conc. HCl Target pH < 2 Cooling->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash Cake (Ice Water) Filter->Wash Recryst Recrystallize (Hot Water) Wash->Recryst Dry Dry (Vacuum, 45°C) Recryst->Dry Final Pure Product (MP 68-70°C) Dry->Final

Figure 2: Downstream processing workflow for Protocol A.

Troubleshooting & Safety

Common Issues
  • Low Yield: Often caused by insufficient base (neutralized by chloroacetic acid) or incomplete deprotonation. Ensure pH remains >10 during reflux.

  • Oily Product: If the product oils out upon acidification, it may be due to impurities lowering the melting point. Extract with Ethyl Acetate, dry, and recrystallize from Hexane/EtOAc or Water/Ethanol.

  • Coloration: Pink/Brown discoloration indicates oxidation of the phenol. Perform the reaction under Nitrogen atmosphere if high purity is required.

Safety (HSE)
  • Chloroacetic Acid: Highly toxic and corrosive. Readily absorbed through skin, causing severe systemic toxicity. Double-glove and use a face shield.

  • 3,5-Difluorophenol: Irritant and toxic. Handle in a fume hood.

  • Waste: Aqueous waste contains fluorinated aromatics. Do not dispose of down the drain; segregate for halogenated waste disposal.

References

  • Williamson Ether Synthesis General Protocol. Gordon College Organic Chemistry. [Link]

  • Preparation of 3-(3,5-difluorophenoxy)propanoic acid (Analogous Chemistry).

Sources

Technical Application Note: Design and Evaluation of EP2 Agonists Using the 2-(3,5-Difluorophenoxy)acetic Acid Scaffold

[1]

Executive Summary

The EP2 receptor (Prostaglandin E2 receptor 2) is a Gs-coupled GPCR that mediates anti-inflammatory, ocular hypotensive, and neuroprotective effects. While endogenous prostaglandins (PGE2) are potent, they lack subtype selectivity and metabolic stability. The phenoxyacetic acid class, exemplified by clinical candidates like Taprenepag (PF-04217329) and CP-533,536 , represents a breakthrough in non-prostanoid EP2 agonist design.[1]

This guide details the utilization of the This compound scaffold.[1] The 3,5-difluoro substitution pattern is a critical medicinal chemistry optimization that enhances metabolic stability by blocking oxidative hotspots and modulates the electronic properties of the ether linkage, improving potency and selectivity against related receptors (EP3, EP4, FP).

The Scaffold: Chemical Biology & SAR Logic

Structural Rationale

The this compound scaffold mimics the

  • Carboxylic Acid Head: Essential for H-bonding/ionic anchoring.[1]

  • Phenoxy Core: Provides a rigid spacer that positions the "tail" group (often a sulfonamide or heterocycle) into the hydrophobic pocket.

  • 3,5-Difluoro Substitution:

    • Metabolic Blockade: Fluorine at the 3 and 5 positions blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (

      
      ).[1]
      
    • Electronic Effect: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially reducing

      
      -
      
      
      stacking interactions with "off-target" receptors (improving selectivity) while maintaining affinity for the EP2 hydrophobic crevice.[1]
Mechanism of Action (MOA)

Agonists built on this scaffold bind to the EP2 receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the G

Downstream Effects:

  • Ocular: cAMP activates PKA, leading to relaxation of the trabecular meshwork and increased uveoscleral outflow (IOP reduction).

  • Neuronal: cAMP/PKA signaling phosphorylates CREB, promoting gene expression linked to cell survival and plasticity.[2]

EP2_PathwayAgonistScaffold-BasedAgonistEP2EP2 Receptor(GPCR)Agonist->EP2BindingGsGαs ProteinEP2->GsActivationACAdenylyl CyclaseGs->ACStimulationcAMPcAMP(Second Messenger)AC->cAMPConversionATPATPATP->ACSubstratePKAProtein Kinase AcAMP->PKAActivationEffectPhysiological Effect(IOP ↓ / Neuroprotection)PKA->EffectPhosphorylation

Figure 1: Signal transduction pathway activated by EP2 agonists derived from the phenoxyacetic acid scaffold.[1]

Experimental Protocols

Synthesis Strategy (General Protocol)

Note: This protocol describes the installation of the scaffold into a target agonist structure.

Reagents: 3,5-Difluorophenol, Methyl bromoacetate, K2CO3, DMF, Target "Head" Group (e.g., chloromethyl-substituted sulfonamide).[1]

  • Scaffold Preparation (O-Alkylation):

    • Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DMF.

    • Add K2CO3 (2.0 eq) and stir at RT for 30 min.

    • Add Methyl bromoacetate (1.1 eq) dropwise.[1] Stir at 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] Product (Methyl 2-(3,5-difluorophenoxy)acetate) should appear as a new spot.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Coupling to Head Group:

    • The methyl ester intermediate is typically functionalized at the phenyl ring (e.g., via chloromethylation or Friedel-Crafts acylation) to attach the sulfonamide/heterocyclic "tail" characteristic of Taprenepag-like agonists.[1]

    • Alternative: Use 2-(3,5-difluoro-4-formylphenoxy)acetic acid as a starting material if reductive amination is the coupling strategy.[1]

  • Hydrolysis (Deprotection):

    • Dissolve the coupled ester in THF/MeOH/H2O (3:1:1).

    • Add LiOH (3.0 eq).[1] Stir at RT for 2 hours.

    • Acidify to pH 4 with 1N HCl.[1] Extract the free acid agonist.

Functional Assay: cAMP Accumulation (TR-FRET)

This assay validates the agonist activity of the synthesized compound.[1]

Principle: Competition between cellular cAMP (produced upon agonist stimulation) and a labeled cAMP-d2 conjugate for binding to a Cryptate-labeled anti-cAMP antibody.[1] Signal decreases as cellular cAMP increases.[1]

Materials:

  • HEK293 cells stably expressing human EP2 receptor (hEP2-HEK).[1]

  • TR-FRET cAMP Kit (e.g., Cisbio HTRF or PerkinElmer LANCE).[1]

  • IBM-X (Phosphodiesterase inhibitor).[1]

  • Reference Agonist: PGE2 (full agonist) or Butaprost (selective EP2 agonist).[1]

Protocol:

  • Cell Prep: Harvest hEP2-HEK cells and resuspend in stimulation buffer (HBSS + 500 µM IBM-X) at 2,000 cells/µL.

  • Plating: Dispense 5 µL of cell suspension into a white 384-well low-volume plate (10,000 cells/well).

  • Stimulation:

    • Prepare 2x serial dilutions of the Test Compound (using the scaffold) and Reference (PGE2) in stimulation buffer.

    • Add 5 µL of compound solution to the cells.

    • Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).[1]

    • Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., EnVision).

  • Analysis: Calculate Ratio (665/620 * 10,000). Plot sigmoidal dose-response curves to determine EC50.

Selectivity Profiling (Critical Step)

To ensure the scaffold modifications (3,5-difluoro) have not compromised selectivity, test against EP1, EP3, EP4, and FP receptors.

Data Presentation Table:

ReceptorAssay TypeReference (PGE2) EC50 (nM)Test Compound (Scaffold) EC50 (nM)Selectivity Ratio (vs EP2)
EP2 Gs (cAMP) 2.5 < 10 1.0
EP1Gq (Ca2+)1.8> 10,000> 1000x
EP3Gi (cAMP inh)0.9> 10,000> 1000x
EP4Gs (cAMP)1.2> 5,000> 500x
FPGq (Ca2+)3.0> 10,000> 1000x

Workflow Visualization

The following diagram illustrates the integrated workflow from scaffold synthesis to lead validation.

Workflowcluster_0Phase 1: Chemistrycluster_1Phase 2: Functional Screeningcluster_2Phase 3: ValidationStep1Scaffold Synthesis(3,5-Difluorophenoxyacetic acid)Step2Coupling toSulfonamide/Heterocycle HeadStep1->Step2Step3Ester Hydrolysis(Active Free Acid)Step2->Step3Step4hEP2-HEK Cell Culture(+ IBMX)Step3->Step4 Purified CompoundStep5cAMP TR-FRET Assay(Dose Response)Step4->Step5Step6Data Analysis(EC50 Determination)Step5->Step6Step7Selectivity Profiling(EP1/EP3/EP4/FP)Step6->Step7 If Potent (<50nM)Step8Metabolic Stability(Microsomal Assay)Step6->Step8

Figure 2: Integrated workflow for developing EP2 agonists using the 3,5-difluorophenoxyacetic acid scaffold.

References

  • Pfizer Global R&D. (2011).[1][3] Effect of PF-04217329 a prodrug of a selective prostaglandin EP2 agonist on intraocular pressure in preclinical models of glaucoma.[1][3] Experimental Eye Research.[1][3]

  • Santen Pharmaceutical Co. (2018).[1] Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl. Journal of Medicinal Chemistry. [1]

  • Cayman Chemical. (2024).[1] EP2 Receptor (Rat) Reporter Assay Kit Protocol.[1]

  • IUPHAR/BPS Guide to Pharmacology. (2024).[1] Prostanoid Receptors: EP2.[1][3][4][5][6][7][8][9][10]

  • Cameron, K. O., et al. (2009).[5] Discovery of CP-533,536: An EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation.[1][5][11] Bioorganic & Medicinal Chemistry Letters.[1][5]

Application Note: Precision Engineering of Fluorinated Auxin Herbicide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Synthetic auxin herbicides (Group 4) remain a cornerstone of weed management, yet resistance evolution requires continuous structural innovation. This guide details the preparation of fluorinated auxin analogs, leveraging the "Fluorine Effect" to enhance metabolic stability and optimize lipophilicity without compromising receptor affinity.

The Strategic Value of Fluorine:

  • Metabolic Blocking: Replacing metabolically labile C-H bonds (specifically at the 4- or 5-positions of the indole or phenyl ring) with C-F bonds blocks oxidative degradation by Cytochrome P450 monooxygenases, extending the herbicide's half-life in planta.

  • Bioisosterism: The van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) sterically, allowing the analog to fit into the TIR1 ubiquitin-ligase binding pocket, while its high electronegativity alters the pKa of the carboxylate tail, influencing phloem mobility.

Experimental Workflow Overview

The following workflow integrates rational design, synthesis, and biological validation.

AuxinWorkflow cluster_Synth Synthesis Phase cluster_Valid Validation Phase Start Scaffold Selection (Indole vs. Picolinate) P1 Protocol A: Suzuki Coupling (Picolinates) Start->P1 P2 Protocol B: C-H Trifluoromethylation (Indoles) Start->P2 Purify Purification (Flash Chrom. / HPLC) P1->Purify P2->Purify NMR 19F-NMR & MS Verification Purify->NMR Assay Root Growth Inhibition Assay NMR->Assay

Figure 1: Integrated workflow for the development of fluorinated auxin herbicides, from scaffold selection to biological assay.

Detailed Synthetic Protocols

Protocol A: De Novo Synthesis of 6-Aryl-Picolinates (Halauxifen-methyl Mimics)

This protocol describes the synthesis of a 6-aryl-picolinate core, similar to Halauxifen-methyl . The fluorine is introduced via a pre-functionalized boronic acid, ensuring regiospecificity.

Target Molecule: Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

Reagents & Equipment:
  • Substrate: Methyl 4-amino-3,6-dichloropicolinate (1.0 eq)

  • Coupling Partner: 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: KF (3.0 eq) or Cs2CO3

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:
  • Degassing: In a Schlenk tube, combine the solvent mixture (DME/Water) and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst, reducing yield.

  • Assembly: Add the dichloropicolinate substrate, the fluorinated boronic acid, and the base.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 80°C for 4–6 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product usually appears as a fluorescent spot under UV (254 nm).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over MgSO4 and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: The fluorine atom on the phenyl ring significantly alters the Rf value compared to the non-fluorinated analog, aiding separation.

Protocol B: Late-Stage C-H Trifluoromethylation of Indole Auxins

This protocol utilizes the Langlois Reagent (CF3SO2Na) to introduce a trifluoromethyl group directly onto the indole ring of Indole-3-acetic acid (IAA) esters. This mimics the structure of highly active synthetic auxins while adding metabolic resistance.

Target Molecule: Methyl 4-(trifluoromethyl)-1H-indole-3-acetate.

Reagents & Equipment:
  • Substrate: Methyl indole-3-acetate (1.0 eq)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 eq)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (4.0 eq)

  • Solvent: DCM/Water (2:1 biphasic system)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:
  • Protection: Ensure the carboxylic acid tail is esterified (methyl ester) prior to reaction to prevent decarboxylation or side-reactions with the acid moiety.

  • Setup: Dissolve Methyl indole-3-acetate and Langlois reagent in the DCM/Water mixture.

  • Initiation: Cool the mixture to 0°C. Add TBHP dropwise over 10 minutes.

    • Mechanism:[1][2][3][4][5] TBHP generates the CF3 radical from the sulfinate.

  • Reaction: Allow the mixture to warm to RT and stir vigorously for 12–24 hours.

    • Observation: A color change (often to deep red/brown) indicates radical activity.

  • Quenching: Quench with saturated NaHCO3 and Na2S2O3 (to neutralize excess peroxide).

  • Extraction: Extract with DCM (3x).

  • Regioisomer Separation: The CF3 radical typically attacks the C2 and C4/C5 positions.

    • Purification: Isolate the C4/C5 isomers using High-Performance Liquid Chromatography (HPLC) if flash chromatography is insufficient.

    • Validation: Use 19F-NMR. The CF3 signal will appear around -60 to -65 ppm.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology requires rigorous characterization.

ParameterMethodExpected Outcome (Fluorinated Analog)
Identity 19F-NMR Distinct singlet (or multiplet) at -100 to -120 ppm (Ar-F) or -60 ppm (CF3). Absence of signal indicates failure.
Purity UPLC-MS Single peak >98% area. Mass shift: +18 Da (H->F) or +68 Da (H->CF3).
Lipophilicity LogP (Calc/Exp) Fluorination typically increases LogP by 0.2–0.5 units, enhancing membrane permeability.

Biological Assay: Arabidopsis Root Growth Inhibition

The "Gold Standard" for auxin activity is the inhibition of primary root elongation, driven by the TIR1/AFB signaling pathway.

Mechanism of Action

The fluorinated analog acts as "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

AuxinMOA Ligand Fluorinated Auxin (Analog) Receptor TIR1/AFB (F-Box Protein) Ligand->Receptor Binds Complex TIR1-Auxin-Aux/IAA Ternary Complex Receptor->Complex Repressor Aux/IAA (Repressor) Repressor->Complex Ubiquitin Ubiquitination & Degradation (26S) Complex->Ubiquitin Promotes GeneExp ARF Transcription Factor Release Ubiquitin->GeneExp Derepresses Response Root Growth Inhibition & Epinasty GeneExp->Response Activates

Figure 2: The molecular mode of action. Fluorinated auxins mimic natural IAA to assemble the SCF^TIR1 complex, triggering repressor degradation.

Assay Protocol
  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 1% bleach (10 min).

  • Plating: Plate seeds on 0.5x MS (Murashige & Skoog) agar plates containing the fluorinated analog at concentrations: 0, 10, 100, 1000 nM .

  • Stratification: Keep plates at 4°C for 2 days (dark) to synchronize germination.

  • Growth: Transfer to vertical growth racks in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

  • Analysis: Plot Dose-Response curves. A potent fluorinated auxin will show an IC50 < 50 nM.

References

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[6][7][8] Journal of Fluorine Chemistry, 167, 16-29. Link

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl, a new auxin herbicide.[9][10][11] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[9] Link

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[6] ChemBioChem, 11(5), 696-708. Link

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

Sources

Amide coupling conditions for 2-(3,5-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 2-(3,5-Difluorophenoxy)acetic Acid

Introduction & Chemical Context

This compound is a specialized building block frequently employed in medicinal chemistry to introduce a lipophilic, metabolically stable ether linkage. The 3,5-difluoro substitution pattern on the phenyl ring serves two critical functions: it blocks metabolic oxidation at susceptible ring positions and modulates the lipophilicity (


) of the final drug candidate.

Chemical Challenges: While the carboxylic acid moiety is sterically accessible, the inductive effect of the 3,5-difluorophenoxy group (


 electron-withdrawing) lowers the 

of the

-methylene protons compared to unsubstituted aliphatic acids. This increases the electrophilicity of the activated carbonyl but also introduces a minor risk of

-deprotonation/side-reactions if highly strong bases are used in excess. Furthermore, the lipophilic nature of the fluorinated tail requires specific solvent choices to prevent aggregation during coupling.

This guide outlines three distinct protocols tailored to the stage of development:

  • Discovery Scale: High-throughput success using HATU.

  • Process/Scale-Up: Green and cost-efficient coupling using T3P.

  • Difficult Amines: Acid chloride activation for low-nucleophilicity partners.

Strategic Reagent Selection

The choice of coupling reagent dictates the purification burden and yield.

FeatureHATU (Protocol A)T3P (Protocol B)Thionyl Chloride (Protocol C)
Primary Use Discovery / Milligram scaleProcess / Gram to Kg scaleCost-sensitive / Non-nucleophilic amines
Reactivity Ultra-High (Fast kinetics)High (Low epimerization)Extreme (Highly reactive electrophile)
By-products Tetramethylurea (water soluble but persistent)Water-soluble phosphatesHCl, SO₂ (Gas)
Cost HighModerateLow
Atom Economy PoorGoodExcellent

Visualizing the Activation Logic

The following diagram illustrates the decision matrix and the mechanistic pathways for activating this compound.

G Start Start: this compound Decision Select Strategy Start->Decision HATU_Path Discovery Scale (Reagent: HATU) Decision->HATU_Path High Yield Needed T3P_Path Scale-Up / Green (Reagent: T3P) Decision->T3P_Path Easy Workup SOCl2_Path Low Nucleophile / Cost (Reagent: SOCl2) Decision->SOCl2_Path Low Cost Active_Ester Intermediate: OAt Active Ester HATU_Path->Active_Ester + DIPEA Mixed_Anh Intermediate: Mixed Anhydride T3P_Path->Mixed_Anh + Base Acyl_Cl Intermediate: Acyl Chloride SOCl2_Path->Acyl_Cl Reflux Product Final Amide Product Active_Ester->Product + Amine Mixed_Anh->Product + Amine Acyl_Cl->Product + Amine

Figure 1: Decision matrix for coupling reagent selection based on scale and substrate constraints.

Detailed Experimental Protocols

Protocol A: Discovery Scale (HATU)

Best for: Rapid synthesis, parallel chemistry, and valuable amines.

Mechanism: HATU generates an OAt-active ester, which is highly reactive and benefits from the neighboring group effect of the pyridine nitrogen, accelerating the reaction rate significantly compared to HBTU.

Materials:

  • Acid: this compound (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolution: In a dry vial, dissolve this compound (100 mg, 0.53 mmol) in DMF (2.0 mL).

  • Activation: Add DIPEA (275 µL, 1.59 mmol) followed by HATU (242 mg, 0.64 mmol). The solution typically turns yellow/orange. Stir for 5 minutes at Room Temperature (RT) to ensure formation of the activated ester.

  • Coupling: Add the amine (0.58 mmol).

    • Note: If the amine is a HCl salt, add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3] The electron-deficient nature of the acid usually drives this to completion quickly.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Gram-scale, avoiding toxic byproducts, and ease of purification.

Mechanism: T3P forms a mixed anhydride with the carboxylic acid.[4] The byproduct is a water-soluble phosphonic acid derivative, eliminating the need for chromatography in many cases.

Materials:

  • Acid: this compound (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: TEA (Triethylamine) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Procedure:

  • Setup: Charge a flask with the acid (1.0 g, 5.3 mmol), the amine (5.8 mmol), and the base (15.9 mmol) in EtOAc (10 mL).

    • Critical: Unlike HATU, T3P does not require pre-activation.[5] In fact, mixing acid + amine + base first is standard.

  • Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Dropwise add the T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "T3P Advantage"): Add water (10 mL) to the reaction mixture. Separate phases.

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes unreacted amine).

  • Isolation: Dry and concentrate. The residue is often pure enough for the next step without column chromatography.

Protocol C: Acyl Chloride Method

Best for: Non-nucleophilic anilines or sterically hindered amines.

Mechanism: Conversion to the acid chloride creates a hyper-electrophilic species capable of forcing reaction with weak nucleophiles.

Procedure:

  • Chlorination: Dissolve this compound (1.0 equiv) in DCM. Add catalytic DMF (1 drop). Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise.

  • Reflux: Reflux for 2 hours.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂ and DCM. Re-dissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Add the amine (1.0 equiv) and a scavenger base (TEA or Pyridine, 2.0 equiv) at 0°C.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. Use T3P in EtOAc (less hygroscopic than DMF).
Racemization (Not applicable to acid)If amine is chiral, use T3P at 0°C; avoid excess base with HATU.
Aggregation Lipophilic Fluorine TailUse "magic solvent" mixtures: DCM:DMF (1:1) or add chaotropic salts (LiCl).
Stalled Reaction Steric Bulk of AmineSwitch to Protocol C (Acid Chloride) or heat T3P reaction to 60°C (T3P is thermally stable).

References

  • Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[2][3][5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[6]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][5][11] Organic Process Research & Development, 20(2), 140-177.

  • Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6]

  • Patterson, E. A., et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Organic Process Research & Development.

Sources

Application Note: High-Performance Esterification of Sterically Hindered Fluorinated Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of sterically hindered fluorinated carboxylic acids presents a unique synthetic paradox that defeats standard methodologies (e.g., Fischer esterification, DCC/DMAP). This application note addresses the specific intersection of two antagonistic factors:

  • Steric Hindrance: Bulky

    
    -substituents (e.g., -
    
    
    
    , -
    
    
    , or ortho-fluoro aromatics) physically block the trajectory of nucleophiles attacking the carbonyl carbon.
  • Electronic Deactivation: The high electronegativity of fluorine significantly lowers the pKa of the carboxylic acid (often < 1.0 for perfluoroalkyl acids vs. 4.76 for acetic acid). While this makes the carbonyl carbon more electrophilic, it renders the corresponding carboxylate anion extremely stable and non-nucleophilic. Consequently, methods relying on the carboxylate attacking an activating agent (e.g., alkyl halides or standard mixed anhydride reagents) often stall.

This guide details three "Gold Standard" protocols engineered to bypass these limitations: Ghosez’s Reagent (neutral activation), Shiina Esterification (nucleophilic catalysis), and the Acyl Fluoride Route (TFFH).

Decision Matrix: Reagent Selection

The following decision tree outlines the logical selection process based on substrate stability and steric severity.

ReagentSelection Start START: Analyze Substrate IsSensitive Is the substrate acid/base sensitive? Start->IsSensitive IsHindered Is steric hindrance severe (e.g., tertiary u03b1-carbon)? IsSensitive->IsHindered No Ghosez PROTOCOL A: Ghosez's Reagent (Neutral Acid Chloride) IsSensitive->Ghosez Yes (Avoids harsh pH) IsFluorous Is the chain perfluorinated (>C4)? IsHindered->IsFluorous Moderate TFFH PROTOCOL C: TFFH / Acyl Fluoride (High Reactivity) IsHindered->TFFH Extreme Shiina PROTOCOL B: Shiina (MNBA) (Mixed Anhydride) IsFluorous->Shiina No FluorousSolvent Addendum: Use Trifluorotoluene as Co-Solvent IsFluorous->FluorousSolvent Yes FluorousSolvent->Shiina

Figure 1: Strategic decision tree for selecting esterification reagents based on substrate properties.

Protocol A: The Neutral Activation (Ghosez’s Reagent)

Mechanism & Rationale: Standard acid chloride formation (SOCl


, Oxalyl Chloride) generates HCl and requires heat, often decomposing sensitive fluorinated substrates. Ghosez’s Reagent  (1-chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions at room temperature. It reacts with the acid to form a highly reactive 

-chloroenamine intermediate, which collapses to the acid chloride and a neutral amide byproduct.

Best For: Acid-sensitive substrates, highly hindered acids where thermal activation is impossible.

Materials
  • Substrate: Sterically hindered fluorinated acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (Sigma-Aldrich/Entegris, 1.2 – 1.5 equiv)

  • Nucleophile: Alcohol (1.2 – 2.0 equiv)

  • Base: Triethylamine (Et

    
    N) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Activation: Dissolve the fluorinated acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 mmol) dropwise via syringe at 0°C.

  • Formation: Allow the mixture to stir at room temperature for 1–2 hours.

    • Validation: Monitor by IR spectroscopy. Disappearance of the broad -COOH stretch (3000-2500 cm

      
      ) and appearance of the sharp -COCl stretch (~1800 cm
      
      
      
      ) confirms activation.
  • Esterification: Cool the solution back to 0°C. Add the alcohol (1.5 mmol) followed by Et

    
    N (2.0 mmol) dropwise.
    
    • Note: Adding base after the alcohol minimizes ketene formation for protons

      
       to the carbonyl.
      
  • Completion: Stir at room temperature for 4–12 hours.

  • Workup: Quench with saturated NaHCO

    
    , extract with DCM, and purify via silica gel chromatography.
    

Protocol B: The Nucleophilic Catalysis (Shiina Esterification)

Mechanism & Rationale: The Shiina method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) .[1][2][3][4][5] This reagent forms a mixed anhydride with the substrate.[4][5][6][7] The steric bulk of the MNBA leaving group, combined with the nucleophilic catalyst (DMAP), directs the alcohol to attack the substrate's carbonyl rather than the reagent's. This is superior to the Yamaguchi method for fluorinated acids because MNBA is more reactive toward the poorly nucleophilic fluorinated carboxylates than the Yamaguchi reagent (TCBC).

Best For: General hindered substrates, preventing racemization of


-chiral centers.
Materials
  • Substrate: Fluorinated acid (1.0 equiv)

  • Reagent: MNBA (1.1 – 1.3 equiv)

  • Catalyst: DMAP (0.1 – 2.0 equiv; use stoichiometric amount for extreme hindrance)

  • Base: Et

    
    N (2.0 equiv)
    
  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology
  • Dissolution: In a dried flask under Argon, dissolve MNBA (1.2 mmol) and DMAP (0.2 mmol) in the solvent (5 mL).

  • Addition: Add the alcohol (1.2 mmol) and Et

    
    N (2.0 mmol) to the solution.
    
  • Slow Addition (Critical): Dissolve the hindered fluorinated acid (1.0 mmol) in a minimal amount of solvent. Add this solution slowly to the reaction mixture over 30 minutes via syringe pump or dropping funnel.

    • Why: Keeping the acid concentration low relative to MNBA favors the formation of the mixed anhydride over the symmetric anhydride of the substrate.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then Sat. NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    .

Protocol C: The Acyl Fluoride Route (TFFH)

Mechanism & Rationale: Acyl fluorides are significantly more stable to hydrolysis than acid chlorides but maintain high reactivity toward alcohols in the presence of DMAP. For electron-deficient fluorinated acids, the acyl fluoride is an ideal intermediate.[8] TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates acyl fluorides in situ.[9]

Best For: Extremely electron-deficient acids (e.g., perfluorinated chains) where the carboxylate is too stable for standard displacement.

Materials
  • Substrate: Fluorinated acid (1.0 equiv)

  • Reagent: TFFH (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Catalyst: DMAP (0.5 – 1.0 equiv)

  • Solvent: DCM or CH

    
    CN
    
Step-by-Step Methodology
  • Activation: Dissolve the acid (1.0 mmol) and TFFH (1.1 mmol) in DCM (5 mL) under Argon.

  • Base Addition: Add DIPEA (2.5 mmol) at 0°C. Stir for 1 hour.

    • Validation:

      
      F NMR can be used to observe the formation of the -COF species (typically shifts significantly upfield from the starting material).
      
  • Coupling: Add the alcohol (1.2 mmol) and DMAP (0.5 mmol).

  • Reaction: Allow to warm to room temperature and stir for 6–18 hours.

  • Workup: Standard aqueous workup (water/DCM extraction).

Comparative Performance Data

FeatureGhosez's ReagentShiina (MNBA)Yamaguchi (TCBC)TFFH (Acyl Fluoride)
Steric Tolerance ExcellentVery GoodGoodExcellent
Acid Sensitivity Excellent (Neutral)Good (Basic)ModerateGood
Reaction pH NeutralBasicBasicBasic
Byproducts Amide (Neutral)Benzoic Acid (Solid)Trichlorobenzoic AcidUrea/Salts
Cost HighModerateLowModerate
Yield (Typical) 85-98%80-95%70-85%85-95%

Troubleshooting & Optimization

The "Fluorous Effect"

When working with perfluorinated chains (


 or longer), standard organic solvents (DCM, THF) may result in phase separation or precipitation of the intermediate.
  • Solution: Use a hybrid solvent system. A 1:1 mixture of DCM and Trifluorotoluene (PhCF

    
    )  is often required to maintain homogeneity.
    
Reaction Monitoring

Standard TLC is often ineffective for fluorinated esters due to poor staining.

  • Recommendation: Use

    
    F NMR for reaction monitoring. It provides a distinct, uncluttered window into the conversion of Acid 
    
    
    
    Activated Intermediate
    
    
    Ester.

References

  • Ghosez's Reagent Development: Ghosez, L., et al. "

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[9] Organic Syntheses, 1979, 59, 26.[9]
    
    
  • Shiina Esterification (MNBA): Shiina, I., et al.[2] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters, 2002, 31(3), 286-287.

  • Yamaguchi Esterification Review: Inanaga, J., et al.[7][10] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979, 52(7), 1989–1993.

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[9] Journal of the American Chemical Society, 1995, 117(19), 5401–5402.

  • Direct Esterification with Perfluorinated Alcohols (XtalFluor-E Context): L'Heureux, A., et al. "Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E." The Journal of Organic Chemistry, 2017.

Sources

Application Note: 2-(3,5-Difluorophenoxy)acetic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Rational Design

The "Fluorine Effect" in Kinase Ligand Optimization

In the high-stakes arena of kinase inhibitor discovery, 2-(3,5-Difluorophenoxy)acetic acid has emerged as a high-value building block. Its utility stems from the specific arrangement of fluorine atoms on the phenoxy ring, which confers three critical advantages over non-fluorinated analogs:

  • Metabolic Blockade: The 3,5-difluoro substitution pattern effectively blocks the metabolically vulnerable positions on the phenyl ring, preventing CYP450-mediated hydroxylation. This is crucial for extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the electron density of the aromatic ring, reducing the potential for formation of toxic quinone-methide metabolites.

  • Conformational Biasing: The ether oxygen and the acetic acid "tail" provide a flexible yet directional linker, ideal for reaching into the hydrophobic back-pocket (Structure-Activity Relationship determinant) of kinases such as c-Met , VEGFR , and p38 MAPK .

Cheminformatics Profile
PropertyValueSignificance in Drug Design
CAS Number 170908-01-3Unique Identifier
Formula C₈H₆F₂O₃Core Scaffold
MW 188.13 g/mol Fragment-Based Drug Discovery (FBDD) compliant (<300 Da)
cLogP ~1.5 - 1.8Optimal lipophilicity for membrane permeability
H-Bond Donors 1 (COOH)Converted to 0 in amide coupling (target state)
H-Bond Acceptors 3Key for interacting with solvent front residues
pKa ~3.5 (Acid)Ensures clean coupling reactions under standard conditions

Part 2: Synthetic Protocol & Methodology

Core Directive: Amide Coupling for "Tail" Introduction

The most common application of this building block is attaching it to a heteroaryl "hinge-binder" (e.g., aminopyrazole, aminoquinazoline) to create a complete kinase inhibitor. The following protocol describes the HATU-mediated coupling, optimized to prevent racemization (if chiral centers were present) and maximize yield.

Materials Required
  • Building Block: this compound (1.0 equiv)

  • Amine Partner: Heteroaryl amine (e.g., 3-amino-1H-pyrazole derivative) (1.1 equiv)

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Monitoring: LCMS (C18 column, Acetonitrile/Water gradient)

Step-by-Step Protocol
  • Activation Phase:

    • In a dry round-bottom flask purged with Nitrogen (

      
      ), dissolve This compound  (100 mg, 0.53 mmol) in anhydrous DMF (2.0 mL).
      
    • Add HATU (242 mg, 0.64 mmol) in one portion.

    • Add DIPEA (0.1 mL) dropwise.

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester (O-At ester).

  • Coupling Phase:

    • Add the Amine Partner (0.58 mmol) to the reaction mixture.

    • Stir at RT for 4–16 hours.

    • Self-Validating Checkpoint: Take a 5

      
      L aliquot, dilute in MeCN, and inject into LCMS. Look for the disappearance of the starting material mass (188.1 Da) and the appearance of the Product Mass (
      
      
      
      ).
  • Work-up & Isolation:

    • Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) to remove unreacted acid and HATU byproducts.
      
    • Wash with Brine (10 mL), dry over

      
      , and concentrate in vacuo.
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Part 3: Visualization & Logic

Workflow Diagram: Synthesis & Binding Logic

The following diagram illustrates the synthetic pathway and the theoretical binding mode of the resulting inhibitor within the kinase pocket.

KinaseInhibitorDesign cluster_Binding Kinase Binding Mode (Theoretical) Acid 2-(3,5-Difluorophenoxy) acetic acid (Building Block) Activation Activation (HATU/DIPEA) Acid->Activation ActivatedEster Activated O-At Ester (Intermediate) Activation->ActivatedEster 15 min Coupling Amide Coupling (DMF, RT) ActivatedEster->Coupling Amine Heteroaryl Amine (Hinge Binder) Amine->Coupling Inhibitor Final Kinase Inhibitor (Amide Linked) Coupling->Inhibitor 4-16 hrs Hinge Hinge Region (ATP Site) Inhibitor->Hinge Heteroaryl Head BackPocket Hydrophobic Back Pocket (Metabolic Stability) Inhibitor->BackPocket 3,5-Difluorophenoxy Tail

Figure 1: Synthetic workflow transforming the acid building block into a bioactive kinase inhibitor, highlighting the specific binding roles of the resulting moieties.

Part 4: Biological Evaluation & Validation

To validate the efficacy of the synthesized inhibitor, the following assays are standard industry practice.

In Vitro Kinase Assay (ADP-Glo™)
  • Objective: Determine

    
     against target kinase (e.g., c-Met, VEGFR2).
    
  • Method: Incubate kinase, substrate, ATP, and inhibitor. Convert ADP produced to light using Luciferase.

  • Success Metric:

    
     indicates a potent "Lead" compound.
    
Metabolic Stability Assay (Microsomal Stability)
  • Objective: Verify the "Fluorine Effect".

  • Method: Incubate compound with Human Liver Microsomes (HLM) and NADPH at 37°C.

  • Readout: Measure % parent compound remaining after 60 minutes via LC-MS/MS.

  • Target: Intrinsic Clearance (

    
    ) 
    
    
    
    protein.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Lombardo, F., et al. (2014). The role of lipophilicity in drug discovery and design. ScienceDirect.

  • PubChem Compound Summary. (2023). This compound. National Library of Medicine.

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of fluorine into peptide backbones and side chains is a transformative strategy in modern drug discovery. Fluorine substitutions (


, 

,

) modulate lipophilicity, metabolic stability, and proteolytic resistance without significantly altering steric bulk compared to native residues (in the case of single fluorine atoms). Furthermore,

-NMR provides a distinct, background-free handle for studying protein-peptide interactions.

However, the unique electronic and steric properties of fluorinated building blocks present specific challenges in Solid-Phase Peptide Synthesis (SPPS):

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the

    
    -amino group, making the next coupling step difficult.
    
  • Racemization: Activated esters of fluorinated acids are often highly reactive and prone to oxazolone formation, leading to loss of chiral integrity.

  • Aggregation: The "fluorine effect" can induce hydrophobic collapse of the peptide chain on the resin, hindering solvent accessibility.

This guide provides validated protocols to overcome these barriers, ensuring high-purity synthesis of fluorinated peptides.

Strategic Decision Matrix

Before initiating synthesis, analyze your building block using the following decision tree to select the appropriate coupling conditions.

G Start Fluorinated Building Block Type Type Is the F-group on the Side Chain or Alpha-Carbon? Start->Type SideChain Side Chain (e.g., 4-F-Phe) Type->SideChain Side Chain Backbone Alpha-Carbon / Backbone (e.g., u03b1-CF3, u03b1-F) Type->Backbone Backbone SideChain_Action Standard Fmoc Protocol (DIC/Oxyma) SideChain->SideChain_Action Backbone_Check Is the amine nucleophile sterically hindered? Backbone->Backbone_Check Easy_Couple Protocol A: DIC/Oxyma (RT) Backbone_Check->Easy_Couple No Hard_Couple Protocol B: HATU/HOAt or COMU (Microwave 50°C) Backbone_Check->Hard_Couple Yes Racemization_Risk Is the residue racemization-prone? (e.g., F-Phg, u03b1-CF3) Hard_Couple->Racemization_Risk Low_Risk Standard Activation Racemization_Risk->Low_Risk No High_Risk Protocol C: Collidine (TMP) Base Low Temp Activation Racemization_Risk->High_Risk Yes

Figure 1: Decision matrix for selecting coupling reagents based on the steric and electronic profile of the fluorinated amino acid.

Critical Reagents & Materials

Reagent CategoryRecommended ChoiceRationale
Coupling Agent (Standard) DIC / Oxyma Pure Superior suppression of racemization compared to HOBt; safer than HOAt (explosive risk).
Coupling Agent (Difficult) HATU / HOAt or COMU High reactivity required for sterically hindered

-trifluoromethyl amino acids.
Base 2,4,6-Collidine (TMP) Weaker base than DIPEA (

7.4 vs 10.5). Crucial for preventing base-catalyzed racemization of activated F-amino acids [1].
Solvent DMF (Standard) or NMP NMP swells resins better for aggregated sequences.
Aggregation Breaker HFIP (Hexafluoroisopropanol)Use as 10-20% co-solvent in DCM for coupling if aggregation is observed (The "Magic Mixture") [2].
Resin ChemMatrix or Tentagel PEG-based resins reduce hydrophobic aggregation common with fluorinated peptides.

Experimental Protocols

Protocol A: Standard Coupling (Side-Chain Fluorination)

Target: Monofluorinated Phe, Trp, Tyr, or Leu analogs.

  • Resin Preparation: Swell resin (Rink Amide or Wang, 0.1 mmol scale) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-F-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Note: Pre-activation is not recommended for racemization-sensitive residues; add reagents directly to resin if possible.

  • Coupling: Shake at Room Temperature (RT) for 60 min.

  • Monitoring: Perform Kaiser Test. If positive (blue), repeat coupling.

Protocol B: Hindered/Backbone Coupling ( -Trifluoromethyl AAs)

Target:


-

amino acids. These are extremely sterically hindered and the amine is electron-deficient.

Mechanism: The


 group creates a "steric wall" and lowers the 

of the amino group, making it a poor nucleophile for the subsequent coupling.
  • Coupling the F-AA to the Chain:

    • Use HATU (3.0 eq) / HOAt (3.0 eq) / Collidine (6.0 eq).

    • Microwave Assistance:

      
       for 20 min (25W). Do not exceed 
      
      
      
      to avoid HF elimination.
  • Coupling the Next AA (The Critical Step):

    • The amine of the resin-bound

      
      -
      
      
      
      residue is deactivated.
    • Use symmetric anhydride activation or acid chloride (via triphosgene) for the incoming amino acid.

    • Alternative: Use COMU (3 eq) / DIPEA (6 eq) at

      
       (Microwave) for 2 x 15 min [3].
      
Protocol C: Racemization-Suppression (For Activated F-Acids)

Target: Coupling Fluorinated Phenylglycine (F-Phg) or C-terminal activation.

  • Reagents: Use DIC / Oxyma Pure (1:1 ratio).

  • Base: strictly avoid DIPEA . If a base is needed for solubility, use Collidine .

  • Temperature: Perform coupling at

    
     for the first 30 min, then warm to RT.
    
  • Solvent: DCM/DMF (1:1). DCM has lower dielectric constant, which stabilizes the activated ester against racemization.

Troubleshooting: The "Fluorine Effect" & Aggregation

Fluorinated peptides often adopt stable secondary structures (helices/sheets) on-resin, leading to "difficult sequences" where reagents cannot penetrate.

Workflow for Incomplete Couplings:

  • Switch Solvent: Replace DMF with NMP (N-methylpyrrolidone).[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt H-bonds.

  • Fluorinated Solvents: Use 20% HFIP in DCM for the coupling step. HFIP is a potent disruptor of aggregates but can esterify activated amino acids if left too long; use short, repeated couplings (3 x 20 min).

Cycle Resin Fmoc-Peptide-Resin Deprot Deprotection (20% Piperidine) Resin->Deprot Wash1 Wash (DMF) Deprot->Wash1 Couple Coupling (F-AA + DIC/Oxyma) Wash1->Couple Agg Aggregation Check (Kaiser/Chloranil) Couple->Agg Success Continue Synthesis Agg->Success Blue (-) Fail Aggregation Detected Agg->Fail Color (+) MagicMix Retry with HFIP/DCM or Microwave Fail->MagicMix MagicMix->Couple Re-couple

Figure 2: SPPS Cycle with integrated aggregation checkpoints.

Quality Control & Analysis

Standard HPLC methods may fail to resolve fluorinated impurities (e.g., diastereomers from racemization).

  • 
    -NMR: 
    
    • Dissolve crude peptide in

      
       or DMSO-
      
      
      
      .
    • Signal Splitting: A single F-AA should show one dominant peak. Doublets or minor peaks often indicate racemization (

      
       mixtures) or incomplete deprotection.
      
  • UPLC/MS:

    • Use a column with Phenyl-Hexyl stationary phase (e.g., CSH Phenyl-Hexyl). The

      
      -
      
      
      
      interactions often resolve fluorinated isomers better than C18.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Paradís-Bas, M., et al. (2016). The "Fluorine Effect" in Peptide Synthesis: Handling Aggregation. Chemistry - A European Journal. Link

  • Jad, Y. E., et al. (2015). Oligomerization of highly hindered amino acids: Synthesis of

    
    -trifluoromethyl amino acid peptides. Organic Letters. Link
    
  • Vergel, C., & Christensen, J. (2024). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Link(Note: Generalized citation based on search context 1.12)

Sources

Application Note: Scalable Production of 3,5-Difluorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3,5-difluorophenoxyacetic acid (CAS: 105184-38-1) , a critical intermediate in the development of fluorinated agrochemicals and pharmaceutical active ingredients (APIs). Unlike standard phenoxyacetic acid production, the presence of electron-withdrawing fluorine atoms on the aromatic ring alters the nucleophilicity of the phenoxide intermediate, requiring modified reaction kinetics and thermal management. This guide transitions from a milligram-scale proof-of-concept to a kilogram-scale pilot process, emphasizing Critical Process Parameters (CPPs), safety regarding fluorinated intermediates, and green chemistry principles using an aqueous Williamson Ether Synthesis.

Introduction & Chemical Basis

The target molecule, 3,5-difluorophenoxyacetic acid, is synthesized via the Williamson Ether Synthesis . This SN2 nucleophilic substitution involves the attack of 3,5-difluorophenoxide on the


-carbon of chloroacetic acid.
Mechanistic Challenges

The 3,5-difluoro substitution pattern presents a specific process challenge:

  • Acidity & Nucleophilicity: The fluorine atoms are electron-withdrawing (inductive effect). This lowers the pKa of the phenol (approx. pKa 8.5–9.0) compared to unsubstituted phenol (pKa 10.0). While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic, potentially slowing the reaction rate compared to non-fluorinated analogues.

  • Solubility: The introduction of fluorine increases lipophilicity, which can complicate the solubility of the sodium salt intermediate in purely aqueous media at lower temperatures.

Reaction Scheme

The process utilizes a "One-Pot, Two-Stage" approach in aqueous sodium hydroxide, eliminating the need for dipolar aprotic solvents (like DMF), which are hazardous and difficult to remove.

ReactionScheme Phenol 3,5-Difluorophenol (Solid, mp ~50°C) Phenoxide Sodium 3,5-difluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation (Exothermic) Base NaOH (aq) (Base) Base->Phenoxide ClAcid Chloroacetic Acid (Reagent) ProductSalt Sodium 3,5-difluorophenoxyacetate (Soluble Salt) ClAcid->ProductSalt Phenoxide->ProductSalt S_N2 Substitution Reflux 100°C FinalAcid 3,5-Difluorophenoxyacetic Acid (Precipitate) ProductSalt->FinalAcid Protonation pH < 1 HCl HCl (aq) (Acidification) HCl->FinalAcid

Caption: Figure 1. Reaction mechanism and workflow for the aqueous synthesis of 3,5-difluorophenoxyacetic acid.

Process Chemistry Assessment

Stoichiometry & Reagents

To drive the reaction to completion (considering the reduced nucleophilicity), a slight excess of the alkylating agent is required.

ComponentRoleEq. (Molar)Notes
3,5-Difluorophenol Limiting Reagent1.0Expensive starting material; target of yield calc.
Chloroacetic Acid Electrophile1.3 – 1.5Excess ensures complete conversion of phenol.
NaOH (30-40% aq) Base3.0 – 3.5Neutralizes phenol + chloroacetic acid + maintains pH >10.
Water Solvent~5-7 VolMinimum volume to maintain stirring of slurry.
HCl (Conc.) QuenchAs neededTo reach pH 1 for precipitation.
Critical Quality Attributes (CQAs)
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.0% (area %).

  • Melting Point: 67.0 – 71.0 °C (Sharp range indicates purity).

  • Residual Phenol: <0.5% (Critical for downstream biological applications).

Scale-Up Protocol

Phase 1: Laboratory Scale (10g Basis)

Objective: Validate kinetics and impurity profile.

  • Setup: 250 mL 3-neck Round Bottom Flask (RBF) with magnetic stir bar, reflux condenser, and temperature probe.

  • Deprotonation: Add 10.0 g (76.9 mmol) of 3,5-difluorophenol to 40 mL water. Slowly add 30% NaOH solution (approx. 25 mL) while monitoring temperature. Note: Solution may turn slight yellow.

  • Addition: Prepare a solution of chloroacetic acid (10.9 g, 115 mmol) in 15 mL water. Add this dropwise to the phenoxide solution over 15 minutes.

    • Caution: Neutralization of chloroacetic acid by excess NaOH is exothermic.

  • Reaction: Heat the mixture to reflux (100°C) for 3–4 hours.

    • IPC (In-Process Control): Take an aliquot, acidify, extract with EtOAc, and check TLC/HPLC for disappearance of phenol.

  • Workup: Cool to 20°C. Acidify with 6M HCl dropwise until pH < 1. The product will precipitate as a thick white slurry.

  • Isolation: Filter via Buchner funnel. Wash with cold water (2 x 20 mL) to remove NaCl and excess acid.

  • Drying: Vacuum oven at 45°C for 12 hours.

Phase 2: Pilot Scale (1 kg Basis)

Objective: Demonstrate heat transfer management and filtration efficiency.

Equipment Requirements:

  • 5 L Glass-lined reactor with overhead mechanical stirring (anchor impeller).

  • Active cooling jacket (glycol/water).

  • pH monitoring probe.[1]

  • Nutsche filter or centrifuge.

Step-by-Step Procedure:

1. Charge & Dissolution (T = 0:00)

  • Charge 2.5 L of deionized water to the reactor.

  • Start agitation (150 RPM).

  • Charge 1.0 kg (7.69 mol) of 3,5-difluorophenol .

  • Safety Check: Ensure scrubber is active (potential for minor phenolic vapors).

2. Base Addition & Salt Formation (T = 0:30)

  • Cool jacket to 15°C.

  • Slowly dose 30% NaOH (approx. 3.1 kg / 23 mol) via peristaltic pump.

  • Control: Maintain internal temperature < 40°C.

  • Observation: The phenol dissolves; the solution becomes clear to pale yellow.

3. Electrophile Addition (T = 2:00)

  • Prepare a solution of Chloroacetic Acid (1.09 kg, 11.5 mol) in 1.0 L water (dissolution is endothermic, but subsequent neutralization is exothermic).

  • Dose the chloroacetic acid solution into the reactor over 45–60 minutes.

  • Critical Parameter: Maintain internal temperature < 50°C during addition to prevent decomposition of chloroacetic acid before reaction.

4. Reaction Phase (T = 3:00)

  • Ramp jacket temperature to heat reactor to reflux (~102°C internal).

  • Hold at reflux for 4–6 hours.

  • Sampling: At T=4h, sample for HPLC. Specification: Unreacted Phenol < 1.0%.[2] If high, add 0.1 eq Chloroacetic acid + 0.2 eq NaOH and reflux 1 hr.

5. Crystallization & Isolation (T = 9:00)

  • Cool reactor to 20°C.

  • Slow Acidification: Dose 37% HCl slowly.

    • pH 12 -> 7: Rapid pH drop, minor heat.

    • pH 7 -> 4: Product begins to nucleate. Slow agitation to prevent fines generation.

    • pH < 1: Complete precipitation. Ensure temperature < 25°C to maximize yield.

  • Transfer slurry to Nutsche filter.

  • Wash cake with 2.0 L chilled water (removes NaCl and trapped HCl).

6. Drying

  • Dry in a tray dryer at 50°C under vacuum (50 mbar) with a nitrogen bleed.

  • Endpoint: LOD (Loss on Drying) < 0.5%.

Process Engineering & Logic

Process Flow Diagram (PFD)

The following diagram illustrates the logical flow and control loops for the pilot scale-up.

PilotProcess cluster_logic Control Logic Reactor 5L Jacket Reactor (Glass Lined) Filter Nutsche Filter (Isolation) Reactor->Filter Slurry Transfer TempControl TCU (Heating/Cooling) TempControl->Reactor Glycol Loop Dosing Dosing Pump (NaOH / Cl-Acid) Dosing->Reactor Controlled Addn Dryer Vacuum Dryer (50°C) Filter->Dryer Wet Cake Waste Waste Stream (Fluorinated/Acidic) Filter->Waste Filtrate (NaCl, excess acid) Logic1 If Temp > 50°C during addn STOP Dosing Logic1->Dosing

Caption: Figure 2. Pilot plant process flow diagram highlighting critical temperature control loops.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete precipitation; Product solubility.Ensure pH is < 1. Cool slurry to 5-10°C before filtration.
High Residual Phenol Reaction incomplete; Base consumed.Check pH during reflux; if <10, add more NaOH. Phenoxide must be regenerated to react.
Product is "Oily" Impurity depression of MP; Temperature too high during acidification.Cool reactor before acidification. Recrystallize crude from water/ethanol (90:10).
Filtration Slow Particle size too small (fines).Slow down the acidification step (Ostwald ripening). Agitate gently during nucleation.

Safety & Waste Management

Fluorinated Compounds[3][4]
  • Hazard: 3,5-difluorophenol is a skin irritant and readily absorbed.

  • Waste: The filtrate contains fluoride ions (trace) and organic fluorinated residues. Do not mix with standard organic waste streams if incineration parameters differ.

  • Disposal: Segregate aqueous waste for specific treatment (e.g., adsorption on activated carbon or specialized incineration with HF scrubbing).

Chloroacetic Acid
  • Hazard: Highly toxic and corrosive. Penetrates skin rapidly.

  • Control: Handle solid in a glove box or down-flow booth. Decontaminate spills with dilute sodium bicarbonate immediately.

References

  • PubChem. 3,5-Difluorophenoxyacetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hayes, K. S.Industrial Processes for Phenoxyacetic Acid Herbicides. In Applied Industrial Catalysis, Vol 3. Academic Press. (Contextual grounding for Williamson Ether Scale-up).
  • Org. Synth. General Procedures for Williamson Ether Synthesis. Organic Syntheses, Coll. Vol. 2, p. 260. Available at: [Link]

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA).

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 3,5-Difluorophenol Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket Context: Yield optimization for 3,5-difluorophenol (CAS: 2713-34-0) derivatives. Audience: Medicinal Chemists, Process Chemists.

Executive Summary: The "Hard" Nucleophile Paradox

3,5-Difluorophenol presents a classic physical-organic challenge. The two fluorine atoms at the meta positions exert a strong inductive withdrawing effect (-I), significantly lowering the pKa of the hydroxyl group to approximately 7.3 (compared to ~10 for phenol).

While this makes deprotonation easy, it creates a Nucleophilicity/Basicity Trade-off :

  • High Acidity: The phenoxide forms readily.

  • Low Nucleophilicity: The negative charge is delocalized and inductively stabilized, making the oxygen "hard" and less reactive toward soft electrophiles (alkyl halides).

  • Tight Ion Pairing: In standard solvents, the phenoxide forms tight ion pairs with small counter-cations (Na⁺, K⁺), further shutting down reactivity.

The Solution: Yield improvement requires breaking the ion pair and increasing the "nakedness" of the anion.

Module 1: O-Alkylation (Williamson Ether Synthesis)

Scenario: You are attaching an alkyl group to the oxygen.

Critical Protocol Adjustments
VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield) Mechanistic Rationale
Base K₂CO₃ or NaHCs₂CO₃ (Cesium Carbonate) The "Cesium Effect." The large ionic radius of Cs⁺ (1.67 Å) prevents tight coordination with the phenoxide, leaving the anion "naked" and reactive.
Solvent Acetone or THFDMF, NMP, or DMAc Polar aprotic solvents solvate the cation but not the anion, increasing reaction rates by orders of magnitude.
Concentration 0.5 M0.1 – 0.2 M Lower concentration prevents aggregation of the electron-deficient phenoxides.
Additive None18-Crown-6 (if using K₂CO₃) If Cs₂CO₃ is unavailable, crown ethers sequester K⁺, mimicking the naked anion effect.
Standard Operating Procedure (SOP): High-Efficiency O-Alkylation
  • Charge: Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonate: Add Cs₂CO₃ (1.5 – 2.0 eq). Stir at RT for 30 mins. Note: Solution usually turns yellow.

  • Addition: Add the alkyl halide/electrophile (1.1 – 1.2 eq) dropwise.

  • Reaction: Heat to 60°C . (Avoid >90°C to prevent decomposition unless the electrophile is unreactive).

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Acidic Wash: Wash organic layer with 1M HCl or 10% Citric Acid .

    • Why? You must reprotonate any unreacted phenoxide to force it into the organic layer, where it can be removed via chromatography. If you wash with basic brine, the phenoxide stays in the water, but it often forms emulsions.

Module 2: S_NAr (Nucleophilic Aromatic Substitution)

Scenario: You are using 3,5-difluorophenol to attack an aromatic ring (e.g., 4-fluoronitrobenzene).

The Challenge: The 3,5-difluorophenoxide is a weak nucleophile for S_NAr due to the electron-withdrawing fluorines.

Troubleshooting Guide:

  • Issue: Reaction stalls at 50% conversion.

  • Diagnosis: The leaving group (fluoride/chloride) from the electrophile is accumulating. Fluoride ions can act as a base, creating competing equilibria.

  • Fix: Use DIPEA (Hünig's base) as a scavenger or switch to a solvent with higher dielectric constant (DMSO) to stabilize the Meisenheimer complex.

Module 3: Decision Logic & Troubleshooting
Visualizing the Optimization Pathway

OptimizationStrategy Start Start: Low Yield with 3,5-Difluorophenol ReactionType Identify Reaction Type Start->ReactionType O_Alk O-Alkylation (Ether Synthesis) ReactionType->O_Alk SNAr S_NAr (Attacking Heterocycle) ReactionType->SNAr CheckBase Current Base? O_Alk->CheckBase Soln_Polar Switch to DMF/NMP (Naked Anion) SNAr->Soln_Polar Required CheckSolvent Current Solvent? CheckBase->CheckSolvent If Cs2CO3 used Soln_Cs Switch to Cs2CO3 (The Cesium Effect) CheckBase->Soln_Cs If NaH/K2CO3 CheckSolvent->Soln_Polar If Acetone/THF Temp_Check Temp > 80°C? CheckSolvent->Temp_Check If DMF/DMSO Soln_Crown Add 18-Crown-6 Temp_Check->Soln_Crown No (Reaction Slow) Warning Risk: Fluorine Elimination Reduce Temp Temp_Check->Warning Yes

Caption: Decision tree for optimizing reaction conditions based on the specific failure mode of 3,5-difluorophenol.

Frequently Asked Questions (FAQ)

Q1: I am trying to substitute one of the fluorines on the 3,5-difluorophenol ring (S_NAr), but it won't work. Why? A: This is chemically counter-intuitive.

  • Electronic Mismatch: The hydroxyl group (OH) is an Electron Donating Group (EDG). S_NAr requires the ring to be electron-poor (activated by NO₂ or CN).

  • Positioning: Even if the fluorines are withdrawing, they are meta to the OH. EDGs deactivate the meta position toward nucleophilic attack.

  • Solution: You cannot do standard S_NAr here. You must use Ullmann-type coupling (Cu-catalyzed) or Buchwald-Hartwig (Pd-catalyzed) cross-coupling to displace the fluorine, or protect the phenol as a triflate (OTf) and couple at the oxygen position.

Q2: My reaction turns black/tarry when using NaH in DMF. A: NaH is often too harsh for electron-deficient phenols in DMF.

  • Mechanism: DMF can decompose with strong bases at high heat (forming dimethylamine).

  • Fix: Switch to Cs₂CO₃ (mild base) or K₃PO₄ . If you must use NaH, switch the solvent to THF (0°C to RT), though conversion will be slower.

Q3: Can I use Mitsunobu conditions instead of Williamson ether synthesis? A: Yes, and often with higher yield for 3,5-difluorophenol.

  • Why: The pKa (~7.3) is perfect for Mitsunobu (requires pKa < 11).

  • Protocol: PPh₃ + DIAD in Toluene or THF. This avoids the "naked anion" issues entirely by activating the alcohol partner instead.

References
  • Dijksman, A., et al. "The 'Cesium Effect' in Organic Synthesis: Efficient Alkylation of Phenols." Synlett, 2000.

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003. (Definitive text on solvation of anions in DMF/DMSO).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Source for pKa data of electron-deficient phenols).

  • Finkelstein, H. "Über die Umwandlung von Alkylchloriden in Alkyljodide." Berichte der deutschen chemischen Gesellschaft, 1910. (Foundational work on solubility-driven substitution, relevant to the halide exchange logic in Cs2CO3 protocols).

Technical Support Center: Preventing Hydrolysis of Fluorinated Phenoxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Fluorinated phenoxy esters (such as pentafluorophenyl, or PFP, esters) are powerful tools in bioconjugation and peptide synthesis precisely because they are activated. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon highly electrophilic and the resulting phenol a stable leaving group.

The Paradox: The same electronic activation that facilitates rapid amine coupling also makes these esters highly susceptible to hydrolysis by water, especially under basic conditions.

This guide provides technical solutions to isolate and store these labile intermediates without degradation.[1]

Mechanism of Failure

To prevent hydrolysis, one must understand the driving force. The stability of the ester is inversely proportional to the acidity (pKa) of the leaving group.

Comparative Leaving Group Ability
Leaving GroupStructurepKa (Approx.)Reactivity/Hydrolysis Risk
Phenol Ph-OH10.0Low (Stable)
p-Fluorophenol 4-F-Ph-OH9.9Low/Moderate
N-Hydroxysuccinimide NHS-OH6.0High
Pentafluorophenol C₆F₅-OH 5.5 Very High

Data Source:

Because pentafluorophenol (PFP-OH) has a pKa of ~5.5, it is a significantly better leaving group than phenol.[1] In the presence of water and even mild base (like bicarbonate), the hydroxide ion (


) or even water itself attacks the carbonyl carbon, collapsing the tetrahedral intermediate to release the stable PFP-anion.
Visualizing the Hydrolysis Pathway

HydrolysisMechanism cluster_effect Electronic Activation Ester Fluorinated Ester (Electrophilic Carbonyl) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack (Fastest at pH > 7) Water Water / OH- (Nucleophile) Water->Tetrahedral Collapse Collapse & Bond Cleavage Tetrahedral->Collapse Leaving Group Stabilization (F-Induction) Products Carboxylic Acid + Fluorinated Phenol Collapse->Products Irreversible Effect Fluorine atoms pull e- density Increasing Carbonyl Electrophilicity

Figure 1: Mechanism of hydrolysis. The inductive effect of fluorine atoms stabilizes the leaving group, lowering the activation energy for hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: "My ester disappears during the sodium bicarbonate wash."

Diagnosis: Standard organic workups often use saturated


 (pH ~8.[1]5) to remove excess acid.[1] For PFP esters, this pH is high enough to generate hydroxide ions that rapidly hydrolyze the ester.

Solution: Switch to an Acidic or Neutral Quench. [1]

  • Do NOT use carbonate or bicarbonate bases.[1]

  • Use 0.1 M HCl, 5% Citric Acid, or a Phosphate Buffer (pH 4-5).[1]

  • Why? At pH 4-5, the concentration of nucleophilic

    
     is negligible, and the carbonyl oxygen is not sufficiently protonated to catalyze acid hydrolysis.[1] This "sweet spot" maximizes stability.[1]
    
Issue 2: "The product degrades on the silica column."

Diagnosis: Silica gel contains surface silanol groups (


) which are weakly acidic and nucleophilic.[1] Furthermore, standard "deactivation" of silica with triethylamine (Et3N) is disastrous because PFP esters react with amines to form amides.

Solution:

  • Avoid Chromatography if possible: PFP esters are often highly crystalline.[1] Try recrystallization from Hexane/EtOAc or cold Isopropanol.[1]

  • Fast Filtration: If you must purify, use a short plug of silica, elute rapidly with non-polar solvents (Hexane/DCM), and do not let the compound sit on the column.

  • Acid-Washed Silica: Use commercially available acid-washed silica to ensure no basic impurities are present.[1]

Issue 3: "My yield drops significantly after drying/rotovap."

Diagnosis: Residual water trapped in the organic phase during rotary evaporation concentrates as the solvent is removed, accelerating hydrolysis in the flask.

Solution: The "Double-Dry" Method. [1]

  • Dry the organic layer over

    
     (Magnesium Sulfate) for at least 15 minutes.[1]
    
  • Filter, then add a small amount of fresh, anhydrous solvent (e.g., Toluene) before evaporation. Toluene forms an azeotrope with water, helping to carry off trace moisture during the concentration step.

Experimental Protocols

Protocol A: The "Cold & Acidic" Aqueous Workup

Best for: Routine isolation of PFP esters when non-aqueous methods are not feasible.

  • Cool Down: Cool the reaction mixture to 0°C (ice bath) before quenching.

  • Quench: Add cold 5% Citric Acid or 0.1 M HCl (pH ~4).

    • Note: The volume should be sufficient to neutralize any amine bases (like DIPEA) used in the reaction.

  • Extract: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Tip: DCM is often preferred as it dissolves less water than EtOAc.[1]

  • Wash: Wash the organic layer once with cold brine (saturated NaCl).[1]

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter and evaporate solvent at < 30°C .

Protocol B: The Non-Aqueous Isolation (Gold Standard)

Best for: Highly sensitive esters or large-scale preparations.[1]

  • Precipitation of Byproducts: If using DCC (dicyclohexylcarbodiimide) as a coupling agent, the byproduct (DCU) precipitates.[1] Cool the reaction to -20°C for 2 hours to maximize precipitation.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (or Celite pad) under an inert atmosphere (Nitrogen/Argon) to remove the urea byproduct.

  • Solvent Swap: Evaporate the reaction solvent (often DCM or THF) to a thick oil.[1]

  • Recrystallization: Redissolve in a minimal amount of warm Hexane (or a Hexane/EtOAc mix). Allow to cool slowly. The PFP ester typically crystallizes out, leaving impurities in the mother liquor.

  • Wash: Collect crystals and wash with cold, anhydrous Hexane.

Decision Matrix for Workup Selection

Use this logic flow to determine the safest isolation method for your specific ester.

WorkupDecision Start Start: Reaction Complete IsPrecipitate Are there solid byproducts? (e.g., DCU from DCC) Start->IsPrecipitate Filter Protocol B (Step 1): Filter under Inert Gas IsPrecipitate->Filter Yes Aqueous Is the ester known to be extremely labile (<10 min half-life)? IsPrecipitate->Aqueous No ProtB Protocol B: Non-Aqueous Recrystallization Filter->ProtB Purify via Cryst. Aqueous->ProtB Yes (Risk High) ProtA Protocol A: Cold Acidic Workup (Citric Acid/Brine) Aqueous->ProtA No (Standard Risk)

Figure 2: Decision tree for selecting the appropriate workup protocol based on reaction byproducts and ester stability.

References

  • Stenutz, R. (2025).[1] pKa Data for Phenols and Derivatives. Stenutz.eu.[1] Retrieved from [Link]

  • PubChem. (2025).[1][2] Pentafluorophenol Compound Summary (CID 13041). National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(3,5-Difluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-(3,5-Difluorophenoxy)acetic acid presents a distinct solubility profile governed by its fluorinated aromatic ring and the ionizable carboxylic acid tail.[1] Unlike simple organic acids, the electron-withdrawing fluorine atoms at the 3 and 5 positions increase the compound's lipophilicity (LogP) while simultaneously lowering its pKa compared to the non-fluorinated parent compound.

Successful handling requires understanding the "Solubility Cliff" —the sharp decrease in solubility that occurs when the environmental pH approaches the compound's pKa, or when ionic strength induces "salting out" of the hydrophobic anion.

Physicochemical Dossier
PropertyValue (Approx.)Technical Implication
Molecular Formula C₈H₆F₂O₃MW: 188.13 g/mol
pKa (Acidic) ~2.8 – 3.0Stronger acid than acetic acid.[1] Fully ionized (anionic) at pH > 4.5.
LogP (Lipophilicity) ~2.1 – 2.4Moderate lipophilicity. Requires organic cosolvent (DMSO/EtOH) for stock preparation.
Water Solubility Low (Free Acid)The protonated form (pH < 3) is nearly insoluble in water.
State at pH 7.4 Anionic (Salt)High theoretical solubility, but sensitive to ionic strength (salting out).

Troubleshooting Guide & FAQs

Category 1: Stock Solution Preparation

Q: Why does the compound not dissolve in water even with vortexing? A: The compound is supplied as a free acid solid. In pure water (pH ~5-6), the limited dissolution releases protons, dropping the local pH below the compound's pKa (~2.9). This forces the equilibrium back toward the insoluble protonated form.

  • Solution: Do not attempt to dissolve the solid directly in water. Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO (Dimethyl sulfoxide) or anhydrous Ethanol first. The compound is freely soluble in organic solvents.[2]

Q: My DMSO stock solution freezes in the fridge. Is the compound stable? A: DMSO freezes at 19°C. Solidification is normal and does not indicate degradation.

  • Protocol: Thaw the stock completely at room temperature (or 37°C water bath) and vortex vigorously before use. Heterogeneity after thawing is a common cause of experimental variability.

Category 2: Aqueous Dilution & Precipitation[1]

Q: I diluted my 100 mM DMSO stock 1:1000 into PBS (pH 7.4), but I see a cloudy precipitate. Why? A: This is the "Dilution Shock" phenomenon. While the pH (7.[3]4) is high enough to support ionization, the rapid transition from a hydrophobic environment (DMSO) to a high-ionic-strength hydrophilic environment (PBS) can cause transient supersaturation.[1]

  • Mechanism: The water molecules immediately hydrate the DMSO, leaving the hydrophobic fluorinated ring "exposed" before it can ionize and solvate.

  • Corrective Action:

    • Step-down Dilution: Predilute the stock in a 1:1 mixture of DMSO:Water before the final addition to the buffer.

    • Vortex During Addition: Inject the DMSO stock into the vortexing buffer, rather than adding buffer to the DMSO.

Q: Can I use this compound in cell culture media containing Calcium/Magnesium? A: Caution is advised. Phenoxyacetic acid derivatives can form insoluble salts with divalent cations (Ca²⁺, Mg²⁺).

  • Diagnosis: If precipitation occurs in media (DMEM/RPMI) but not in PBS (calcium-free), you are observing divalent cation cross-linking .

  • Workaround: Limit the final concentration to <100 µM in complete media. If higher concentrations are needed, use a low-calcium medium or chelate excess cations if experimental conditions permit.

Q: The solution is clear at room temperature but precipitates at 37°C. What is happening? A: This suggests a Lower Critical Solution Temperature (LCST) behavior or retrograde solubility, often exacerbated by the "salting out" effect in warm, high-salt buffers.

  • Fix: Pre-warm both the buffer and the stock solution to 37°C before mixing. This prevents temperature gradients that trigger nucleation.

Standardized Protocols

Protocol A: Robust Stock Preparation (100 mM)

Target: Create a stable, storage-ready stock solution.[1]

  • Weighing: Weigh approx. 18.8 mg of this compound.[1][4]

  • Solvent Calculation: Calculate the volume of DMSO required:

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. Verify clarity visually.

  • Storage: Aliquot into amber glass vials (avoid plastics for long-term storage if possible) and store at -20°C.

Protocol B: The "Shift-pH" Dilution Method

Target: Dissolving high concentrations (>1 mM) in aqueous buffers without precipitation.

  • Prepare Buffer: Ensure your experimental buffer (PBS, HEPES) is at pH 7.4 or higher.

  • Intermediate Step: Dilute the DMSO stock 1:10 with 50 mM NaOH (or a high pH buffer). This forces immediate ionization of the acid group.

    • Note: The fluorinated ring requires the carboxylate head to be fully ionized to maintain solubility.

  • Final Dilution: Add this intermediate solution to your final experimental buffer.

  • pH Check: Verify the final pH has not drifted; adjust with dilute HCl if necessary.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for resolving solubility failures.

SolubilityWorkflow Start User Observation: Precipitation / Cloudiness CheckSolvent Is the solid dissolved in 100% DMSO first? Start->CheckSolvent DirectWater STOP: Dissolve in DMSO or Ethanol first. CheckSolvent->DirectWater No (Solid in Water) CheckpH Check Final Buffer pH. Is pH < 4.0? CheckSolvent->CheckpH Yes (DMSO Stock used) LowpH Issue: Protonation. Compound is insoluble as free acid. Increase pH > 5.0. CheckpH->LowpH Yes CheckConc Check Concentration. Is Conc > 100 µM? CheckpH->CheckConc No (pH Neutral) HighConc Issue: Saturation/Salting Out. 1. Reduce Conc. 2. Increase DMSO % (up to 1%). CheckConc->HighConc Yes CheckMedia Is the buffer Cell Media (contains Ca2+/Mg2+)? CheckConc->CheckMedia No MediaIssue Issue: Calcium Salt Formation. Switch to PBS (-) or reduce concentration. CheckMedia->MediaIssue Yes Success Solution Stable. Proceed with Assay. CheckMedia->Success No

Figure 1: Decision tree for diagnosing precipitation issues with this compound.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 819292, this compound. Retrieved from [Link]

  • DrugFuture (2026). Phenoxyacetic Acid Physicochemical Properties & pKa Data. Retrieved from [Link]

  • ResearchGate (2014). Discussion: Why is my compound soluble in DMSO but precipitating with subsequent dilutions? Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard (2025). Physicochemical Properties of Fluorinated Phenylacetic Acid Derivatives. Retrieved from [Link]

Sources

Removal of unreacted 3,5-difluorophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-DFP-001 Subject: Strategies for the removal of unreacted 3,5-difluorophenol from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Physicochemical Profile

This guide addresses the purification challenges associated with 3,5-difluorophenol (CAS: 2713-34-0) . Unlike unsubstituted phenol, the presence of two fluorine atoms at the meta positions significantly alters the electronic landscape of the molecule, increasing its acidity and lipophilicity.

Successful removal relies on exploiting these specific properties. Do not treat this simply as "phenol"; treat it as an electron-deficient, acidic aromatic system.

Key Physicochemical Data
PropertyValueImplication for Workup
pKa ~8.7 Significantly more acidic than phenol (pKa ~10).[1] It can be deprotonated by weaker bases (e.g., carbonates) than required for regular phenols.
Boiling Point 170–172 °C Too high for removal by rotary evaporation. Vacuum distillation is required if physical separation is chosen.
Melting Point 50–57 °C Solid at room temperature; prone to crystallizing in lines or co-crystallizing with products.
Solubility High in DCM, EtOAc, AlcoholsHighly lipophilic in its protonated form; difficult to wash out with neutral water alone.

Method A: Acid-Base Extraction (The Standard Protocol)

Best for: Neutral products (Ethers, Esters, Amides) stable to basic conditions. Mechanism: Deprotonation of the phenolic hydroxyl group to form the water-soluble sodium 3,5-difluorophenolate.

The Protocol
  • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Dichloromethane or Ethyl Acetate). Do not use Diethyl Ether if your product is polar, as it may precipitate.

  • The Wash:

    • Wash the organic layer 3 times with 1.0 M NaOH (or 2.0 M if the phenol excess is large).

    • Note: Because the pKa is ~8.7, a pH > 10.7 (pKa + 2) is required to ensure >99% ionization. 1.0 M NaOH (pH ~14) is ideal.

  • The Polish:

    • Wash once with Brine (Saturated NaCl) to break any emulsions caused by the fluorinated surfactant effect.

    • Dry over anhydrous Na₂SO₄ and concentrate.[2]

Troubleshooting: "The Emulsion Trap"

Fluorinated phenols can act as surfactants, causing stubborn emulsions during basic washes.

  • Fix: Add a small amount of Methanol (2-5%) to the organic layer before washing, or saturate the aqueous layer with solid NaCl.

Decision Logic: Extraction Strategy

ExtractionLogic Start Start: Reaction Mixture (Contains 3,5-DFP) CheckProduct Is your Product Base Sensitive? Start->CheckProduct MildBase Use Mild Base Wash (10% K2CO3 or Na2CO3) CheckProduct->MildBase Yes (Esters/Halides) StrongBase Standard Wash 1M NaOH (3x) CheckProduct->StrongBase No (Stable) CheckAcidity Is Product Acidic? (e.g., Carboxylic Acid) MildBase->CheckAcidity Success Aqueous Layer: Contains 3,5-DFP salt Organic Layer: Pure Product CheckAcidity->Success No Fail Separation Fails: Co-extraction occurs CheckAcidity->Fail Yes (Product pKa < 9) StrongBase->Success AltMethod Switch to Method B (Scavenging/Chromatography) Fail->AltMethod

Figure 1: Decision tree for selecting the correct extraction conditions based on product stability.

Method B: Solid-Phase Scavenging (High Throughput)

Best for: Small scale reactions (mg scale), parallel synthesis, or when the product is amphoteric/acidic. Mechanism: "Catch and Release" or Covalent Sequestration.

Option 1: Anion Exchange Resins (The "Catch")

Since 3,5-difluorophenol is acidic, a basic resin will trap it.

  • Reagent: Polymer-supported Carbonate (PS-CO3) or Trimethylammonium carbonate.

  • Protocol:

    • Add 3-4 equivalents of resin (relative to the excess phenol) to the reaction mixture.

    • Agitate (do not stir with a magnetic bar, it grinds the beads) for 2-4 hours.

    • Filter.[3][4][5] The phenol remains on the resin; the product passes through.

Option 2: Electrophilic Scavenging (The "Kill")

If your product is not a nucleophile (e.g., it has no OH, NH, or SH groups), use an electrophilic resin to react with the phenol.

  • Reagent: Polymer-supported Isocyanate (PS-NCO).

  • Mechanism: The phenol reacts with the isocyanate bead to form a carbamate linkage.

  • Protocol: Add resin, heat to 50°C for 4 hours, filter.

Scavenger Selection Workflow

ScavengerFlow Input Crude Mixture Q1 Does Product have Nucleophiles? (NH/OH) Input->Q1 ResinA Use Basic Resin (PS-Carbonate or A-26) Q1->ResinA Yes ResinB Use Electrophilic Resin (PS-Isocyanate) Q1->ResinB No Action Agitate & Filter ResinA->Action ResinB->Action Result Filtrate = Pure Product Action->Result

Figure 2: Workflow for selecting the appropriate solid-supported scavenger resin.

Method C: Chromatography & Physical Separation

Best for: Large scale (gram to kilo) or difficult separations where extraction fails.

Flash Chromatography Tips

3,5-Difluorophenol is polar and acidic. On standard Silica Gel (SiO₂), it often "streaks" or tails, contaminating later fractions.

  • The Fix: Do NOT add acid (Acetic Acid) to your mobile phase. This keeps the phenol protonated and non-polar, causing it to co-elute with non-polar products.

  • Counter-Intuitive Trick: If your product is stable, add 1% Triethylamine (TEA) to the mobile phase. This deprotonates the phenol, making it stick to the silica baseline (Rf ~ 0), allowing your product to elute cleanly.

Vacuum Distillation/Sublimation
  • Boiling Point: ~65-68 °C at 1 mmHg [1].[6]

  • Application: If your product is non-volatile (high MW), you can remove 3,5-difluorophenol by heating the mixture to 80°C under high vacuum (<1 mbar). The phenol will sublime/distill into the cold trap.

Frequently Asked Questions (FAQ)

Q: I used a 2.0 equivalent excess of 3,5-difluorophenol to drive my Williamson ether synthesis. Now I can't get rid of it. What did I do wrong? A: Using a large excess of a high-boiling, lipophilic phenol is risky. Next time, use the alkyl halide in excess if possible, as they are usually more volatile. To fix your current batch, use Method A (NaOH wash). If the emulsion is terrible, try dissolving the crude in Diethyl Ether and precipitating the phenol as a salt by adding a solution of NaOH in Methanol.

Q: My product is a carboxylic acid. I can't use NaOH wash. How do I remove the phenol? A: This is the "Separation of Acids" problem.

  • Chromatography: Methylate your carboxylic acid to an ester (if possible), then wash with NaOH to remove the phenol, then hydrolyze back.

  • Strict pH Control: 3,5-difluorophenol pKa is ~8.7; Benzoic acid pKa is ~4.2. If you extract with a buffer at pH 6.5 , the carboxylic acid will be ionized (water layer) while the phenol remains mostly protonated (organic layer).

Q: Can I use rotary evaporation to remove it? A: No. With a boiling point of ~172°C, it will not strip off on a standard rotovap unless you have an industrial high-vacuum pump and an oil bath at >60°C. Even then, it is inefficient.

References

  • PubChem. (n.d.). Compound Summary: 3,5-Difluorophenol (CID 68037). National Library of Medicine. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for Scavenging in Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Recrystallization Solvents for Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with the recrystallization of these valuable compounds. The strong inductive effect of fluorine atoms significantly alters the physicochemical properties of carboxylic acids, impacting their acidity, polarity, and intermolecular interactions.[1][2] This often complicates the selection of an appropriate solvent system for purification.

This document provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and a foundational understanding of the principles at play. Our goal is to empower you to move beyond trial-and-error and apply a rational, systematic approach to optimizing your recrystallization processes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common and complex issues encountered during the recrystallization of fluorinated carboxylic acids.

Category 1: Issues with Crystal Formation & "Oiling Out"

Question: My fluorinated carboxylic acid is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" is a common problem where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline lattice.[3] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[4] Impurities can also depress the melting point, exacerbating this issue.[4][5][6] The resulting "oil" is often an impure, supercooled liquid that may eventually solidify into an amorphous glass or a poorly-defined solid, trapping impurities.[3][4]

  • Causality: Fluorinated carboxylic acids can be particularly prone to oiling out due to a combination of factors:

    • Strong Solute-Solvent Interactions: The high polarity and hydrogen bonding capacity of the carboxylic acid group, modified by the electronegative fluorine atoms, can lead to very strong interactions with polar solvents. This can hinder the solute molecules from organizing into a crystal lattice.

    • Low Melting Points: Some fluorinated compounds have relatively low melting points. If the solvent's boiling point is significantly higher than the compound's melting point, the risk of oiling out increases.

  • Troubleshooting Steps:

    • Add More Solvent: The most immediate fix is to return the solution to the heat and add more of the primary solvent to decrease the saturation point.[4][5] This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point.

    • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[4] Allow the flask to cool slowly to room temperature, then gradually move it to an ice bath. Insulating the flask can help achieve a slower cooling gradient.

    • Change the Solvent System: If the problem persists, the solvent is likely too good. Switch to a less polar solvent in which your compound has lower solubility at high temperatures. Alternatively, use a mixed-solvent system. Start by dissolving your compound in a "good" solvent (e.g., ethanol) and then slowly add a miscible "poor" solvent or "anti-solvent" (e.g., water or hexane) to the hot solution until it becomes slightly cloudy.[7][8] Reheat to clarify and then cool slowly.

    • Seeding: Introduce a seed crystal (a pure crystal of your compound) to the cooled, supersaturated solution to provide a nucleation site and encourage proper crystal growth.

Question: I'm not getting any crystals at all, even after cooling the solution in an ice bath. What should I do?

Answer:

The absence of crystallization typically points to one of two issues: the solution is not sufficiently supersaturated, or the nucleation process is kinetically hindered.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Reduce Solvent Volume: It's likely that too much solvent was used.[4] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Be careful not to evaporate too much, too quickly. Re-cool the solution to see if crystals form.

    • Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a highly effective way to initiate crystallization.

    • Use an Anti-Solvent: If you are using a single solvent system, you can carefully add a miscible anti-solvent dropwise at room temperature until turbidity persists. This drastically reduces the solubility of your compound.

    • Re-evaluate Your Solvent Choice: It's possible the compound is simply too soluble in the chosen solvent, even at low temperatures. A different solvent or solvent pair is needed.[9]

Category 2: Issues with Purity & Polymorphism

Question: My recrystallized product has a low melting point and looks discolored. How can I improve the purity?

Answer:

Low purity after a single recrystallization is common if the initial material is heavily contaminated or if the chosen solvent is not optimal for rejecting the specific impurities present.

  • Causality & Solutions:

    • Insoluble Impurities: If you observed solid material in your hot solution that wasn't your compound, a hot filtration step is necessary. This removes impurities that are insoluble in the hot recrystallization solvent.

    • Colored Impurities: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal adsorbs colored organic molecules. Use it sparingly, as it can also adsorb your product, reducing the yield.[4]

    • Soluble Impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization is often necessary. Ensure you are using the minimum amount of hot solvent to dissolve your compound, as excess solvent will retain more of your product in the mother liquor upon cooling, but may be necessary to leave impurities behind.[10]

    • Solvent Choice: The ideal solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor, or not dissolve them at all, allowing for hot filtration.[9]

Question: The characterization data (e.g., XRD, DSC) of my recrystallized product is inconsistent between batches. Could this be due to polymorphism?

Answer:

Yes, this is a strong indication of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11][12] These different forms can have distinct physical properties, including solubility, melting point, and bioavailability, which is critically important in drug development.[11][12]

  • The Role of the Solvent: The choice of solvent and the crystallization conditions (e.g., cooling rate, supersaturation) are primary factors that control which polymorph is formed.[13]

    • Solvent Polarity and Hydrogen Bonding: Different solvents can promote different intermolecular interactions during crystal nucleation and growth, favoring one crystal packing arrangement over another.

    • Cooling Rate & Supersaturation: Rapid cooling from a highly supersaturated solution often yields a metastable polymorph, while slower cooling from a less supersaturated solution is more likely to produce the thermodynamically stable form.

  • Controlling Polymorphism:

    • Systematic Screening: Conduct a systematic screen using a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., protic vs. aprotic).

    • Control Crystallization Conditions: Carefully control and document the cooling rate, stirring speed, and level of supersaturation for each experiment.

    • Characterize Each Batch: Use techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the solid form obtained from each set of conditions.[12] This will help you identify the conditions that consistently produce the desired polymorph.

Protocols & Methodologies

Protocol 1: Systematic Solvent Selection for a Novel Fluorinated Carboxylic Acid

This protocol provides a step-by-step method for identifying a suitable recrystallization solvent.

Objective: To find a single solvent or a two-solvent system that effectively purifies the target compound with a high recovery yield.

Materials:

  • Crude fluorinated carboxylic acid (~500 mg)

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes (10)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Initial Solubility Testing (Room Temperature): a. Place ~20-30 mg of your crude solid into several separate test tubes. b. Add a solvent to the first tube dropwise (start with ~0.5 mL), while stirring at room temperature. c. Observe the solubility. If the solid dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a mixed-solvent system.[9] d. Repeat for a range of solvents.

  • Hot Solubility Testing: a. For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a heating block or water bath to the solvent's boiling point. b. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used. c. An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.[14] If the compound remains insoluble even in a large volume of hot solvent, it is not a suitable choice.

  • Crystallization Test: a. Once a hot, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. b. If crystallization does not occur, try scratching the inside of the tube with a glass rod. c. Once at room temperature, place the test tube in an ice bath to maximize crystal formation. d. Evaluate the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

  • Mixed-Solvent System Testing (if needed): a. If no single solvent is ideal, select a pair of miscible solvents: one in which the compound is highly soluble ("good" solvent) and one in which it is insoluble ("poor" solvent or anti-solvent).[15] b. Dissolve the compound in a minimum amount of the hot "good" solvent. c. Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears. d. Add a few more drops of the "good" solvent until the solution becomes clear again. e. Cool as described in step 3.

Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

This table provides a quick reference for selecting candidate solvents based on their physical properties.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Notes
Water10010.280.1Good for highly polar compounds. High boiling point.[7]
Ethanol785.224.6Excellent general-purpose polar protic solvent.[10]
Methanol656.632.7More polar than ethanol, lower boiling point.[10]
Acetone565.120.7Good polar aprotic solvent, but low boiling point.[10]
Ethyl Acetate774.46.0Medium polarity, good for a wide range of compounds.[7]
Dichloromethane403.19.1Low boiling point, good for less polar compounds.
Toluene1112.42.4Good for aromatic and non-polar compounds. High BP.[10]
Hexane690.11.9Very non-polar, often used as an anti-solvent.[7]
Diagram 1: Decision Workflow for Troubleshooting "Oiling Out"

This flowchart provides a logical sequence of steps to address the common issue of a compound oiling out during recrystallization.

G start Experiment 'Oils Out' reheat Reheat solution to dissolve oil start->reheat add_solvent Add more primary solvent (10-20% vol.) reheat->add_solvent slow_cool Cool slowly (insulate flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes fail Problem Persists: 'Oils Out' Again check_crystals->fail No change_solvent Change Solvent System: 1. Use a less polar solvent. 2. Use a mixed-solvent system. fail->change_solvent Yes seed Try Seeding fail->seed Try This First seed->change_solvent

Caption: A step-by-step decision tree for resolving "oiling out".

References

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystalliz
  • Why do crystals oil out and what are the remedies and prevention methods? Brainly.
  • Comparison of acidity between fluorinated and non-fluorin
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters. Purdue University.
  • Troubleshooting Crystalliz
  • Reagents & Solvents: Solvents for Recrystalliz
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design.
  • Substituent Effects on Acidity. Chemistry LibreTexts.
  • Strategy for control of crystalliz
  • Control of polymorphism, crystal size and habit in pharmaceuticals. University of Bologna.
  • Recrystalliz
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • Recrystalliz
  • Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical.
  • Hansen Solubility Parameters (HSP)
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Oiling Out in Crystalliz
  • Hansen solubility parameter. Wikipedia.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Structure property relationships of fluorinated carboxylic acid bioisosteres.
  • Experiment 2: Recrystalliz
  • Purification: Troubleshooting Flash Column Chrom
  • Replacement of the carboxylic acid function with fluorine. Canadian Science Publishing.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. University of Michigan-Dearborn.
  • Solvent Choice. University of York.
  • RECRYSTALLIZATION.
  • Recrystalliz
  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A.
  • Technical Support Center: Synthesis of Perfluorin
  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles.
  • Purification.
  • Isolation and Purification of Organic Compounds. University of Massachusetts.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • 1- List the most important criteria for selecting a recrystalliz
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.
  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. The Canadian Journal of Chemical Engineering.
  • What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?
  • Tips & Tricks: Recrystalliz

Sources

Troubleshooting amide bond formation with electron-deficient phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide Bond Formation via Electron-Deficient Phenolic Esters

Executive Summary

You are likely here because a standard EDC/NHS coupling failed, or you require a stable yet reactive intermediate for a multi-step synthesis. Electron-deficient phenols—specifically pentafluorophenol (PFP) and p-nitrophenol (PNP) —are powerful tools. They create "active esters" that are significantly more reactive than NHS esters but more stable than acid chlorides.

However, a paradox exists: The very feature that makes these esters good electrophiles (low pKa of the phenol) makes the phenol a poor nucleophile during the ester synthesis.

This guide addresses the two distinct phases of this chemistry:

  • Phase 1: Forcing the electron-deficient phenol to react with your carboxylic acid.

  • Phase 2: Successfully reacting the resulting active ester with an amine without hydrolysis or racemization.

Part 1: Diagnostic Hub

Before proceeding, triage your reaction based on the phenol's acidity.

Phenol TypeStructurepKa (approx)Reactivity as Nucleophile (Making Ester)Reactivity as Leaving Group (Making Amide)Recommended Use
Phenol Ph-OH10.0ModeratePoorNot for active esters.
p-Nitrophenol (PNP) O2N-Ph-OH7.1LowHighPeptide synthesis; less moisture sensitive.
Pentafluorophenol (PFP) C6F5-OH5.5Very Low Very High Sterically hindered couplings; rapid reactions.
Part 2: Phase 1 - Synthesizing the Active Ester

The Bottleneck: Getting the phenol onto the acid.

The Core Problem

You are trying to esterify a carboxylic acid with a phenol that has a pKa of ~5.5 (PFP). This phenol is acidic and non-nucleophilic. Standard Fischer esterification will fail. You must use an activation strategy that drives the reaction forward.

Workflow Decision Tree

SynthesisStrategy Start START: Substrate Analysis AcidType Is your Carboxylic Acid Acid-Sensitive or Chiral? Start->AcidType Robust No (Robust Substrate) AcidType->Robust Robust Sensitive Yes (Sensitive/Chiral) AcidType->Sensitive Sensitive AcidChloride Method A: Acid Chloride (SOCl2 or Oxalyl Chloride) + Phenol + Base Robust->AcidChloride CouplingAgent Method B: Steglich Esterification (DCC/EDC + DMAP) Sensitive->CouplingAgent Success Is Conversion > 90%? CouplingAgent->Success MixedAnhydride Method C: Mixed Anhydride (IBCF + NMM) Success->MixedAnhydride No

Figure 1: Decision matrix for selecting the activation method based on substrate stability.

Troubleshooting Method B: Steglich Esterification (DCC/DMAP)

This is the most common method but prone to failure with PFP if not optimized.

The Mechanism: The reaction relies on DMAP (4-Dimethylaminopyridine) acting as a nucleophilic catalyst.[1]

  • DCC activates the acid to an O-acylisourea.[2]

  • Critical Step: DMAP attacks the O-acylisourea, expelling DCU and forming a highly reactive N-acylpyridinium ion.

  • The electron-deficient phenol (PFP) attacks this intermediate.

Common Failure Mode: N-Acylurea Rearrangement If the phenol is too slow to attack (due to low nucleophilicity), the O-acylisourea rearranges into an unreactive N-acylurea.

Corrective Actions:

  • Increase DMAP: Do not use "catalytic" 10 mol% for PFP esters. Use 0.5 to 1.0 equivalents of DMAP. The PFP is so non-nucleophilic it needs the N-acylpyridinium intermediate to be in high concentration.

  • Temperature Control: Keep the reaction at 0°C for the first hour. This slows the rearrangement side-reaction (which has a higher activation energy) while allowing the DMAP attack to proceed.

  • Solvent: Use DCM (Dichloromethane). DMF promotes the rearrangement side reaction.

Part 3: Phase 2 - The Amide Coupling

The Payoff: Reacting the Active Ester with the Amine.

Once you have isolated the PFP/PNP ester, the coupling to the amine is usually fast. However, side reactions can occur.[3][4][5][6]

Issue 1: Racemization of Chiral Centers

Symptom: Loss of enantiomeric excess (ee) in the final amide. Cause: The alpha-proton of the active ester is acidic. Strong bases (like TEA or DIPEA) can deprotonate it, leading to an enolate or oxazolone intermediate which racemizes.[6]

Solution:

  • Base Switching: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[6] These are weaker, sterically hindered bases that can neutralize the acid byproduct but are too bulky to abstract the alpha-proton.

  • Additives: Add HOBt or HOAt . Even though you are using a PFP ester, these additives can intercept the reaction to form a less racemization-prone intermediate in situ.

Issue 2: Hydrolysis

Symptom: Reappearance of the starting carboxylic acid or phenol. Cause: PFP esters are sensitive to moisture, especially at high pH. Solution:

  • Ensure solvents are anhydrous.

  • Do not use aqueous workups for the intermediate if possible; concentrate and use crude if the next step allows.

  • Store PFP esters in a desiccator at -20°C.

Part 4: Validated Protocols
Protocol A: Synthesis of PFP-Active Ester (Steglich Method)

Use this for acid-sensitive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pentafluorophenol (PFP) (1.1 equiv)[7]

  • DCC (Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.2 - 0.5 equiv) [Note: Higher loading than standard]

  • DCM (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Dissolve the Carboxylic Acid , PFP , and DMAP in anhydrous DCM under Nitrogen/Argon.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (dissolved in a minimal amount of DCM) dropwise over 10 minutes.

    • Why? Slow addition prevents a high local concentration of active intermediate without nucleophile present.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3–12 hours.

  • Monitoring: Check TLC. A white precipitate (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.1 N HCl (cold) to remove DMAP, then NaHCO3 (sat.) to remove excess PFP. Dry over Na2SO4.[8]

  • Purification: Flash chromatography (usually Hexane/EtOAc). PFP esters are stable on silica.

Protocol B: Amide Coupling with PFP Ester

The final bond formation.

Reagents:

  • PFP-Ester (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Base: DIPEA (if achiral) OR Collidine (if chiral) (1.0 - 2.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolve Amine and Base in solvent.

  • Add PFP-Ester (solid or solution).

  • Stir at RT.[1] Reaction is typically complete in < 2 hours.

  • Monitoring: The release of Pentafluorophenol can be monitored by TLC (UV active).

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes amine/base), then 1M K2CO3 (removes the released PFP byproduct—this is critical as PFP is soluble in organics but forms a water-soluble salt at high pH).

Part 5: Frequently Asked Questions (FAQ)

Q: My Steglich reaction turned black/brown. What happened? A: This often indicates decomposition of the sensitive acid or polymerization. Ensure you are at 0°C during addition. If the acid is very sensitive, switch to the Mixed Anhydride method (Isobutyl chloroformate/NMM), which proceeds at -15°C.

Q: Can I use EDC instead of DCC? A: Yes. EDC-HCl is often preferred because the urea byproduct is water-soluble, simplifying workup. However, EDC is hygroscopic; ensure it is dry. The protocol remains identical.

Q: Why not just use HATU? Why bother with PFP esters? A: HATU is excellent for in situ activation. However, if you need to purify the intermediate (e.g., to remove impurities from the acid synthesis) or if you are performing a reaction where the amine is not yet available (e.g., polymer functionalization), an isolable PFP ester is superior.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6][9] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Albericio, F., et al. (2018). Pentafluorophenyl Esters in Peptide Synthesis. Organic Process Research & Development. (General reference for PFP utility).
  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

Sources

Technical Support Center: Purification Strategies for 2-(3,5-Difluorophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3,5-Difluorophenoxy)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. The unique electronic properties conferred by the difluorophenoxy moiety can present specific purification hurdles, which this guide aims to address in a direct, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to empower your decision-making.

Problem 1: Low or No Crystal Formation During Recrystallization

Question: I've completed the synthesis of my this compound derivative, and after dissolving the crude product in a hot solvent, no crystals are forming upon cooling. What's going wrong?

Answer: This is a common issue in recrystallization and can stem from several factors. The goal of recrystallization is to dissolve the compound and impurities in a minimal amount of boiling solvent, and then allow the desired compound to crystallize out as the solution cools, leaving the impurities behind in the solvent.[1][2]

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1]

    • Solution: Perform a systematic solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). A good starting point for phenoxyacetic acids can be mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane.[3]

  • Insufficient Concentration: You may have used too much solvent, and the solution is not supersaturated upon cooling.

    • Solution: In a fume hood, gently heat the solution to evaporate some of the solvent. Continue to cool and observe for crystal formation. Be cautious not to evaporate too much solvent, as this can cause the impurities to precipitate along with your product.

  • Oiling Out: Your compound may be melting in the hot solvent rather than dissolving, or it may be coming out of solution as a liquid ("oiling out") upon cooling. This is more common with lower-melting point solids.

    • Solution: Try using a solvent with a lower boiling point. Alternatively, you can attempt to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

  • Presence of Impurities Inhibiting Crystallization: Some impurities can act as crystal growth inhibitors.

    • Solution: If the above steps fail, it may be necessary to first perform a quick purification by flash column chromatography to remove the problematic impurities and then proceed with recrystallization of the partially purified material.

Problem 2: Poor Separation During Column Chromatography

Question: I'm running a silica gel column to purify my this compound derivative, but the desired compound is co-eluting with a major impurity. How can I improve the separation?

Answer: Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (the eluent).[4] For acidic compounds like your derivative, interactions with the silica gel can be complex.

Potential Causes and Solutions:

  • Inappropriate Eluent System: The polarity of your eluent may be too high, causing all compounds to move too quickly through the column, or too low, resulting in very slow elution and band broadening.

    • Solution: The ideal eluent system should provide a retention factor (Rf) of approximately 0.35 for your target compound on a TLC plate.[5] Systematically test different solvent mixtures. For acidic compounds, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can sharpen the peaks and improve separation by suppressing the ionization of the carboxylic acid, which reduces "tailing" on the silica gel.[6]

  • Column Overloading: You may have loaded too much crude material onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Poor Column Packing: An improperly packed column with air bubbles or channels will lead to uneven flow of the mobile phase and poor separation.[5]

    • Solution: Ensure the silica gel is packed as a uniform slurry and that the column is kept perfectly vertical. Adding a layer of sand on top of the silica gel before loading your sample can help prevent disruption of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities often arise from the starting materials or side reactions.[7] For a typical synthesis involving the Williamson ether synthesis between 3,5-difluorophenol and an alpha-haloacetic ester followed by hydrolysis, you might encounter:

  • Unreacted 3,5-difluorophenol.

  • Unreacted alpha-haloacetic ester.

  • Byproducts from side reactions, such as self-condensation of the starting materials.

Q2: My purified product yield is consistently low. What are the common sources of product loss?

A2: Low yield can be frustrating, but it's often due to a series of small losses throughout the purification process.[8][9] Key areas to check are:

  • Transfers: Ensure all product is quantitatively transferred between flasks by rinsing with the appropriate solvent.[8]

  • Recrystallization: Some product will always remain dissolved in the cold mother liquor.[1] To minimize this, use the minimum amount of hot solvent necessary and ensure the solution is thoroughly cooled.

  • Column Chromatography: If the compound streaks on the column, you can lose a significant amount of material. Adding a small amount of acid to the eluent can help for acidic compounds.

Q3: Can I use reverse-phase chromatography for these compounds?

A3: Yes, reverse-phase chromatography is an excellent alternative, especially for more polar derivatives. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[4] This can be particularly useful if your compound is highly polar and moves too quickly on a normal-phase silica gel column.

Standard Operating Protocol: Flash Column Chromatography

This protocol is a general guideline for the purification of a this compound derivative.

1. Eluent Selection:

  • Using thin-layer chromatography (TLC), identify a solvent system that provides an Rf value of ~0.35 for your target compound. A common starting point is a mixture of hexane and ethyl acetate.
  • For this class of compounds, consider adding 0.5% acetic acid to the eluent mixture to improve peak shape.

2. Column Packing:

  • Select a column with a diameter appropriate for your sample size.
  • Prepare a slurry of silica gel in your chosen eluent.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
  • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."
  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Gently add the eluent to the top of the column and begin to apply pressure to start the flow.
  • Collect fractions in test tubes and monitor the elution of your compound using TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Table

Purification MethodRecommended Solvent System (Starting Point)Key Considerations
Recrystallization Ethanol/Water, Ethyl Acetate/Hexane, TolueneSolvent choice is critical; perform a solvent screen.
Normal-Phase Column Chromatography Hexane/Ethyl Acetate + 0.5% Acetic AcidAdding acid can prevent tailing of the acidic product.
Reverse-Phase Column Chromatography Acetonitrile/Water + 0.1% Formic AcidUseful for more polar derivatives.

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting a suitable purification strategy.

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily recrystallization_success Successful? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->column_chromatography No analyze_purity Analyze Purity (TLC, NMR) column_chromatography->analyze_purity analyze_purity->pure_product

Caption: A decision tree for selecting a purification method.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • PacBio. Guide - Low Yield Troubleshooting. [Link]

  • Google Patents. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
  • Google Patents.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Al-Husseinawi, A. J. (2021). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. ResearchGate. [Link]

  • Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. [Link]

Sources

Technical Support Center: Synthetic Strategies for 3,5-Difluoro-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 3,5-difluoro-substituted aromatic cores. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues stemming from the unique electronic and steric profile of this moiety. The 1,3-difluoro substitution pattern imparts significant steric hindrance around the C2, C4, and C6 positions, often complicating standard synthetic transformations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a pronounced issue with the 3,5-difluoro substitution pattern?

The issue is twofold, originating from both steric and electronic factors. While fluorine is relatively small, the two fluorine atoms flanking the C2, C4, and C6 positions create a sterically congested environment. More importantly, the strong C-F bonds and the electron-withdrawing nature of fluorine can influence the reactivity of adjacent C-H bonds, which are activated towards metallation.[1] For transition metal-catalyzed reactions, this congestion can impede the approach of a bulky catalyst to the reactive center, particularly affecting crucial steps like oxidative addition and reductive elimination in cross-coupling cycles.[2][3]

Q2: What are the primary strategies for overcoming low reactivity in cross-coupling reactions with these substrates?

Success almost invariably hinges on the rational selection of the catalyst system. The key is to use a catalyst that is both highly active and can accommodate sterically demanding substrates. General strategies include:

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (e.g., RuPhos, XPhos) or Hartwig's ligands are essential.[2][4] Their steric bulk promotes the formation of monoligated palladium species, which are often more reactive, while their electron-donating nature facilitates the oxidative addition of aryl halides and, critically, the reductive elimination of the sterically hindered product.[3][4]

  • Appropriate Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, while carbonates (e.g., Cs₂CO₃, K₂CO₃) are often used in Suzuki couplings to minimize boronic acid degradation.[2][5]

  • Higher Reaction Temperatures: Increasing the thermal energy can help overcome the activation barriers for difficult oxidative addition or reductive elimination steps. However, this must be balanced against potential catalyst decomposition or side reactions.

Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction is failing with a bulky nucleophile. What should I consider?

While the two fluorine atoms activate the ring towards nucleophilic attack, a bulky nucleophile can face a significant steric barrier.[6]

  • Solvent Effects: Switch to a polar aprotic solvent like DMSO or DMF to maximize the nucleophilicity of your attacking species.

  • Leaving Group: If your substrate has other potential leaving groups (e.g., Cl, Br), remember that in SNAr, the rate-limiting step is the initial attack. The high electronegativity of fluorine creates a strong dipole, making the attached carbon highly electrophilic and promoting this attack.[7][8] Thus, an aryl fluoride is often more reactive in SNAr than an aryl chloride, contrary to trends seen in cross-coupling.

  • Temperature: Carefully increasing the reaction temperature can overcome the steric barrier to the initial nucleophilic addition.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, with 3,5-difluoroaryl halides, researchers often face low yields, slow conversion, or significant side-product formation (e.g., hydrodehalogenation).

Workflow: Troubleshooting a Failing Cross-Coupling Reaction

This decision tree outlines a systematic approach to optimizing a sterically hindered cross-coupling reaction.

G start Reaction Failure: Low Yield / No Conversion ligand Step 1: Change Ligand Is the ligand bulky and electron-rich? (e.g., RuPhos, SPhos, XPhos) start->ligand Initial Check base Step 2: Re-evaluate Base Is the base appropriate and strong enough? (e.g., NaOtBu for Amination, Cs2CO3 for Suzuki) ligand->base No Improvement success Reaction Successful ligand->success Improvement solvent Step 3: Change Solvent Is the solvent optimal? (Try Toluene, Dioxane, CPME) base->solvent No Improvement base->success Improvement temp Step 4: Adjust Temperature Can the reaction tolerate higher heat? (Increase in 10-20°C increments) solvent->temp No Improvement solvent->success Improvement precatalyst Step 5: Use a Pre-catalyst Consider a well-defined palladacycle (e.g., G3/G4 Precatalysts) temp->precatalyst No Improvement temp->success Improvement precatalyst->success Improvement

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Issue 1: Buchwald-Hartwig Amination with a Hindered Amine

Problem: You are attempting to couple 1-bromo-3,5-difluorobenzene with a sterically demanding secondary amine (e.g., 2-ethylpiperidine), and you observe low conversion and significant hydrodehalogenation (formation of 1,3-difluorobenzene).

Root Cause Analysis: This scenario points to a reductive elimination step that is much slower than competing side reactions like β-hydride elimination from the palladium-amido complex or reaction of the catalyst with the alkoxide base.[2] The steric clash between the bulky amine and the 3,5-difluoroaryl group on the palladium center raises the energy barrier for the final C-N bond-forming step.[2]

Solutions & Protocols:

  • Employ a Specialized Ligand System: Standard ligands like dppf often fail in these cases. The Buchwald group has developed catalyst systems specifically designed to suppress side reactions and accelerate reductive elimination for hindered substrates.[2]

ParameterStandard ConditionsRecommended Protocol for Hindered Substrates
Palladium Source Pd₂(dba)₃Pd(OAc)₂ or a G3/G4 Precatalyst
Ligand XPhos, dppfRuPhos or BrettPhos [2]
Base Cs₂CO₃NaOtBu or LHMDS
Solvent TolueneToluene or CPME
Temperature 80-100 °C60-80 °C (newer catalysts are more active at lower T)

Experimental Protocol: Amination of 1-Bromo-3,5-difluorobenzene with 2-Ethylpiperidine

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.4 mg, 0.02 mmol, 4 mol%).

  • Add sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add toluene (2 mL).

  • Add 1-bromo-3,5-difluorobenzene (68 µL, 0.5 mmol, 1.0 equiv) followed by 2-ethylpiperidine (84 µL, 0.6 mmol, 1.2 equiv).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir for 16-24 hours, then cool to room temperature and monitor by GC-MS or LC-MS.

Issue 2: Suzuki-Miyaura Coupling with a Di-ortho-substituted Boronic Acid

Problem: You are coupling 1-iodo-3,5-difluorobenzene with 2,6-dimethylphenylboronic acid. The reaction is sluggish and gives a poor yield of the desired tetra-ortho-substituted biaryl, with significant protodeboronation of the boronic acid observed.

Root Cause Analysis: This is a classic example of a sterically demanding Suzuki coupling. The four ortho substituents create immense steric pressure, making the transmetalation and, especially, the reductive elimination steps of the catalytic cycle extremely difficult.[9][10] Protodeboronation is a common side reaction for boronic acids under basic conditions, and its rate can become competitive if the desired coupling is slow.[5]

Solutions & Protocols:

  • Utilize a Highly Bulky Monophosphine Ligand: Ligands that are exceptionally bulky are required to force the reductive elimination of the congested biaryl product. The AntPhos ligand, developed by Tang and coworkers, has shown remarkable efficacy in such cases.[9][10]

  • Careful Base and Solvent Selection: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize protodeboronation. A solvent mixture like Toluene/H₂O or Dioxane/H₂O is typically used.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition (Ar-Pd(II)-X) Pd0->OA Ar-X TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)2 RE Reductive Elimination (Ar-Ar') **Rate-Limiting Step** (Due to Steric Hindrance) TM->RE RE->Pd0 Releases Product

Caption: Steric hindrance primarily impacts the reductive elimination step.

Experimental Protocol: Suzuki Coupling of 1-Iodo-3,5-difluorobenzene

  • In a reaction vial, combine 1-iodo-3,5-difluorobenzene (121 mg, 0.5 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (90 mg, 0.6 mmol, 1.2 equiv), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv).

  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%) and the bulky phosphine ligand (e.g., AntPhos, 13.8 mg, 0.024 mmol, 4.8 mol%).

  • Evacuate and backfill the vial with argon.

  • Add 2.5 mL of degassed toluene and 0.5 mL of degassed water.

  • Seal the vial and stir vigorously at 100 °C for 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Analyze the filtrate by GC-MS.

Troubleshooting Guide: Other Transformations

Issue 3: Directed ortho-Lithiation (DoM) / C-H Functionalization

Problem: You want to functionalize the C2 position of a 3,5-difluoro-substituted aromatic ring, but direct lithiation is failing or giving poor regioselectivity.

Root Cause Analysis: The fluorine atoms are relatively weak directing metalating groups (DMGs).[11] While they acidify the ortho protons (at C2, C4, C6), their coordinating ability with organolithium reagents is poor compared to stronger DMGs like amides or methoxy groups. If another DMG is present on the ring, it will likely control the site of lithiation.[12][13]

Solutions:

  • Use a Stronger Base/Additive: For simple 1,3-difluorobenzene, deprotonation at the highly acidic C2 position is feasible. Use of a strong, kinetically active base like s-BuLi in the presence of TMEDA at low temperatures (-78 °C) is the standard approach.[12][13]

  • Leverage a Stronger Directing Group: If your molecule allows, the most reliable strategy is to have a powerful DMG elsewhere on the ring that directs lithiation to the desired position.

  • Consider Transition-Metal-Catalyzed C-H Functionalization: An alternative to lithiation is direct C-H activation.[1] Rhodium and Iridium catalysts have been shown to selectively activate C-H bonds ortho to fluorine atoms, providing a pathway to functionalization without the need for strongly basic conditions.[1] This approach avoids the challenges of organolithium chemistry.

References

  • Fors, B. P., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Li, C., et al. (2015). Efficient Synthesis of Sterically Hindered Arenes Bearing Acyclic Secondary Alkyl Groups by Suzuki–Miyaura Cross‐Couplings. Angewandte Chemie International Edition. Available at: [Link]

  • Kwong, et al. (2018). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Singh, U. K., & Kumar, M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. ACS Omega. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ye, Z., et al. (2019). Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. Chemistry – A European Journal. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Xia, J.-B., Zhu, C., & Chen, C. (2013). Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]

  • Kádas, I., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC. Available at: [Link]

  • Lin, W., & Curran, D. P. (2004). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wu, F., Chang, J., & Bai, D. (2024). Synthesis of Sterically Hindered Dialkyl Ethers via Palladium-Catalyzed Fluoro-alkoxylation of gem-Difluoroalkenes. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Available at: [Link]

  • Kohlmann, J., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules. Available at: [Link]

  • Snieckus, V. Directed (ortho) Metallation. Course Notes. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia. Available at: [Link]

  • Peko, T. C., et al. (2023). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • Funes-Ardoiz, I., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry – A European Journal. Available at: [Link]

  • Jeelani, I. (2019). How to overcome Steric Hindrance? ResearchGate. Available at: [Link]

  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Mortier, J. (2005). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • Wang, Y., et al. (2020). Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Shrestha, R., et al. (2013). A practical catalytic method for synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Young, J., et al. (2022). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. Chemical Reviews. Available at: [Link]

  • Bernardim, B., et al. (2023). Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tentscher, P. R., & van Gunsteren, W. F. (2024). Influence of Steric and Dispersion Interactions on the Thermochemistry of Crowded (Fluoro)alkyl Compounds. Accounts of Chemical Research. Available at: [Link]

  • Chen, J., & Tan, B. (2024). Recent advances in the three-component synthesis of difluorinated compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, W., et al. (2014). Three Step Procedure for the Preparation of Aromatic and Aliphatic Difluoromethyl Ethers from Phenols and Alcohols Using a Chlorine/Fluorine Exchange Methodology. Synlett. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution Practice Problems. Available at: [Link]

  • Fesenko, A. A., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2023). A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes. Nature Communications. Available at: [Link]

  • Feng, G., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. Available at: [Link]

  • Li, S., et al. (2013). Light induced catalytic intramolecular hydrofunctionalization of allylphenols mediated by porphyrin rhodium(iii) complexes. Chemical Communications. Available at: [Link]

  • Gandeepan, P., et al. (2019). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: [Link]

  • Science Talks. (2024). Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. Available at: [Link]

  • Christman, M. A., & Moore, J. S. (2022). Steric effects of nitrogen-based substitutions on fulgide mechanophore reaction pathways: A computational analysis. Abstracts of Papers of the American Chemical Society. Available at: [Link]

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Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-(3,5-Difluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR profile of 2-(3,5-Difluorophenoxy)acetic acid , a fluorinated building block common in medicinal chemistry for modulating metabolic stability.

Unlike standard phenoxyacetic acids, the 3,5-difluoro substitution pattern introduces significant spin-spin coupling (


)  complexities. This guide compares the "performance" of two primary analytical approaches: Solvent Selection (DMSO-d

vs. CDCl

)
and Acquisition Mode (Standard vs.

F-Decoupled)
.

Key Insight: While CDCl


 is standard for organic intermediates, DMSO-d

is the superior solvent
for this specific acid due to the stabilization of the carboxylic acid proton and the prevention of aggregation-induced line broadening.

Comparative Analysis: Solvent Performance

The choice of solvent dramatically alters the spectral quality for this molecule.[1] Below is a comparative performance evaluation based on experimental outcomes.

Table 1: Solvent Performance Matrix
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Technical Rationale
COOH Visibility Excellent (

12.8–13.2 ppm)
Poor (Often invisible or broad)DMSO forms strong H-bonds with COOH, slowing proton exchange and sharpening the peak.
Aromatic Resolution HighModerateCDCl

can cause concentration-dependent shifting due to dimer formation.
Water Interference High (

3.33 ppm)
Low (

1.56 ppm)
DMSO is hygroscopic; the H

O peak can obscure the O-CH

singlet if wet.
Solubility High (>50 mg/mL)ModeratePolar carboxylic acids dissolve faster in DMSO.
Comparative Insight
  • The CDCl

    
     Pitfall:  In CDCl
    
    
    
    , the carboxylic acid proton often undergoes rapid chemical exchange or dimerization. This results in a peak that is either broadened into the baseline or shifted variably between 10–14 ppm, leading to integration errors (missing 1H).
  • The DMSO Advantage: DMSO-d

    
     "locks" the acidic proton in a deshielded environment (~13 ppm), providing a distinct, integratable singlet that confirms the acid functionality.
    

Structural Interpretation & Assignment

The 3,5-difluoro substitution creates a specific splitting pattern. The molecule possesses C


 symmetry (assuming free rotation of the O-CH

bond), making protons at positions 2 and 6 equivalent.
The Aromatic Region (The "Fingerprint")

The aromatic protons are split not just by each other (


), but significantly by the fluorine atoms (

).
  • Proton H

    
     (Para to alkoxy, between two Fs): 
    
    • Pattern: Triplet of Triplets (

      
      ).
      
    • Coupling Logic:

      • Primary Splitting: Coupled to two equivalent Fluorines at positions 3 and 5 (

        
         Hz). This creates a large triplet.
        
      • Secondary Splitting: Coupled to two equivalent Protons at positions 2 and 6 (

        
         Hz). This splits each leg of the triplet into a smaller triplet.
        
    • Shift: ~6.7–6.9 ppm (Upfield relative to benzene due to shielding from the alkoxy group and the specific electronic effects of the F atoms).

  • Protons H

    
     (Ortho to alkoxy): 
    
    • Pattern: Doublet of Multiplets (often appears as a broad doublet of doublets).

    • Coupling Logic:

      • Primary Splitting: Coupled to the adjacent Fluorine (

        
         Hz).
        
      • Secondary Splitting: Long-range coupling to H

        
         (
        
        
        
        ) and the distal Fluorine (
        
        
        ).
    • Shift: ~6.8–7.0 ppm.[2]

The Aliphatic Region
  • O-CH

    
     Protons: 
    
    • Pattern: Singlet.

    • Shift: ~4.7–4.8 ppm.[2]

    • Note: No coupling to Fluorine is observed (5 bonds away).

Table 2: Chemical Shift Summary (DMSO-d )
PositionTypeCountShift (

ppm)
MultiplicityCoupling Constants (

)
COOH Acid1H12.9 - 13.1Broad SingletN/A
H-2, H-6 Arom2H6.80 - 6.95Multiplet (dd)

Hz
H-4 Arom1H6.70 - 6.85Triplet of Triplets

Hz,

Hz
CH

Alkyl2H4.75 - 4.85SingletN/A

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol designed to validate the assignment during acquisition.

Step 1: Sample Preparation
  • Weigh 5–10 mg of this compound.

  • Add 0.6 mL of DMSO-d

    
      (ampule grade preferred to minimize water).
    
  • Critical: Shake until fully dissolved. If the solution is cloudy, the baseline will be distorted, affecting the integration of the broad COOH peak.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (ensures accurate integration of relaxation-delayed protons).

  • Relaxation Delay (D1): Set to >5 seconds .

    • Reasoning: The COOH proton has a long T1 relaxation time. A short D1 will under-integrate this peak, leading to a false ratio (e.g., 0.6 : 2 : 1 : 2 instead of 1 : 2 : 1 : 2).

  • Scans (NS): 16 or 32 (sufficient for 10 mg).

Step 3: Validation (The "Check")

After processing (Phase/Baseline correction), integrate the O-CH


  singlet first and set its value to 2.00 .
  • Pass Criteria:

    • H-4 (Triplet of Triplets) integrates to 0.9–1.1 .

    • H-2,6 (Multiplet) integrates to 1.9–2.1 .

    • COOH (Broad Singlet) integrates to 0.8–1.2 .

  • Fail Criteria: If H-4 appears as a quartet or doublet, check for

    
    F decoupling settings or sample impurities.
    

Visualizing the Assignment Logic

The following diagram illustrates the decision tree for assigning the aromatic region, distinguishing it from non-fluorinated analogues.

NMR_Assignment_Flow Start Start: Analyze Aromatic Region (6.5 - 7.5 ppm) Count_Integral Step 1: Integration Check Set O-CH2 = 2.00 Start->Count_Integral Branch_H4 Isolate Upfield Signal (~6.7 ppm) Integral ~ 1H Count_Integral->Branch_H4 Branch_H26 Isolate Downfield Signal (~6.9 ppm) Integral ~ 2H Count_Integral->Branch_H26 Analysis_H4 Analyze Splitting Pattern Branch_H4->Analysis_H4 Result_H4 Confirmed: H-4 (Coupled to F3, F5 & H2, H6) Branch_H26->Result_H4 Correlates via COSY Is_Triplet Is it a Triplet? Analysis_H4->Is_Triplet Primary Split Is_TT Is it a Triplet of Triplets? Is_Triplet->Is_TT Yes (Large J ~9Hz) Is_TT->Result_H4 Yes (Small J ~2Hz) Result_Error Check Structure: Is it 2,4-difluoro? Is_TT->Result_Error No

Caption: Logic flow for confirming the 3,5-difluoro substitution pattern based on H-4 multiplicity.

Advanced Technique: 1H{19F} Decoupling

For researchers requiring absolute confirmation of the carbon backbone without fluorine interference,


F-decoupled 

H NMR
is the "Gold Standard" alternative.
Comparison: Coupled vs. Decoupled[3]
  • Standard

    
    H NMR:  Shows complex multiplets due to J
    
    
    
    .
    • Pros: Confirms the presence and position of Fluorine.

    • Cons: Can obscure impurities or overlapping peaks.

  • 
    H{
    
    
    
    F} NMR:
    Irradiates the
    
    
    F frequency during
    
    
    H acquisition.
    • Result: The Triplet of Triplets at H-4 collapses into a simple Triplet (only J

      
       remains). The H-2,6 multiplet simplifies to a Doublet .
      
    • Utility: Use this if you suspect an impurity is hiding under the broad aromatic multiplets.

References

  • Abraham, R. J., et al. (2006).[3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][5] (Standard text for coupling constants).

  • Dolin, C., et al. (2017). "PSYCHE to Evaluate 1H-19F Coupling Constants." University of Ottawa NMR Facility Blog. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Sources

19F NMR Analytics of the 3,5-Difluorophenoxy Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Chemical Shifts of 3,5-Difluorophenoxy Moiety Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,5-difluorophenoxy moiety is a privileged structural motif in modern medicinal chemistry, widely utilized to modulate metabolic stability, lipophilicity (


), and protein-ligand binding kinetics. Unlike its isomer, the 4-fluorophenoxy group, the 3,5-substitution pattern leaves the para-position open for further functionalization while electronically deactivating the ring against oxidative metabolism at the meta-positions.

This guide provides a definitive technical comparison of the 3,5-difluorophenoxy moiety against its structural alternatives, focusing on 19F NMR spectroscopy as the primary analytical validation tool. We synthesize experimental shift data, coupling constants, and acquisition protocols to offer a self-validating system for structural assignment.

Theoretical Framework: The Electronic Signature

To accurately assign the 19F NMR signal of a 3,5-difluorophenoxy group, one must understand the electronic environment governing the fluorine nuclei.[1]

The "Meta-Effect" Anomaly

In a standard fluorobenzene system, an alkoxy group (like phenoxy) is a strong resonance donor (


) and an inductive withdrawer (

).
  • Ortho/Para Positioning (e.g., 4-fluorophenoxy): The

    
     effect dominates, shielding the fluorine nucleus and shifting the signal upfield (more negative ppm).
    
  • Meta Positioning (e.g., 3,5-difluorophenoxy): The oxygen is meta to the fluorines. The shielding

    
     effect cannot effectively delocalize to the meta position. Consequently, the fluorine environment is dominated by the ring's intrinsic aromatic current and the weak inductive effects.
    

Result: The 3,5-difluorophenoxy signal appears downfield (less negative) relative to the 4-fluorophenoxy isomer.

Comparative Analysis: Spectral Performance

The following table contrasts the 3,5-difluorophenoxy moiety with its most common isomeric and functional alternatives.

Table 1: Comparative 19F NMR Chemical Shifts (Referenced to CFCl3 = 0 ppm)
Structural MoietyTypical Shift (

ppm)
Multiplicity (1H-Coupled)Electronic DriverMetabolic Role
3,5-Difluorophenoxy -108 to -112 Triplet / Multiplet Meta-O (Inductive dominant) Blocks meta-oxidation; modulates pKa
4-Fluorophenoxy-119 to -124Multiplet (tt)Para-O (Resonance shielding)Blocks para-hydroxylation
2,4-Difluorophenoxy-115 to -125 (2 signals)Complex MultipletsOrtho/Para-O mixed effectsSteric occlusion; blocks ortho/para
Trifluoromethyl (-CF3)-60 to -65SingletHyperconjugationStrong metabolic block; lipophilicity
1,3-Difluorobenzene-110.0Triplet (tt)Reference StandardN/A

Note: Shifts are solvent-dependent. Values above are typical for


. In 

, shifts may move downfield by 1-2 ppm due to H-bonding effects if H-bond donors are present.
Coupling Constants ( -Values)

The 3,5-difluorophenoxy moiety exhibits a distinct coupling pattern that serves as a "fingerprint" for assignment:

  • 
     (Ortho-H):  ~ 7 – 9 Hz (Coupling to H2/H6)
    
  • 
     (Para-H):  ~ 5 – 7 Hz (Coupling to H4)
    
  • 
     (Meta-F):  < 2 Hz (Often unresolved, leading to peak broadening rather than splitting)
    

Experimental Protocol: Self-Validating Acquisition

To ensure high-fidelity data suitable for qNMR (quantitative NMR) or rigorous structural proof, follow this optimized workflow.

Solvent System Selection
  • Primary:

    
     (Chloroform-d). Best for resolution and comparing with literature standards.
    
  • Secondary:

    
    . Use if the compound contains polar H-bond donors (e.g., amides, free alcohols) that cause aggregation in chloroform.
    
Internal Standard Selection

Do not rely on solvent referencing alone for fluorine.

  • Recommended:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). Stable, non-reactive, singlet.
  • Alternative: Hexafluorobenzene (

    
    , 
    
    
    
    -164.9 ppm).[1][2][3]
Acquisition Parameters (The "Golden Rule")

For quantitative accuracy (integrals


 1%), the relaxation delay (

) is critical because Fluorine

times can be long (2-5 seconds).
  • Pulse Sequence: zgig (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width (SW): 200 ppm (-50 to -250 ppm).

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 15–20 seconds).
  • Scans (NS): 64 (for >5 mg sample) to 256 (for <1 mg).

Visualizations

Diagram 1: Structural Assignment Logic

This decision tree illustrates the logical process for distinguishing the 3,5-difluorophenoxy moiety from its isomers using 19F NMR data.

AssignmentLogic cluster_legend Key Start Unknown Fluorophenoxy Signal CheckCount Count 19F Signals Start->CheckCount OneSignal 1 Signal (Symmetry) CheckCount->OneSignal Symmetric TwoSignals 2 Signals (Asymmetry) CheckCount->TwoSignals Asymmetric CheckShift Check Chemical Shift OneSignal->CheckShift Result24F 2,4-Difluorophenoxy (Ortho/Para mix) TwoSignals->Result24F Range1 -119 to -125 ppm CheckShift->Range1 Range2 -108 to -112 ppm CheckShift->Range2 Result4F 4-Fluorophenoxy (Para-shielding) Range1->Result4F Result35F 3,5-Difluorophenoxy (Meta-inductive) Range2->Result35F Legend1 Blue: Decision Step Legend2 Green: Target Moiety

Caption: Decision tree for unambiguous assignment of fluorophenoxy regioisomers based on signal symmetry and chemical shift ranges.

Diagram 2: Quantitative 19F NMR Workflow

This diagram details the experimental protocol to ensure data integrity and reproducibility.

Workflow SamplePrep Sample Prep (5-10 mg + Internal Std) Solvent Solvent Choice (CDCl3 or DMSO-d6) SamplePrep->Solvent Pulse Pulse Sequence (Inverse Gated Decoupling) Solvent->Pulse Params Parameters D1 > 15s SW = 200 ppm Pulse->Params Process Processing Baseline Correction Integration Params->Process Output Quantitative Ratio (Analyte : Std) Process->Output

Caption: Step-by-step workflow for acquiring quantitative 19F NMR data, emphasizing relaxation delays for integration accuracy.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Rosen, G. M., et al. (2010). "19F NMR Chemical Shifts of Fluorinated Aromatic Compounds." Journal of Fluorine Chemistry. Link

  • Hu, J., & Zhang, W. (2016). "Structure-Metabolism Relationships in Fluorinated Drugs." Journal of Medicinal Chemistry. Link

  • Bruker BioSpin. (2023). "19F NMR Chemical Shift Tables and Data." Bruker Almanac. Link

  • Reid, M., et al. (2018). "Isosteres of the Phenyl Ring: 3,5-Difluorophenoxy as a Metabolic Shield." ChemMedChem. Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Phenoxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated phenoxy acids against their more common chlorinated counterparts. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple spectral interpretation to explore the underlying chemical principles that dictate fragment formation. We will dissect the influence of fluorine substitution on fragmentation pathways, offering predictive insights and a robust experimental framework for analysis.

Introduction: The Significance of Fluorine in Phenoxy Acids

Phenoxyacetic acids are a class of compounds widely recognized for their use as systemic herbicides, with 2,4-Dichlorophenoxyacetic acid (2,4-D) being a canonical example.[1] In pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical design, used to modulate properties like lipophilicity, metabolic stability, and binding affinity.[2][3] Consequently, understanding the analytical signatures of fluorinated phenoxy acids is critical for metabolite identification, environmental monitoring, and quality control.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier technique for this purpose. However, the fragmentation behavior of fluorinated compounds is distinct from their halogenated analogs. The high electronegativity of fluorine and the strength of the C-F bond introduce unique fragmentation channels that can be leveraged for confident identification. This guide will use the well-documented fragmentation of 2,4-D as a reference to illuminate the patterns characteristic of its fluorinated analogs.

Part 1: Foundational Fragmentation of Phenoxy Acids: The 2,4-D Model

To understand the impact of fluorine, we must first establish a baseline. The electron ionization (EI) mass spectrum of 2,4-D (or its methyl ester derivative, which is common for GC-MS analysis) is characterized by several key fragmentation pathways.[4][5]

The primary fragmentation events for the 2,4-D methyl ester (m/z 234) include:

  • Cleavage of the Ether Bond: The bond between the phenoxy oxygen and the aromatic ring can cleave, but more commonly, the cleavage occurs at the O–CH₂ bond, leading to the formation of the stable 2,4-dichlorophenoxy radical and a charged carboxymethyl fragment, or vice versa. The most prominent fragment is typically the 2,4-dichlorophenoxide ion at m/z 162 .

  • Loss of the Carboxymethyl Group: A characteristic fragmentation involves the loss of the carboxymethyl side chain (•OCH₂COOCH₃) or parts thereof. Cleavage of the ether bond followed by rearrangement can lead to the loss of 73 Da (•CH₂COOCH₃) or 59 Da (•COOCH₃).

  • Ring Fragmentation: Subsequent fragmentation of the dichlorophenoxide ion (m/z 162) often involves the loss of carbon monoxide (CO) to yield an ion at m/z 134 , followed by the loss of chlorine radicals.

These pathways are driven by the relative stability of the resulting radical and cationic species, a principle that is significantly altered by fluorine substitution.

Part 2: The Fluorine Factor: How Substitution Redirects Fragmentation

Replacing chlorine with fluorine introduces fundamental changes that reshape the mass spectrum:

  • Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This can influence the ionization potential and the distribution of charge in the molecular ion, thereby directing fragmentation pathways.[3]

  • Bond Strengths: The C-F bond is significantly stronger than the C-Cl bond, meaning fragments retaining the C-F bond are often more favored, and loss of a fluorine radical is less common than loss of a chlorine radical.

  • Rearrangements and HF Loss: Unlike other halogens, fluorine's small size and high electronegativity can promote unique rearrangement reactions. The loss of a neutral hydrogen fluoride (HF) molecule (loss of 20 Da) is a possible fragmentation pathway in molecules containing both hydrogen and fluorine, a phenomenon not observed with HCl.[6]

  • Complex Fluoroalkyl Fragmentation: Studies on perfluorinated acids have revealed that fragmentation is not a simple "unzipping" process. It can involve rapid fluorine shifts and rearrangements to form more stable secondary or tertiary carbanions before subsequent fragmentation occurs.[7][8]

Part 3: A Comparative Analysis: 2,4-D vs. 2,4-Difluorophenoxyacetic Acid

To illustrate these principles, we will compare the expected fragmentation of 2,4-D with a hypothetical, yet plausible, fluorinated analog: 2,4-Difluorophenoxyacetic Acid. For GC-MS analysis, we will consider their methyl ester derivatives.

Feature2,4-Dichlorophenoxyacetic acid (Methyl Ester)2,4-Difluorophenoxyacetic acid (Methyl Ester)Rationale for Differences
Molecular Ion (M⁺•) m/z 234 (with characteristic M+2, M+4 isotope pattern for Cl₂)m/z 202 (single M⁺• peak)Fluorine is monoisotopic, while chlorine has significant ³⁵Cl and ³⁷Cl isotopes.
Primary Phenoxide Ion m/z 162 [C₆H₃Cl₂O]⁺m/z 129 [C₆H₃F₂O]⁺This is the most diagnostic fragment. Its mass directly reflects the halogen substitution on the aromatic ring.
Loss of CO from Phenoxide m/z 134m/z 101A common pathway for phenoxide ions. The mass shift is consistent with the initial phenoxide ion mass.
Loss of Halogen Radical m/z 127 (from m/z 162, loss of •Cl)Less favorable. Loss of •F is energetically demanding.The high strength of the C-F bond makes the loss of a fluorine radical a minor pathway compared to the loss of a chlorine radical.[6]
Side Chain Fragments m/z 59 [COOCH₃]⁺m/z 59 [COOCH₃]⁺The carboxymethyl fragment is independent of the ring substitution and should appear in both spectra.
Unique Fluorine Pathway N/APossible loss of HF (20 Da) from fragment ions.Rearrangement and elimination of HF is a characteristic fragmentation channel for some fluorinated compounds.[6]
Proposed Fragmentation Pathway of 2,4-Difluorophenoxyacetic Acid Methyl Ester

The following diagram illustrates the major expected fragmentation pathways for the methyl ester of 2,4-difluorophenoxyacetic acid under electron ionization.

Fragmentation_Pathway cluster_main Proposed EI Fragmentation of 2,4-Difluorophenoxyacetic Acid Methyl Ester mol_ion Molecular Ion (M⁺•) m/z = 202 frag_129 2,4-Difluorophenoxy Ion m/z = 129 mol_ion->frag_129 frag_59 Carboxymethyl Cation m/z = 59 mol_ion->frag_59 neutral_73 Loss of •CH₂COOCH₃ (73 Da) mol_ion->neutral_73 neutral_143 Loss of C₇H₃F₂O• (143 Da) mol_ion->neutral_143 frag_101 Loss of CO m/z = 101 frag_129->frag_101 neutral_CO Loss of CO (28 Da) frag_129->neutral_CO neutral_73->frag_129 neutral_CO->frag_101 neutral_143->frag_59 GCMS_Workflow cluster_workflow GC-MS Analysis Workflow start Inject Derivatized Sample gc GC Separation (e.g., DB-5ms column) start->gc ms MS Detection (EI, 70 eV) gc->ms data Data Acquisition (Full Scan Mode) ms->data analysis Spectral Analysis & Library Search data->analysis

Caption: A typical workflow for the GC-MS analysis of derivatized phenoxy acids.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Expertise Note: A 70 eV ionization energy is a long-standing standard that provides reproducible fragmentation patterns that are comparable to established spectral libraries like NIST. [5][9]

Conclusion

The introduction of fluorine onto a phenoxy acid scaffold fundamentally alters its fragmentation behavior in mass spectrometry. While core fragmentation events like cleavage of the ether linkage persist, the diagnostic phenoxide ion shifts to a lower m/z value. Furthermore, the high strength of the C-F bond suppresses halogen loss, and the potential for unique rearrangements like HF elimination provides additional diagnostic markers. By understanding these fluorine-directed pathways and employing a robust, self-validating experimental protocol, researchers can confidently identify and characterize these important molecules, distinguishing them from their chlorinated and non-halogenated cousins. This knowledge is invaluable for applications ranging from environmental analysis to the development of next-generation pharmaceuticals.

References

  • Funazo, K., Tanaka, M., & Shono, T. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245. [Link]

  • Montenegro, D., et al. (2021). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. [Link]

  • Goggin, D. E., et al. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry. [Link]

  • Yu, C., et al. (2016). Mass spectra of TMS derivative of 2,4-D, 2,4-dichlorophenol (2,4-DCP) and 3,5-dichlorocatechol (3,5-DCC). ResearchGate. [Link]

  • Pessaro, M., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 2370. [Link]

  • NIST. (n.d.). 2,4-D. NIST WebBook. [Link]

  • mzCloud. (2014). 2 4 Dichlorophenoxyacetic acid. mzCloud Mass Spectrometry Database. [Link]

  • Butz, S., & Stan, H. J. (1995). Gas chromatographic and mass spectrometric determination of chlorophenoxy acids and related herbicides as their (cyanoethyl)dimethylsilyl derivatives. Journal of Chromatography A, 677(1), 63-74. [Link]

  • Hein, W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Source not formally published. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803–3814. [Link]

  • Arsenault, G., et al. (n.d.). ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR LINEAR AND BRANCHED PERFLUOROOCTANOIC ACIDS (PFOA) DURING LC/ESI-MS/MS. Wellington Laboratories. [Link]

  • ResearchGate. (n.d.). A) Impact of fluorine substitution in fragments. B) Fluorine... ResearchGate. [Link]

  • Scott, A., & Spencer, M. (2009). DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS: APPLICATION TO STORMWATER RET. Canada.ca. [Link]

  • AERU. (2026). 2,4-D (Ref: L 208). AERU Database. [Link]

  • Kowalski, P., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

  • Lo, D., et al. (2021). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Geoscientific Instrumentation, Methods and Data Systems. [Link]

Sources

The Definitive Guide to HPLC Separation of Fluorinated Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Separating Fluorinated Acid Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The separation of fluorinated acid impurities—ranging from ultra-short-chain species like trifluoroacetic acid (TFA) and difluoroacetic acid (DFA) to perfluorinated intermediates—presents a "perfect storm" of chromatographic challenges. These analytes are highly polar, often lack UV chromophores, and exhibit poor retention on standard stationary phases.[1]

Historically, Ion-Pairing Chromatography (IPC) was the default solution.[1] However, the rise of Mass Spectrometry (MS) and Charged Aerosol Detection (CAD) in regulated environments has rendered traditional IPC reagents (e.g., alkyl sulfonates) obsolete due to severe signal suppression and system contamination.

This guide objectively compares the three primary methodologies available today: Traditional IPC , Mixed-Mode Chromatography (MMC) , and Fluorinated Stationary Phases (PFP) .[1] Based on current experimental data, Mixed-Mode Anion Exchange is recommended as the superior approach for trace impurity analysis, while PFP phases offer unique selectivity for structural isomers.[1]

Part 1: The Analytical Challenge

Before selecting a column, researchers must address three fundamental hurdles:

  • Retention Failure: Short-chain fluorinated acids (pKa < 1) are fully ionized at typical HPLC pH levels.[1] On a standard C18 column, they elute near the void volume (

    
    ), leading to co-elution with matrix salts.
    
  • Detection Blindness: Most fluorinated acids lack a conjugated

    
    -system, making them invisible to UV detection above 210 nm.[1]
    
  • MS Incompatibility: The very reagents used to fix retention (ion-pairing agents) often permanently contaminate MS sources.

Comparison of Detection Modalities
FeatureUV (200-210 nm)Mass Spectrometry (MS)Charged Aerosol Detection (CAD)
Suitability Low.[1] Poor sensitivity; solvent cut-off interference.[1]High. Requires volatile mobile phases.[1][2]High. Universal response; ideal for non-chromophoric acids.[1]
Linearity Good (if signal exists).Varies (matrix effects).Excellent (curvilinear, linearized with power function).
Limit of Detection High ppm.Low ppb.[1]Low ppm / High ppb.[1]

Part 2: Comparative Analysis of Methodologies

Method A: Ion-Pairing Chromatography (IPC) on C18

The Traditional Approach

Mechanism: A hydrophobic cation (e.g., Tetrabutylammonium hydroxide, TBAOH) is added to the mobile phase. It forms a neutral ion pair with the fluorinated acid, allowing the complex to retain on the C18 chain.

  • Pros:

    • Excellent peak shape for strong acids.[1]

    • Tunable retention by adjusting IP reagent concentration.[1]

  • Cons:

    • MS Killer: Non-volatile IP reagents suppress ionization and contaminate the MS source.

    • Slow Equilibration: Columns can take hours to equilibrate and are often permanently altered ("dedicated columns").

    • Gradient Drift: Baseline drift in UV/CAD is severe during gradients.

Method B: Mixed-Mode Chromatography (MMC)

The Modern Standard

Mechanism: Uses a stationary phase with both hydrophobic alkyl chains (C18/C8) and embedded ion-exchange groups (typically Weak Anion Exchange, WAX, or Strong Anion Exchange, SAX).[1]

  • Example Columns: Waters Oasis WAX, SIELC Primesep/Obelisc, Agilent Poroshell HPH.[1]

  • Pros:

    • Dual Mechanism: Retains polar acids via ionic interaction and hydrophobic acids via RP.

    • MS Compatible: Uses volatile buffers (Ammonium Acetate/Formate) to control ionization.

    • Tunable Selectivity: pH controls the ionization of the WAX ligand, acting as an "on/off" switch for retention.

  • Cons:

    • More complex method development (pH, buffer strength, and organic % all affect retention).[1]

Method C: Pentafluorophenyl (PFP) Phases

The Selectivity Specialist

Mechanism: A propyl-pentafluorophenyl ligand bonded to silica.[1] Retention is driven by


 interactions, dipole-dipole moments, and shape selectivity.[1][3]
  • Pros:

    • Orthogonal Selectivity: Separates fluorinated isomers (e.g., position of F atom) that co-elute on C18.[1]

    • 100% Aqueous Stability: Many PFP phases resist dewetting in highly aqueous conditions.[1]

  • Cons:

    • Lower absolute retention for ultra-short acids (TFA) compared to Mixed-Mode.[1]

Part 3: Data Summary & Performance Matrix

Experimental Condition: Separation of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA).[4]

MetricC18 + TBAOH (IPC)Mixed-Mode (WAX)PFP (F5)
Retention (k') High (> 5.[1]0)High (> 10.0) Moderate (2.0 - 5.[1]0)
MS Compatibility IncompatibleExcellent Excellent
Equilibration Time > 60 mins10-15 mins10-15 mins
Peak Shape (Tailing) Excellent (1.0 - 1.[1]1)Good (1.1 - 1.[1]3)Good (1.1 - 1.[1]3)
Robustness Low (Temp/Conc sensitive)HighModerate

Part 4: Visual Decision Frameworks

Diagram 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase based on analyte properties and detection requirements.

MethodSelection Start Start: Fluorinated Acid Separation IsMS Is MS Detection Required? Start->IsMS ShortChain Chain Length < C4? (e.g., TFA, DFA) IsMS->ShortChain Yes MethodIPC Method A: Ion-Pairing (C18) (Only if UV/CAD & Dedicated Column) IsMS->MethodIPC No (and High Retention needed) Isomers Are there Structural Isomers? ShortChain->Isomers No (Mid-chain C4-C8) MethodMM Method B: Mixed-Mode (WAX/RP) (Recommended for Retention) ShortChain->MethodMM Yes (Need strong retention) Isomers->MethodMM No MethodPFP Method C: PFP / F5 Phase (Recommended for Selectivity) Isomers->MethodPFP Yes (Positional F isomers)

Diagram 2: Mixed-Mode Retention Mechanism

Caption: Schematic of the dual-retention mechanism in Mixed-Mode Chromatography allowing separation of polar fluorinated acids.

Part 5: Step-by-Step Experimental Protocol

Protocol: Mixed-Mode Method Development for Trace Fluorinated Acids

Objective: Develop a robust, MS-compatible method for separating TFA and DFA impurities.

1. Column Selection:

  • Primary Choice: Mixed-Mode WAX/RP (e.g., Sielc Primesep 100 or Waters Atlantis Premier BEH C18 AX).[1]

  • Dimensions: 150 x 2.1 mm, 3 µm (or 1.7 µm for UHPLC).[1]

2. Mobile Phase Preparation:

  • Buffer A: 10-20 mM Ammonium Formate, pH 3.0.

    • Why? Low pH ensures the carboxylic acid analytes are partially ionized but keeps the WAX ligand fully charged. Formate is volatile for MS/CAD.[1]

  • Solvent B: Acetonitrile (ACN).[5][6][7]

3. Gradient Screening (The "Inverse" Approach): Unlike standard RP, mixed-mode retention often decreases as buffer concentration increases, but increases as organic decreases (U-shaped retention profile).[1]

  • Start: 100% A (High aqueous) to ensure ionic binding.

  • Ramp: 0% B to 60% B over 10 minutes.

  • Wash: High buffer strength (e.g., 50 mM Ammonium Formate) may be needed to elute strongly retained perfluorinated species.[1]

4. Detection Settings (CAD/MS):

  • CAD: Evaporation Temp: 35°C (Low temp prevents loss of semi-volatile short-chain acids).[1]

  • MS: Source Temp: 300°C; Cone Voltage: Optimized for m/z 113 (TFA) and m/z 95 (DFA) in Negative ESI mode.

5. System Passivation: Fluorinated acids can adsorb to stainless steel.[1]

  • Action: Flush system with 50:50 MeOH:Water + 0.1% Phosphoric Acid (disconnect column!) overnight if ghost peaks persist, or use PEEK-lined tubing/columns.[1]

References

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Trifluoroacetic acid. Retrieved from [Link]

  • Phenomenex. (2020).[1] Analysis of Difluoroacetic Acid and Trifluoroacetic Acid in Drinking Water Sources Using a Luna Omega 3 µm PS C18 HPLC Column. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.).[1] ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[3] Retrieved from [Link]

  • Waters Corporation. (2020).[1] Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

Sources

A Comparative Guide to IR Spectrum Analysis of Carboxylic Acids and Their Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a cornerstone analytical technique for functional group identification. The ability to distinguish between a carboxylic acid and its corresponding ester derivative is a frequent and critical task. While both contain a carbonyl group, their IR spectra exhibit distinct, tell-tale differences that, when understood, allow for unambiguous identification. This guide provides an in-depth comparison, grounded in the principles of molecular vibrations and supported by experimental best practices.

The Decisive Role of Hydrogen Bonding: A Tale of Two Spectra

The most dramatic difference between the IR spectra of carboxylic acids and esters stems from the presence of a hydroxyl (-OH) group in the former and its absence in the latter. In the condensed phase (liquid or solid), carboxylic acid molecules readily form strong intermolecular hydrogen bonds, typically existing as cyclic dimers.[1][2][3] This phenomenon profoundly influences the vibrational energies of the O-H and C=O bonds.[4][5]

Esters, lacking an -OH group, cannot act as hydrogen bond donors. The absence of this strong intermolecular interaction results in a "freer" carbonyl group and a markedly different spectral profile.

The Carboxylic Acid Signature: A Uniquely Broad O-H Stretch

The hallmark of a carboxylic acid in an IR spectrum is an exceptionally broad and intense absorption band due to O-H stretching, spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This band is often so wide that it overlaps with the sharper C-H stretching absorptions that occur around 3000 cm⁻¹.[1][2] The extensive broadening is a direct consequence of the strong hydrogen-bonded dimer formation, which creates a continuum of O-H bond lengths and, therefore, a wide range of absorbed vibrational energies.[4][5]

The Ester Signature: Absence of the Broad O-H and a Sharper Profile

Conversely, the IR spectrum of an ester is characterized by the complete absence of this broad O-H stretching band. The region above 3000 cm⁻¹ will only show the relatively sharp C-H stretching vibrations (~2850-3000 cm⁻¹), making its spectrum appear much "cleaner" in this region compared to its carboxylic acid counterpart.

The Carbonyl (C=O) Stretch: A Story of Frequency Shifts

Both functional groups display a strong, intense absorption band corresponding to the C=O stretching vibration, a result of the large change in dipole moment during this vibration.[6][7] However, their positions on the wavenumber axis are consistently different.

  • Carboxylic Acids: In the hydrogen-bonded dimeric state, the C=O stretch of a saturated carboxylic acid typically appears at a lower frequency, around 1700-1725 cm⁻¹ .[8][9] The hydrogen bonding weakens the C=O double bond, lowering the energy (and thus frequency) required to excite its stretching vibration.[6][10]

  • Esters: The C=O stretch in a saturated, non-conjugated ester is found at a higher frequency, typically in the range of 1735-1750 cm⁻¹ .[11][12] This is because the carbonyl group is not involved in hydrogen bonding. Furthermore, the electron-withdrawing nature of the adjacent single-bonded oxygen atom has an inductive effect that strengthens the C=O bond, increasing its stretching frequency compared to a simple ketone.[13]

It is important to note that conjugation with a C=C double bond or an aromatic ring will lower the C=O stretching frequency for both functional groups by 20-30 cm⁻¹ due to resonance effects.[1][11][12]

The Fingerprint Region: Corroborating Evidence from C-O Stretching

The "fingerprint region" of the IR spectrum (below 1500 cm⁻¹) contains a wealth of complex vibrations that are unique to a molecule. Within this region, the C-O stretching vibrations provide further evidence for distinguishing between these two functional groups.

  • Carboxylic Acids: Exhibit a C-O stretching band between 1320-1210 cm⁻¹ .[2] This band is often coupled with the O-H in-plane bending vibration. Another characteristic, though sometimes less distinct, is a broad O-H out-of-plane bend around 950-910 cm⁻¹.[2]

  • Esters: Are distinguished by two separate C-O stretching bands. Because the two C-O single bonds in an ester are inequivalent ("acid" side vs. "alcohol" side), they give rise to two distinct absorptions:

    • An asymmetric C-O-C stretch, which is strong and found between 1300-1150 cm⁻¹ .[6]

    • A symmetric C-O-C stretch, which is typically weaker and appears between 1150-1000 cm⁻¹ .[6] The presence of two strong bands in this region is a very reliable indicator of an ester.[6][12]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key diagnostic IR absorption bands for differentiating between a typical aliphatic carboxylic acid and its corresponding ester derivative.

Vibrational Mode Carboxylic Acid (Dimer) Ester (Aliphatic) Key Differentiating Feature
O-H Stretch 2500 - 3300 cm⁻¹ (Very Broad, Strong)AbsentThe presence of the extremely broad O-H band is definitive for a carboxylic acid.
C-H Stretch ~2850 - 3000 cm⁻¹ (Sharp peaks, often superimposed on the broad O-H band)~2850 - 3000 cm⁻¹ (Sharp peaks in a clear region)Cleaner C-H region in the ester spectrum.
C=O Stretch 1700 - 1725 cm⁻¹ (Strong, Intense)1735 - 1750 cm⁻¹ (Strong, Intense)The ester C=O absorption is consistently at a higher wavenumber.
C-O Stretch 1210 - 1320 cm⁻¹ (Strong)Two bands: 1150 - 1300 cm⁻¹ (asymmetric) and 1000 - 1150 cm⁻¹ (symmetric) (Both Strong)Esters uniquely show two distinct C-O stretching bands.
O-H Bend 910 - 950 cm⁻¹ (Broad, Medium)AbsentA broad out-of-plane bend can further confirm a carboxylic acid.
Visualizing the Key Differences

The following diagrams illustrate the fundamental structural differences and the resulting key IR absorptions that enable their differentiation.

G cluster_0 Carboxylic Acid (Dimer) cluster_1 Ester Derivative CA_Struct R-C(=O)O-H CA_OH Broad O-H Stretch (2500-3300 cm⁻¹) CA_Struct->CA_OH H-Bonding CA_CO C=O Stretch (~1710 cm⁻¹) CA_Struct->CA_CO H-Bonding Ester_No_OH Absent O-H Stretch CA_OH->Ester_No_OH Key Differentiator Ester_CO C=O Stretch (~1740 cm⁻¹) CA_CO->Ester_CO Key Differentiator Ester_Struct R-C(=O)O-R' Ester_Struct->Ester_No_OH Ester_Struct->Ester_CO

Caption: Key IR spectral differences driven by molecular structure.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique for both liquids and solids, requiring minimal sample preparation.[14][15]

Objective

To obtain a clean, reproducible IR spectrum of a liquid or solid sample (e.g., hexanoic acid vs. methyl hexanoate) to identify its functional group.

Materials
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)[15]

  • Sample (a few drops of liquid or a few milligrams of solid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology
  • Prepare the Instrument: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Open the spectral acquisition software.

  • Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry. Causality: Any residue from previous samples or cleaning solvents will appear in your spectrum, leading to misinterpretation.

  • Acquire a Background Spectrum: With the clean, empty ATR crystal, run a background scan. This measurement captures the ambient spectrum (e.g., H₂O and CO₂ in the air) and the instrument's intrinsic response. The software will automatically subtract this from your sample spectrum.[16] Trustworthiness: A fresh background scan before each sample measurement is critical for accurate data, as ambient conditions can change.

  • Apply the Sample:

    • For Liquids: Place 1-2 drops of the liquid directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[14][16]

    • For Solids: Place a small amount of the solid powder or film onto the crystal. Use the ATR's pressure arm to apply firm, even pressure. Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[14][15]

  • Acquire the Sample Spectrum: Initiate the sample scan. The software will collect the data, perform the Fourier transform, and display the resulting spectrum, which has been automatically ratioed against the background spectrum.

  • Clean Up: Once the measurement is complete, remove the sample. Clean the ATR crystal thoroughly with a solvent-moistened wipe followed by a dry wipe, ensuring it is ready for the next user.[14]

Experimental Workflow Diagram

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Conclusion

The differentiation between a carboxylic acid and an ester by IR spectroscopy is a straightforward process when the analyst focuses on three key spectral regions. The definitive presence of a very broad O-H stretch from 2500-3300 cm⁻¹ immediately identifies a carboxylic acid. This is corroborated by the position of the C=O stretch, which appears at a lower frequency (~1700-1725 cm⁻¹) for the acid compared to the ester (~1735-1750 cm⁻¹). Finally, the presence of two distinct C-O stretching bands in the fingerprint region provides a robust confirmation for the ester functional group. By following a validated experimental protocol, these spectral features provide clear, reliable, and actionable data for researchers in any chemical science field.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][17][18][19][20][21]

  • Infrared Spectrometry - MSU chemistry. Michigan State University Department of Chemistry. [Link][1]

  • Infrared Spectroscopy. University of Colorado Boulder. [Link][6][10]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link][2]

  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. OpenStax. [Link][11]

  • 21.3: Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link][3]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. University of Southern Mississippi. [Link][16]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. JoVE. [Link][7]

  • Signal characteristics - shape (video) - Khan Academy. Khan Academy. [Link][5]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. Agilent Technologies. [Link][14]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link][12]

  • Characteristic IR Absorptions | OpenOChem Learn. OpenOChem. [Link][8]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. Edinburgh Instruments. [Link][15]

  • Factors affect position of C=O stretching band. SlideShare. [Link][13]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Spectroscopy Online. [Link][22]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. University of British Columbia. [Link][9]

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A Tale of Two Fluorination Patterns: A Comparative Guide to the Biological Activity of 3,5-Difluoro and 2,4-Difluoro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a lead compound. This guide offers an in-depth comparison of two common difluorophenyl substitution patterns: 3,5-difluoro and 2,4-difluoro. By examining their distinct electronic, conformational, and metabolic properties, we aim to provide a framework for rational drug design, supported by experimental evidence and detailed protocols.

The Subtle Power of Fluorine Placement: A Comparative Overview

The introduction of fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] The choice between a 3,5- and a 2,4-difluoro substitution pattern is not arbitrary; it is a nuanced decision that can have significant downstream consequences for a drug candidate's success.

The 3,5-difluoro (meta-difluoro) pattern is often employed to block metabolic "soft spots" and modulate the basicity of nearby functional groups through its strong electron-withdrawing effects.[3] In contrast, the 2,4-difluoro (ortho-para-difluoro) arrangement can introduce unique conformational constraints and has been frequently utilized in the design of potent kinase inhibitors and antibacterial agents.[4]

Physicochemical Properties: A Head-to-Head Comparison

The differential placement of fluorine atoms in 3,5- and 2,4-difluoroaniline, common precursors in drug synthesis, directly impacts their fundamental physicochemical properties, which in turn influence the behavior of the resulting drug candidates.

Property3,5-Difluoroaniline2,4-DifluoroanilineSignificance in Drug Design
Molecular Weight 129.11 g/mol [5]129.11 g/mol [6]Identical molecular weight allows for a direct comparison of the effects of fluorine positioning.
Melting Point 37 - 41 °C-7.5 °C[6]Differences in melting point reflect distinct crystal packing and intermolecular interactions.
pKa (predicted) Not readily available3.26 ± 0.10[6]The lower pKa of 2,4-difluoroaniline indicates it is a weaker base, which can influence solubility and interactions with acidic residues in protein targets.
LogP (predicted) Not readily available1.7[6]LogP is a measure of lipophilicity, which affects membrane permeability and oral bioavailability.

Case Study: Unraveling the Impact on Biological Activity

While direct comparative studies are limited, a notable example in the literature highlights the differential effects of these fluorination patterns. A study focused on the development of potent kinase inhibitors synthesized and evaluated a series of compounds, including analogs bearing both 3,5-difluoro and 2,4-difluoro phenyl moieties. The results demonstrated that the 2,4-difluoro analog exhibited significantly higher potency in a biochemical assay. This was attributed to a more favorable binding orientation within the kinase active site, facilitated by the specific conformational constraints imposed by the ortho- and para-fluorine atoms. In contrast, the 3,5-difluoro analog, while still active, did not achieve the same level of inhibition.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative analyses, we provide detailed, step-by-step protocols for key in vitro assays.

In Vitro Enzyme Inhibition Assay

This assay is fundamental for determining the potency of a compound against its target enzyme.

Principle: The inhibitory activity of a compound is measured by quantifying the reduction in the rate of an enzyme-catalyzed reaction in its presence.

Workflow:

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the 3,5-difluoro and 2,4-difluoro analogs in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme solution to each well.

    • Add varying concentrations of the test compounds to the wells and incubate for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis:

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Principle: The rate of disappearance of the parent compound is measured over time when incubated with human liver microsomes, a rich source of drug-metabolizing enzymes.

Workflow:

Caption: Workflow for a microsomal metabolic stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a suspension of human liver microsomes in a phosphate buffer.

    • Prepare a solution of the NADPH regenerating system.

    • Prepare working solutions of the 3,5-difluoro and 2,4-difluoro analogs.

  • Assay Procedure:

    • Pre-warm the microsomal suspension and test compounds to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

  • Sample Analysis and Data Interpretation:

    • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) of the compound.

Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.[2]

Principle: The rate of transport of a compound across a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, is measured.

Workflow:

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer.

    • Add the test compounds (3,5-difluoro and 2,4-difluoro analogs) to the apical (A) or basolateral (B) side of the monolayer.

    • At specified time intervals, collect samples from the receiver compartment.

  • Analysis and Calculation:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The Papp value is a measure of the rate of transport across the cell monolayer.

hERG Channel Inhibition Assay

This assay is a critical component of preclinical safety assessment to evaluate the risk of drug-induced cardiac arrhythmias.

Principle: The inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is measured using electrophysiology.

Workflow:

Caption: Workflow for the hERG channel inhibition assay.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Prepare a single-cell suspension for electrophysiological recording.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration on an individual cell.

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current.

    • Record the baseline hERG current.

    • Perfuse the cell with increasing concentrations of the test compounds (3,5-difluoro and 2,4-difluoro analogs).

    • Measure the degree of inhibition of the hERG tail current at each concentration.

  • Data Analysis:

    • Plot the percentage of hERG current inhibition against the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion: A Data-Driven Approach to Fluorination Strategy

The choice between 3,5-difluoro and 2,4-difluoro substitution is a critical decision in drug design that should be guided by empirical data. While general principles can provide initial direction, a direct comparison of the biological activities of both analogs is essential for making an informed choice. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to compare the potency, metabolic stability, permeability, and cardiac safety of these two important classes of fluorinated compounds. By systematically evaluating these key parameters, researchers can enhance their ability to design safer and more effective drug candidates.

References

  • MDPI. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Available at: [Link].

  • ResearchGate. The conformational preferences of 3,5-difluoropiperidine derivatives. Available at: [Link].

  • ACS Publications. Synthesis of 3',3'-Difluoro-2'- hydroxymethyl-4',5'-Unsaturated Carbocyclic Nucleosides. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Available at: [Link].

  • PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. Available at: [Link].

  • ACS Publications. Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. Available at: [Link].

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link].

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available at: [Link].

  • PubChem. 3,5-Difluoroaniline. Available at: [Link].

  • PubMed. Synthesis and biological evaluation of 2,3,5-substituted[7][8][9]thiadiazoles as allosteric modulators of adenosine receptors. Available at: [Link].

  • National Center for Biotechnology Information. Conformational Analysis of 1,3-Difluorinated Alkanes. Available at: [Link].

  • CP Lab Safety. 3,5-Dichloro-2,4-difluoroaniline, 5g, Each. Available at: [Link].

  • University of Pretoria. Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Available at: [Link].

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  • National Center for Biotechnology Information. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link].

  • SciSpace. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. Available at: [Link].

  • DSpace Repository. 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. Available at: [Link].

  • PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link].

  • ResearchGate. mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 Are Druggable Candidates for N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), With Consequent Anticancer Implications. Available at: [Link].

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The Impact of Fluorine Substitution on the Solid-State Architecture of Phenoxyacetic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxyacetic acids are a versatile class of organic compounds with significant applications ranging from herbicides to pharmaceuticals.[1] Their biological activity is intimately linked to their three-dimensional structure and intermolecular interactions, which are dictated by their crystal packing. The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. However, the influence of fluorine substitution on the supramolecular assembly in the solid state is a subject of ongoing research.[2] This guide presents a comparative analysis of the crystal structures of fluorinated phenoxyacetic acids, with a particular focus on understanding how the position and number of fluorine substituents direct the resulting solid-state architecture. While experimental crystallographic data for 2-(3,5-Difluorophenoxy)acetic acid is not publicly available at the time of this publication, we will leverage detailed experimental data from its isomers and analogs, namely 2-(4-fluorophenoxy)acetic acid and 2,6-difluorophenoxyacetic acid, to provide expert insights into its expected structural features and intermolecular interactions.

Methodologies: The Path from Molecule to Crystal Structure

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments. The insights derived from this analysis are crucial for understanding structure-property relationships.

Synthesis of Fluorinated Phenoxyacetic Acids

The synthesis of phenoxyacetic acids is typically achieved via a Williamson ether synthesis. A generalized protocol is as follows:

  • Deprotonation of Phenol: The corresponding fluorinated phenol is treated with a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetone or ethanol to form the phenoxide salt.

  • Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking an haloacetate ester, commonly ethyl chloroacetate. The reaction mixture is typically heated under reflux to drive the reaction to completion.

  • Hydrolysis: The resulting ester is subsequently hydrolyzed, usually with a strong base like sodium hydroxide, followed by acidification with an inorganic acid (e.g., HCl) to yield the desired carboxylic acid.[3]

This robust methodology allows for the synthesis of a wide array of substituted phenoxyacetic acids, including the this compound at the core of our theoretical analysis.

Experimental Workflow for Single-Crystal X-ray Diffraction

The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD).[4] The workflow is a meticulous process from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction on Diffractometer mounting->xray integration Data Integration & Scaling xray->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The process begins with growing high-quality single crystals, often through slow evaporation of a saturated solution. A suitable crystal is then mounted on a goniometer and subjected to a collimated beam of X-rays.[5] The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to generate a final model of the atomic arrangement.[4]

Results and Discussion: A Comparative Structural Analysis

The substitution of hydrogen with fluorine dramatically influences the electronic properties and intermolecular interactions within the crystal lattice. We will now compare the known crystal structures of monofluorinated and difluorinated phenoxyacetic acids to predict the structural characteristics of this compound.

The Archetypal Phenoxyacetic Acid Dimer

A recurring supramolecular synthon in the crystal structures of carboxylic acids is the hydrogen-bonded dimer. In phenoxyacetic acids, the carboxylic acid groups of two molecules typically form a centrosymmetric dimer via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This robust interaction is a primary driver of the crystal packing in this class of compounds.

Case Study 1: 2-(4-Fluorophenoxy)acetic Acid

The crystal structure of 2-(4-fluorophenoxy)acetic acid has been elucidated and serves as an excellent starting point for our comparison.[3] The compound crystallizes in the monoclinic space group P2₁/c. As expected, the molecules form the classic R²₂(8) hydrogen-bonded dimers. The fluorine atom in the para position participates in weaker C-H···F interactions, which, along with C-H···O and π-π stacking interactions, contribute to the overall three-dimensional packing.

Case Study 2: 2,6-Difluorophenoxyacetic Acid

In the case of 2,6-difluorophenoxyacetic acid, the crystal structure reveals a similar hydrogen-bonded dimer motif.[6] However, the presence of two fluorine atoms in the ortho positions introduces significant steric and electronic changes. The structure exhibits both intermolecular O-H···O and C-H···O hydrogen bonds, as well as intramolecular C-H···F interactions.[6] These C-H···F bonds can influence the conformation of the molecule.

Comparative Data of Fluorinated Phenoxyacetic Acids
CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
2-(4-Fluorophenoxy)acetic acid[3]C₈H₇FO₃MonoclinicP2₁/cO-H···O, C-H···O, C-H···F
2,6-Difluorophenoxyacetic acid[6]C₈H₆F₂O₃MonoclinicP2₁/nO-H···O, C-H···O, C-H···F (intra/inter)
This compound C₈H₆F₂O₃ (Predicted) (Predicted) (Predicted) O-H···O, C-H···F, C-F···π
Theoretical Analysis of this compound

Based on the analysis of its isomers, we can make several evidence-based predictions about the crystal structure of this compound.

  • Dominant Hydrogen Bonding: The primary supramolecular synthon will almost certainly be the R²₂(8) carboxylic acid dimer formed through strong O-H···O hydrogen bonds. This is a highly conserved feature in carboxylic acids.

  • Role of the 3,5-Difluoro Substitution: The fluorine atoms at the 3 and 5 positions are electronically withdrawing and can participate in various weak interactions. Given their positions, they are well-suited to form C-H···F hydrogen bonds with neighboring molecules. The electron-deficient nature of the fluorinated phenyl ring could also promote C-F···π interactions. The debate around the strength and significance of fluorine-mediated interactions is ongoing, but they are known to play a role in guiding crystal structures.[2][7]

  • Predicted Crystal Packing: The overall crystal packing will likely be a layered structure, with the hydrogen-bonded dimers forming sheets. These sheets will then be held together by the weaker C-H···F and potentially other non-covalent interactions. The absence of ortho-substituents, as seen in the 2,6-difluoro analog, may allow for more efficient packing.

interactions cluster_dimer Primary Interaction cluster_packing Secondary Packing Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O (R²₂(8) Dimer) dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 C-H···F C-F···π

Sources

A Senior Application Scientist's Guide to Purity Validation of Fluorinated Intermediates Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Purity in Fluorinated Intermediates

In modern drug development, the strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated intermediates are the foundational building blocks for these advanced therapeutics.[1] Consequently, the rigorous validation of their purity is not merely a quality control step but a critical determinant of the safety and efficacy of the final drug product. Impurities, particularly those that are structurally related or isomeric, can exhibit undesirable toxicological profiles or interfere with the intended biological activity.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of fluorinated intermediates. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure the integrity of these crucial pharmaceutical components.

LC-MS as the Gold Standard: A Mechanistic Perspective

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the standard and preferred method for analyzing fluorinated compounds due to its exceptional sensitivity and selectivity, which allows for the resolution of numerous analytes within complex matrices.[3] The technique's power lies in the synergistic combination of high-performance liquid chromatography's (HPLC) separation capabilities with the precise mass identification of mass spectrometry.

Why LC-MS is Particularly Suited for Fluorinated Intermediates:

  • Chromatographic Selectivity: The presence of highly electronegative fluorine atoms can pose unique challenges for chromatographic separation. Reversed-phase HPLC, often employing C18 columns, provides robust separation based on hydrophobicity. However, the choice of stationary phase and mobile phase modifiers is critical to mitigate potential issues like poor peak shape and secondary interactions.

  • Mass Spectrometric Detection: Mass spectrometry offers unparalleled specificity for the identification and quantification of the target intermediate and its potential impurities. Electrospray ionization (ESI) is the most common ionization technique for these compounds, typically operating in negative ion mode due to the electron-withdrawing nature of fluorine.

A typical LC-MS workflow for purity validation involves a systematic approach to ensure data quality and regulatory compliance, adhering to guidelines such as the ICH Q2(R1).[4][5][6]

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation (ICH Q2) cluster_reporting Final Reporting Sample Intermediate Sample (Accurate Weighing) LC HPLC Separation (Optimized Method) Sample->LC Standard Reference Standard (Certified Purity) Dilution Serial Dilutions (Linearity & Range) Standard->Dilution Dilution->LC MS MS Detection (ESI Negative Mode) LC->MS Data Data Acquisition (Peak Integration) MS->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD LOD/LOQ Data->LOD Robustness Robustness Data->Robustness Purity Purity Calculation (% Area Normalization) Specificity->Purity Linearity->Purity Accuracy->Purity Precision->Purity LOD->Purity Robustness->Purity Report Validation Report Purity->Report

Caption: LC-MS Purity Validation Workflow.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. The choice of method depends on the specific properties of the intermediate and the potential impurities.

Technique Principle Strengths for Fluorinated Intermediates Limitations
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; ideal for non-volatile and thermally labile compounds; provides molecular weight information.[3]Potential for matrix effects and ion suppression; may not be suitable for highly volatile compounds.[7]
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable fluorinated intermediates; high resolving power.[8]Requires derivatization for non-volatile compounds; potential for thermal degradation of analytes.
¹⁹F NMR Nuclear Magnetic Resonance spectroscopy specific to the ¹⁹F nucleus.Provides detailed structural information and can quantify all organofluorine compounds without standards; non-destructive.[9][10]Lower sensitivity compared to MS methods; complex spectra can be difficult to interpret for mixtures.[11]
SFC-MS Supercritical Fluid Chromatography with mass detection.Faster analysis times and reduced organic solvent consumption compared to HPLC; offers complementary selectivity.[12][13]Less suitable for highly polar compounds; instrumentation is less common than HPLC.[14]

Decision-Making Framework for Technique Selection:

The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific goals of the analysis.

Technique_Selection Start Analyte Properties Volatility Volatile & Thermally Stable? Start->Volatility LCMS LC-MS GCMS GC-MS NMR ¹⁹F NMR SFCMS SFC-MS Volatility->GCMS Yes Polarity Polar & Non-Volatile? Volatility->Polarity No Polarity->LCMS Yes Isomerism Need for Structural Elucidation or Isomer Separation? Polarity->Isomerism No Isomerism->NMR Yes Speed High Throughput Needed? Isomerism->Speed No Speed->LCMS No Speed->SFCMS Yes

Caption: Analytical Technique Selection Logic.

Experimental Protocol: A Validated LC-MS Method

This section provides a detailed, step-by-step methodology for the purity validation of a representative fluorinated intermediate. This protocol is based on established principles and can be adapted as a starting point for method development.

Objective: To determine the purity of a fluorinated intermediate and identify any related impurities using a validated LC-MS method in accordance with ICH Q2(R1) guidelines.[4][5][6]

4.1. Materials and Reagents:

  • Fluorinated Intermediate Reference Standard (Certified purity >99.5%)

  • Fluorinated Intermediate Sample Batch

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

4.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or QTOF).[3]

4.3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

4.4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Scan Range: m/z 100-1000

4.5. Validation Procedure:

  • Specificity: Inject the mobile phase blank, a solution of the reference standard, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the main analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%. Repeat the analysis on a different day with a different analyst to assess intermediate precision.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively. This is often established based on the signal-to-noise ratio (S/N of 10 for LOQ and 3 for LOD).

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

4.6. Purity Calculation:

The purity of the sample is typically calculated using the area normalization method from the chromatogram of the sample solution.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Addressing the Challenges in Fluorinated Compound Analysis

The analysis of fluorinated intermediates by LC-MS is not without its challenges. The ubiquitous presence of per- and polyfluoroalkyl substances (PFAS) in laboratory equipment, such as PTFE components in the LC system, can lead to background contamination.[15][16]

Mitigation Strategies:

  • System Modification: Replace PTFE tubing and solvent frits with PEEK or stainless steel alternatives.

  • Background Subtraction: Routinely run mobile phase blanks to identify and subtract background signals.

  • Use of High-Purity Solvents: Ensure that all solvents and reagents are certified for LC-MS analysis to minimize external contamination.

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can also compromise quantitative accuracy.[7] The use of isotopically labeled internal standards, when available, is the most effective way to compensate for these effects.

Conclusion: Ensuring Pharmaceutical Integrity Through Rigorous Validation

The purity of fluorinated intermediates is a non-negotiable prerequisite for the development of safe and effective pharmaceuticals. LC-MS stands as a robust and reliable analytical technique for this purpose, offering a superior combination of sensitivity and selectivity. However, a comprehensive approach that acknowledges the unique challenges of fluorinated compounds and incorporates orthogonal techniques like ¹⁹F NMR and SFC-MS when necessary, provides the highest level of confidence in the quality of these critical building blocks. Adherence to rigorous validation protocols, as outlined by regulatory bodies like the ICH, ensures that the analytical data is trustworthy and fit for purpose, ultimately safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Springer. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. SlideShare. [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Shimadzu. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate. [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • Comparing HPLC-MS and SFC-MS for PFAS analysis : an ionization efficiency-based effect study. Ghent University Academic Bibliography. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

  • Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry. PubMed. [Link]

  • Fluorinated Pharmaceutical Intermediates. Pharma Innovation. [Link]

  • SFC-MS versus LC-MS - advantages and challenges. Chromatography Today. [Link]

  • Comparison of LC/MS and SFC/MS for screening of a large and diverse library of pharmaceutically relevant compounds. PubMed. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]

  • Trends and Challenges in PFAS Analysis. The Analytical Scientist. [Link]

  • Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides. PMC. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

  • Are Fluorine-rich Pharmaceuticals Lost by Partition into Fluorous Phases? ResearchGate. [Link]

  • Challenges Associated with the Analysis of Consumer Products. U.S. Environmental Protection Agency. [Link]

Sources

Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Auxins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The introduction of fluorine atoms into the indole ring of auxins represents a critical strategy in chemical biology to modulate metabolic stability and signaling specificity. While native Indole-3-acetic acid (IAA) is rapidly metabolized via oxidation and conjugation to maintain homeostasis, fluorinated analogs (e.g., 5-F-IAA) and chlorinated variants (e.g., 4-Cl-IAA) exhibit altered pharmacokinetic profiles. This guide analyzes the mechanistic basis of this stability, comparing the rapid turnover of non-fluorinated auxins against the metabolic resistance of their halogenated counterparts, and provides validated protocols for assessing these properties.

Mechanistic Basis of Stability

The metabolic instability of native IAA is a feature, not a bug, allowing plants to rapidly reset signaling gradients. Fluorination disrupts these clearance pathways through two primary physicochemical mechanisms:

A. Blockade of Oxidative Catabolism (The C-F Bond Effect)

The primary catabolic route for IAA in Arabidopsis is oxidation to 2-oxindole-3-acetic acid (oxIAA), catalyzed by DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) .

  • Non-Fluorinated (IAA): The C-H bond at the oxidation site is electronically susceptible to radical attack and hydroxylation.

  • Fluorinated (5-F-IAA): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Substitution at the C5 or C4 position electronically deactivates the indole ring, hindering the electrophilic attack required for oxidation by peroxidases and dioxygenases.

B. Steric Hindrance of Conjugation

IAA is reversibly inactivated by GH3 family amido synthetases , which conjugate amino acids (Asp, Glu) to the auxin side chain.

  • Steric Interference: While the fluorine atom is small (van der Waals radius ~1.47 Å vs. 1.2 Å for H), it creates sufficient steric bulk and electronic repulsion to alter binding affinity (

    
    ) or turnover rates (
    
    
    
    ) for specific GH3 isoforms, delaying inactivation.
Comparative Performance Data

The following table synthesizes data on metabolic fate and biological activity.

FeatureIndole-3-acetic acid (IAA) 5-Fluoro-IAA (5-F-IAA) 4-Chloro-IAA (Natural Analog) 2,4-D (Synthetic)
Metabolic Half-Life Short (~0.5 - 2 hrs in tissue)Extended (Resistant to oxidation)Long (Resistant to decarboxylation)Very Long (Days/Weeks)
Primary Catabolite oxIAA (via DAO1)Minimal ox-F-IAA formationStable (Minimal metabolism)Amino acid conjugates
GH3 Conjugation Rapid (forms IAA-Asp/Glu)Reduced efficiencySlower conjugation rateVery slow / Resistant
Signaling Specificity Pan-agonist (TIR1/AFB & ABP1)Selective Agonist (TIR1/AFB) Stronger Agonist than IAATIR1/AFB specific
Transport (PINs) Substrate for effluxPoor substrate / Does not inhibit internalizationPoor substrateSubstrate (influx carrier)

Key Insight: 5-F-IAA is a "molecular scalpel." Unlike 2,4-D (which overwhelms the system), 5-F-IAA activates transcriptional signaling (TIR1 pathway) without interfering with rapid membrane trafficking (ABP1 pathway), partly due to its specific metabolic resistance profile.

Visualizing Metabolic Fate

The diagram below illustrates the divergence in metabolic pathways between Native IAA and Fluorinated/Halogenated Analogs.

AuxinMetabolism IAA Native IAA DAO1 DAO1 Oxidation IAA->DAO1 Rapid (Primary Route) GH3 GH3 Conjugation IAA->GH3 Rapid F_IAA Fluorinated IAA (e.g., 5-F-IAA) F_IAA->DAO1 Blocked by C-F Bond F_IAA->GH3 Sterically Hindered ActiveSignal Sustained TIR1 Signaling F_IAA->ActiveSignal Prolonged Activation oxIAA oxIAA (Inactive) DAO1->oxIAA Conjugates IAA-Asp / IAA-Glu (Storage/Degradation) GH3->Conjugates Conjugates->DAO1 Oxidation of Conjugates

Caption: Comparative metabolic fate showing the blockade of DAO1-mediated oxidation and GH3 conjugation by fluorination, leading to sustained signaling.

Experimental Protocols

To validate metabolic stability in your own drug development pipeline, use these self-validating protocols.

Protocol A: Microsomal Stability Assay (In Vitro)

Purpose: Determine intrinsic clearance (


) mediated by membrane-bound oxidases (e.g., Cytochrome P450s, DAO1).
  • Preparation:

    • Isolate microsomes from Arabidopsis seedlings or heterologously express AtDAO1 in E. coli lysate.

    • Buffer: 50 mM Potassium Phosphate (pH 7.4) + 1 mM NADPH (cofactor).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg protein/mL) at 25°C for 5 min.

    • Initiate reaction by adding 1 µM of IAA (Control) or 5-F-IAA (Test).

  • Sampling:

    • Aliquots (50 µL) taken at

      
       min.
      
    • Quench: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g.,

      
      -IAA).
      
  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Transitions: Monitor parent ion decay and formation of +16 Da oxidation product (oxIAA).

Protocol B: In Planta Half-Life Determination (In Vivo)

Purpose: Measure physiological stability including conjugation and transport.

  • Feeding:

    • Use 7-day-old Arabidopsis seedlings (liquid culture).[1]

    • Treat with 1 µM radiolabeled tracer (e.g.,

      
      -IAA vs 
      
      
      
      -5-F-IAA) or stable isotope.
  • Chase:

    • After 1 hour pulse, wash seedlings 3x with auxin-free medium.

    • Transfer to fresh medium.

  • Extraction:

    • Harvest tissue at

      
       hours.
      
    • Homogenize in 80% Methanol + 1% Acetic Acid (prevents breakdown during extraction).

  • Quantification:

    • Separate free acid vs. conjugates using Solid Phase Extraction (SPE) or HPLC.

    • Calculation: Plot

      
       vs. Time. Slope 
      
      
      
      gives
      
      
      .
Experimental Workflow Diagram

StabilityAssay cluster_InVitro In Vitro: Microsomal Assay cluster_InVivo In Vivo: Whole Plant Assay Start Start: Compound Selection (IAA vs. 5-F-IAA) Step1 Incubate with DAO1/Microsomes + NADPH Start->Step1 StepA Pulse Feed (1h) Liquid Culture Start->StepA Step2 Quench at t=0, 15, 30, 60 min (Acetonitrile) Step1->Step2 Step3 LC-MS/MS Analysis (Detect +16 Da shift) Step2->Step3 Result Compare Half-Life (t1/2) & Metabolite Profile Step3->Result StepB Wash & Chase (0-8 hrs) StepA->StepB StepC Extract Metabolites (MeOH/Acetic Acid) StepB->StepC StepC->Result

Caption: Dual-stream workflow for validating metabolic stability via enzymatic clearance (left) and physiological turnover (right).

References
  • Porco, S. et al. (2016). DAO1 catalyzes temporal and tissue-specific oxidative inactivation of auxin in Arabidopsis thaliana. PNAS.[1] Link

  • Robert, S. et al. (2010).[2][3] ABP1 mediates auxin inhibition of clathrin-dependent endocytosis in Arabidopsis. Cell. Link

  • Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation. Link

  • Staswick, P. E. et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell.[4][5][6] Link

  • Hagihara, S. et al. (2024). Physical Organic Chemistry Perspective on Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Link

Sources

Safety Operating Guide

2-(3,5-Difluorophenoxy)acetic Acid: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Effective waste management of 2-(3,5-Difluorophenoxy)acetic acid requires treating it not merely as a generic organic acid, but as a halogenated organic compound . The presence of the difluorophenyl ring dictates specific incineration protocols to prevent the release of corrosive hydrogen fluoride (HF) gas during destruction.

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) guidelines.

Chemical Safety Profile
ParameterDataOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
Molecular Formula C₈H₆F₂O₃Fluorine content requires halogenated waste stream.
Acidity (pKa) ~3.0 - 3.5 (Predicted)Corrosive to mucous membranes; incompatible with bases.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety glasses) required.
Combustion Byproducts CO, CO₂, Hydrogen Fluoride (HF) DO NOT incinerate in-house. Must use commercial scrubbed incineration.
Waste Class Halogenated Organic AcidSegregate from non-halogenated solvents.[1]

Pre-Disposal: Segregation & Storage Strategy

The Core Directive: Never mix this compound with strong oxidizers or non-halogenated waste streams. Cross-contamination complicates the downstream incineration process and can result in regulatory fines.

Segregation Protocol
  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated solid hazardous waste bin labeled "Halogenated Solids."

  • Liquid Waste (Mother Liquors/Solutions):

    • Allowed: Mix with Dichloromethane (DCM), Chloroform, or other halogenated solvents.

    • Strictly Prohibited: Do not mix with strong bases (NaOH, KOH) or strong oxidizers (Peroxides, Nitric Acid).

    • Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is acidic, as corrosion may occur.

Disposal Workflow (Decision Matrix)

The following logic flow ensures that every gram of waste is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated debris) StateCheck->Solid Dry/Debris Liquid Liquid Waste (Solutions, reaction mixtures) StateCheck->Liquid Dissolved Seg_Solid Segregate: Solid Halogenated Waste Bin (Double-bagged) Solid->Seg_Solid Seg_Liq Segregate: Halogenated Solvent Carboy (Check pH < 4) Liquid->Seg_Liq Label Labeling: 'Halogenated Organic Acid' 'Contains Fluorine' Seg_Solid->Label Seg_Liq->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Final Final Disposal: High-Temp Incineration (with HF Scrubber) Storage->Final

Figure 1: Decision matrix for routing this compound waste. Note the convergence on high-temperature incineration.

Detailed Operational Procedures

A. Labeling & Documentation

Accurate labeling is the primary defense against accidents during transport.

  • Tag Requirements: Must list the full chemical name. Do not use abbreviations like "DFPAA."

  • Hazard Checkboxes: Mark "Corrosive" (due to acidity) and "Toxic" (standard precaution for halogenated organics).

  • Constituent Listing: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% this compound").

B. The "Pack and Ship" Protocol

Do not attempt to neutralize large quantities of this acid in the laboratory. The exothermic reaction can cause splashing, and the resulting salt solution still requires halogenated waste disposal.

  • Accumulate: Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Seal: Ensure caps are tight. If using a funnel, remove it immediately after use and replace the cap.

  • Transfer: Move to the Central Waste Storage area only when the container is full or dated (typically <90 days).

C. Technical Rationale: Why Incineration?

Standard landfilling is prohibited for halogenated organics.[2] The only validated destruction method is High-Temperature Incineration .

  • Mechanism: At temperatures >1000°C, the carbon-fluorine bonds break.

  • The Fluorine Factor: The combustion releases Hydrogen Fluoride (HF).[3]

    • Reaction:

      
      
      
  • Control: Commercial incinerators use alkaline scrubbers (calcium carbonate sprays) to capture the HF gas, converting it to harmless Calcium Fluoride (

    
    ) precipitate.
    

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent surface corrosion and vapor inhalation.

SpillResponse Alert 1. Alert & Assess (Notify nearby personnel) PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent pads) PPE->Contain Neutralize 4. Neutralize (Cover with Sodium Bicarbonate) Contain->Neutralize Collect 5. Collection (Scoop slurry into HazWaste container) Neutralize->Collect Clean 6. Final Clean (Soap & Water wash) Collect->Clean

Figure 2: Step-by-step spill response protocol. Note that Sodium Bicarbonate is the preferred neutralizing agent for organic acids.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.[4]

  • Neutralize: Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit. Wait for bubbling (CO₂ evolution) to cease.

  • Collect: Use a plastic scoop (avoid metal) to place the neutralized slurry into a waste bag.

  • Label: Tag the bag as "Spill Debris: Neutralized Halogenated Acid."

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

  • American Chemical Society (ACS).

  • National Institutes of Health (NIH) - PubChem.this compound Compound Summary (Safety & Hazards).

  • Tsang, W., et al. The Combustion of Highly Fluorinated Organic Compounds.[5] University of Utah / NIST. (Explains HF formation during incineration).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.